Product packaging for 4-Methylcatechol(Cat. No.:CAS No. 452-86-8)

4-Methylcatechol

Cat. No.: B155104
CAS No.: 452-86-8
M. Wt: 124.14 g/mol
InChI Key: ZBCATMYQYDCTIZ-UHFFFAOYSA-N
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Description

4-methylcatechol is a methylcatechol having a single methyl substituent at the 4-position. It has been isolated from Picea abies. It has a role as a hapten, a carcinogenic agent, an antioxidant, a human metabolite and a plant metabolite.
This compound has been reported in Camellia sinensis, Geosmithia langdonii, and Bistorta manshuriensis with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2 B155104 4-Methylcatechol CAS No. 452-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzene-1,2-diol
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InChI

InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3
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InChI Key

ZBCATMYQYDCTIZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)O)O
Source PubChem
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Molecular Formula

C7H8O2
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DSSTOX Substance ID

DTXSID5020861
Record name 4-Methylcatechol
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Molecular Weight

124.14 g/mol
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Physical Description

White or light brown solid; [Alfa Aesar MSDS], Solid
Record name 4-Methylcatechol
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Vapor Pressure

0.0028 [mmHg]
Record name 4-Methylcatechol
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CAS No.

452-86-8
Record name 4-Methylcatechol
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Record name 4-Methyl-1,2-Benzenediol
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Melting Point

65 °C
Record name 4-Methyl-1,2-Benzenediol
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Foundational & Exploratory

The Synthesis of 4-Methylcatechol from p-Cresol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcatechol, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, is of significant interest to the scientific community.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound from the readily available starting material, p-cresol. We will delve into detailed experimental protocols for the principal synthesis methodologies, present a comparative analysis of quantitative data, and visualize the reaction pathways and experimental workflows. The methodologies covered include multi-step chemical synthesis involving acylation and Fries rearrangement, as well as direct oxidation techniques. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound (4-methylbenzene-1,2-diol) is a valuable organic compound utilized in a wide range of applications, including the manufacturing of antibacterial agents, antioxidants, and as a polymerization inhibitor.[1] Its synthesis from p-cresol is a topic of ongoing research, with various methods being developed to optimize yield, purity, and environmental sustainability. This guide will focus on the most prevalent and well-documented synthetic strategies.

Synthetic Methodologies

The conversion of p-cresol to this compound can be broadly categorized into two main approaches: a multi-step chemical synthesis and direct oxidation methods.

Multi-step Synthesis via Acylation and Fries Rearrangement

A common and high-yielding route involves a three-step process starting with the acylation of p-cresol, followed by a Fries rearrangement, and finally, oxidation to the catechol.[1]

Step 1: Acylation of p-Cresol In this initial step, p-cresol is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to form p-cresol acetate.

Step 2: Fries Rearrangement The p-cresol acetate undergoes a Fries rearrangement in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield 2-hydroxy-5-methylacetophenone.[1]

Step 3: Oxidation The resulting acetophenone is then oxidized to this compound. This is often achieved through a Baeyer-Villiger oxidation or similar processes.

Direct Oxidation of p-Cresol

Direct hydroxylation of p-cresol to this compound presents a more atom-economical approach. These methods typically employ a catalyst and an oxidizing agent, such as hydrogen peroxide.

2.2.1. Catalytic Hydroxylation with Titanium-Silicon Molecular Sieves The use of titanium-silicon molecular sieves as catalysts for the hydroxylation of p-cresol with hydrogen peroxide has been reported.[3][4] This method offers the advantage of a heterogeneous catalyst that can be recovered and reused. However, conversion rates can be a limiting factor.[3]

2.2.2. Oxidation with Other Catalysts Other catalytic systems, such as those based on selenium dioxide, have also been explored for the direct oxidation of p-cresol.[5] While potentially offering high yields, the toxicity of reagents like selenium dioxide is a significant consideration.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of this compound from p-cresol.

MethodKey ReagentsReaction Conditionsp-Cresol Conversion (%)Selectivity (%)Yield (%)Purity (%)Reference
Multi-step Synthesis
Acylation, Fries Rearrangement, Oxidationp-cresol, acetyl chloride, AlCl₃, H₂O₂Multi-step, variable conditions--76-8598-99[1]
Direct Oxidation
Titanium-Silicon Molecular Sievep-cresol, H₂O₂, TS-1 catalyst40-100 °C12-3234-87--[3][4]
Selenium Dioxide Catalystp-cresol, H₂O₂, SeO₂95 °C--65.5-[5]
Magnesium Mediated Synthesisp-cresol, methanol, magnesium, paraformaldehyde, H₂O₂Multi-step--80 (overall)-[6]

Experimental Protocols

Detailed Protocol for Multi-step Synthesis

This protocol is a composite based on the method described in patent CN104030893A.[1]

Step 1: Synthesis of p-Cresol Acetate

  • In a reflux condensing apparatus, combine p-cresol and an acetylating reagent (e.g., acetyl chloride) in a molar ratio of 1.00:1.01 to 1.00:3.00.

  • Under stirring, reflux the mixture for 0.5 to 6.0 hours.

  • After the reaction is complete, evaporate the generated acetic acid and any excess acetylating reagent under reduced pressure to obtain the crude p-cresol acetate. A yield of 91-93% can be expected.[1]

Step 2: Fries Rearrangement to 2-Hydroxy-5-methylacetophenone

  • In a suitable high-boiling point inert solvent (e.g., toluene), dissolve the crude p-cresol acetate.

  • Add aluminum chloride (AlCl₃) as the catalyst. The molar ratio of phenolic ester to aluminum chloride is typically 1:3.[1]

  • Heat the mixture to 110-120 °C and stir for approximately 15 hours.

  • After the reaction, cool the mixture and proceed to the next step without purification.

Step 3: Oxidation and Purification of this compound

  • Basify the reaction mixture containing 2-hydroxy-5-methylacetophenone to form a salt.

  • Perform a low-temperature oxidation.

  • Following oxidation, reduce the reaction solution with a reducing agent such as sodium bisulfite or sodium sulfite.[1]

  • Acidify the solution with 4mol/L hydrochloric acid to a pH of 2-5.[1]

  • Extract the product with an organic solvent (e.g., toluene, ethyl acetate, or dichloromethane).

  • Concentrate the organic extract under reduced pressure to obtain the crude this compound.

  • Purify the crude product by rectification or recrystallization from a toluene/petroleum ether mixture to yield pure this compound. A final yield of 76-85% with a purity of 98-99% can be achieved.[1]

Detailed Protocol for Direct Oxidation with Selenium Dioxide

This protocol is based on the procedure described by PrepChem.[5]

  • Prepare a water-free solution of p-cresol (1.0 mole) and hydrogen peroxide (0.1 mole).

  • Heat the solution to 95 °C.

  • Add selenium dioxide (SeO₂) (0.00015 mole) as a catalyst. The temperature will increase upon addition.

  • Maintain the reaction for approximately 15 minutes, by which time the hydrogen peroxide should be consumed.

  • The reaction mixture will contain this compound. The reported yield is 65.5 mole % based on the reacted H₂O₂.[5]

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

G cluster_0 Multi-step Synthesis Workflow p_cresol p-Cresol acylation Acylation (Acetyl Chloride) p_cresol->acylation p_cresol_acetate p-Cresol Acetate acylation->p_cresol_acetate fries Fries Rearrangement (AlCl3) p_cresol_acetate->fries acetophenone 2-Hydroxy-5-methyl- acetophenone fries->acetophenone oxidation Oxidation & Purification acetophenone->oxidation methylcatechol This compound oxidation->methylcatechol

Caption: Workflow for the multi-step synthesis of this compound from p-cresol.

G cluster_1 Direct Oxidation Approaches p_cresol_start p-Cresol h2o2 H₂O₂ p_cresol_start->h2o2 catalyst Catalyst h2o2->catalyst ts1 Titanium-Silicon Molecular Sieve catalyst->ts1 seo2 Selenium Dioxide catalyst->seo2 methylcatechol_end This compound catalyst->methylcatechol_end

Caption: Catalytic systems for the direct oxidation of p-cresol.

Conclusion

The synthesis of this compound from p-cresol can be accomplished through various routes, each with its own set of advantages and challenges. The multi-step synthesis via acylation and Fries rearrangement offers high yields and purity, making it suitable for applications where product quality is paramount.[1] Direct oxidation methods, particularly those employing heterogeneous catalysts, provide a more streamlined and potentially greener alternative, although they may require further optimization to improve conversion rates and selectivity.[3][4] The choice of synthetic route will ultimately depend on the specific requirements of the application, including desired yield, purity, cost, and environmental considerations. This guide provides a foundational understanding of the key synthetic methodologies to aid researchers in their endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-Methylcatechol

Introduction

This compound, also known as homocatechol or 3,4-dihydroxytoluene, is a phenolic compound that has garnered significant interest in the scientific community. It is a metabolite of the flavonoid quercetin and is also found in various natural sources.[1] This document provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and explores its known biological signaling pathways. This information is critical for its application in research, particularly in the fields of drug development and neuropharmacology.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.

PropertyValueSource(s)
Molecular Formula C₇H₈O₂[2][3]
Molecular Weight 124.14 g/mol [4][2][3][5]
Appearance White to cream to brown or pale pink to pale gray crystals, powder, or chunks[3][6]
Melting Point 62-69 °C[2][3][5][6][7]
Boiling Point 251 °C (at 760 mmHg)[2][3][5][7]
Density 1.129 g/mL (at 25 °C)[2][3][5][7]
Water Solubility Soluble[2][7][8]
Approximately 5 mg/mL in PBS (pH 7.2)[9]
Solubility in Organic Solvents Soluble in ethanol, DMSO, and dimethylformamide. Miscible with acetone, ether, and toluene. Moderately soluble in petroleum ether. Slightly soluble in chloroform and carbon tetrachloride.[4][2][3][9]
pKa 9.91 ± 0.10 (Predicted)[2][3]
LogP (Octanol-Water Partition Coefficient) 1.37[10][11]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity.

Methodology:

A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.[4][2] This tube is then placed in a melting point apparatus, such as a Thiele tube or a digital melting point device, alongside a calibrated thermometer.[7][8] The apparatus is heated slowly and steadily.[7][8] The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[7][8] For high accuracy, a slow heating rate (approximately 1-2 °C per minute) is maintained near the expected melting point.[8]

Boiling Point Determination

The boiling point is determined for liquid substances, but for solids with a relatively low boiling point like this compound, it is also a key characteristic.

Methodology:

A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[12][13] The setup is attached to a thermometer and heated in a Thiele tube or an aluminum block.[12][13] The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[12]

Solubility Determination (OECD Guideline 105)

The solubility of a substance in water is a critical parameter, especially in drug development. The OECD Guideline 105 provides standardized methods for this determination.[10][14][15][16][17]

Methodology (Flask Method):

This method is suitable for substances with a solubility of 10 mg/L or higher. An excess amount of solid this compound is added to a known volume of water in a flask. The mixture is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached. The solution is then centrifuged or filtered to remove undissolved solid. The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination for Phenolic Compounds

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For phenolic compounds like this compound, this can be determined using spectrometric or potentiometric titration.

Methodology (Spectrometric Titration):

A solution of this compound is prepared in a suitable solvent system (e.g., acetonitrile-water mixture).[3] The UV-Vis absorption spectrum of the solution is recorded at various pH values.[3] The pKa is then determined by analyzing the changes in the absorption spectra as a function of pH, as the phenolic and phenolate forms of the molecule will have different absorption characteristics.[3]

Biological Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways, making it a compound of interest for its neurotrophic and other biological effects.

Signaling Pathways

This compound is known to stimulate the synthesis of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[18] It activates the Trk family of neurotrophin receptors, leading to the phosphorylation of Mitogen-Activated Protein Kinases (MAPK/ERK).[18] This signaling cascade is crucial for neuronal survival and differentiation. Furthermore, this compound has been shown to induce apoptosis in certain cancer cells through the intrinsic mitochondrial pathway, which involves the generation of reactive oxygen species (ROS) and the inhibition of the Akt survival pathway.[5][11] It also acts as a substrate and a suicide inhibitor of Catechol 2,3-Dioxygenase.

Caption: Signaling pathways modulated by this compound.

Experimental Workflow: In Vitro Cytotoxicity Assay

To assess the cytotoxic effects of this compound, a standard in vitro experimental workflow is employed.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., Melanoma cells) Treatment 3. Treat Cells with Varying Concentrations of this compound Cell_Culture->Treatment MC_Solution 2. Prepare this compound Stock Solution MC_Solution->Treatment Incubation 4. Incubate for a Defined Period (e.g., 24-72h) Treatment->Incubation Viability_Assay 5a. Cell Viability Assay (e.g., MTT, Trypan Blue) Incubation->Viability_Assay Apoptosis_Assay 5b. Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis_Assay ROS_Assay 5c. ROS Detection (e.g., DCFH-DA) Incubation->ROS_Assay Data_Analysis 6. Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

References

4-Methylcatechol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcatechol, a significant metabolite of dietary flavonoids such as quercetin, has garnered considerable attention within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis methodologies, and multifaceted physiological effects. The document elucidates its roles in vasodilation, neuroprotection through the induction of neurotrophic factors, and its pro-apoptotic effects on cancer cells. Detailed experimental protocols for key biological assays are provided to facilitate further research. Additionally, this guide presents signaling pathways and experimental workflows in the form of Graphviz diagrams to offer a clear visual representation of its mechanisms of action. All quantitative data has been systematically organized into tables for straightforward interpretation and comparison, making this a vital resource for professionals engaged in pharmacology, drug discovery, and biomedical research.

Core Chemical and Physical Properties

This compound, also known as 3,4-dihydroxytoluene or homocatechol, is a phenolic compound that belongs to the catechol family. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 452-86-8[1][2][3][4][5]
Molecular Formula C₇H₈O₂[2][3][5][6]
Molecular Weight 124.14 g/mol [2][4][5][6][7]
IUPAC Name 4-methylbenzene-1,2-diol
Synonyms 3,4-Dihydroxytoluene, Homocatechol, 4-Methyl-1,2-benzenediol[2][3]
Melting Point 67-69 °C[2][4]
Boiling Point 251 °C[2][4]
Density 1.129 g/mL at 25 °C[2][4]
Appearance Off-white to light brown solid

Synthesis and Purification Methodologies

The synthesis of this compound can be achieved through several chemical routes. The following sections detail some of the common experimental protocols for its preparation.

Synthesis from p-Cresol via Fries Rearrangement

This method involves the acylation of p-cresol, followed by a Fries rearrangement, and subsequent oxidation to yield this compound.

Experimental Protocol:

  • Acylation of p-Cresol:

    • In a 500ml three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 108g (1.0 mol) of p-cresol.

    • Add 109g (1.07 mol) of acetic anhydride.

    • Heat the mixture and maintain a reflux under stirring for 6 hours.

    • After the reaction, reconfigure the apparatus for vacuum distillation to remove acetic acid and any excess acetic anhydride, yielding p-cresyl acetate.

  • Fries Rearrangement:

    • In a 500ml four-necked flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, under a nitrogen atmosphere, add 120g of pre-dried chlorobenzene.

    • With stirring, add 138g (1.035 mol) of anhydrous aluminum trichloride.

    • Heat the mixture to 130-140°C.

    • Slowly add the p-cresyl acetate from the previous step via the dropping funnel.

    • Continue the reaction until completion, monitoring by TLC. This step yields 2-hydroxy-5-methyl acetophenone.

  • Oxidation to this compound:

    • Dissolve the 2-hydroxy-5-methylacetophenone in three times its mass of dioxane.

    • At 25-30°C, slowly add a 40% (w/w) sodium carbonate solution. The molar ratio of sodium hydroxide to the phenolic ketone should be 2.5:1.

    • Cool the system to 0-5°C and add 5% hydrogen peroxide dropwise. The molar ratio of hydrogen peroxide to the phenolic ketone should be 2.8:1.

    • Maintain an alkaline pH by adding lye as needed.

    • Upon reaction completion, reduce the solution, followed by acidification, extraction, and concentration to obtain the crude product.

    • The pure this compound is obtained by distillation of the crude product.

Synthesis from 2-Methoxy-4-methylphenol (Creosol)

This protocol involves the demethylation of 2-methoxy-4-methylphenol.

Experimental Protocol:

  • Demethylation Reaction:

    • In a suitable reactor, combine 140g of 2-methoxy-4-methylphenol (99% purity) with 100ml of 46% hydrobromic acid solution and 1g of sodium sulfite.

    • Protect the reaction from light and maintain an inert atmosphere (e.g., with nitrogen).

    • Continuously bubble hydrogen bromide gas into the mixture while heating to reflux at approximately 100°C for 4-6 hours, with stirring.

    • After the reaction, cool the mixture to room temperature.

    • Neutralize the excess acid by adding soda ash to adjust the pH to 3-5.

  • Extraction and Purification:

    • Use a mixed solvent of 90ml cyclohexane and 10ml toluene to extract the product. Repeat the extraction three times.

    • Combine the organic phases and wash three times with a 20% NaCl solution.

    • Under an inert atmosphere, distill off the extraction solvent.

    • Cool the concentrated solution to 15°C to allow for crystallization.

    • Collect the white to off-white crystals of this compound by centrifugal filtration at 25°C.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, from vasodilation to neuroprotection and anti-cancer activity. The following sections delve into these activities and the underlying molecular mechanisms.

Vasodilatory Effects

This compound has been shown to induce vasodilation, a key factor in regulating blood pressure.

Mechanism of Action:

The vasorelaxant effects of this compound are primarily mediated by the opening of voltage-gated potassium (K_v) channels in vascular smooth muscle cells. Specifically, it has been shown to interact with the K_v7.4 isoform. The opening of these channels leads to hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated Ca²⁺ channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation and vasodilation.

Vasodilation_Pathway MC This compound Kv74 K_v7.4 Channel MC->Kv74 Activates Hyperpol Membrane Hyperpolarization Kv74->Hyperpol Leads to Ca_channel Voltage-gated Ca²⁺ Channel Hyperpol->Ca_channel Inhibits Ca_influx ↓ Intracellular Ca²⁺ Ca_channel->Ca_influx Reduces Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation Vaso Vasodilation Relaxation->Vaso

Vasodilation pathway of this compound.
Neurotrophic and Neuroprotective Effects

This compound is a potent stimulator of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) synthesis, both in vitro and in vivo. This activity underlies its therapeutic potential in conditions such as diabetic neuropathy.

Mechanism of Action:

This compound enhances the expression of BDNF mRNA, leading to increased synthesis and secretion of BDNF protein in both neurons and astrocytes. This elevated level of BDNF can then activate its receptor, TrkB, and downstream signaling pathways, such as the ERK pathway. This process is crucial for neuronal survival, differentiation, and synaptic plasticity. In models of diabetic neuropathy, treatment with this compound has been shown to increase NGF content in the sciatic nerve, leading to improved motor nerve conduction velocity (MNCV) and preservation of nerve fiber integrity.

BDNF_Pathway MC This compound Cell Neuron / Astrocyte MC->Cell BDNF_mRNA ↑ BDNF mRNA Expression Cell->BDNF_mRNA Stimulates BDNF_Protein ↑ BDNF Protein Synthesis & Secretion BDNF_mRNA->BDNF_Protein TrkB TrkB Receptor BDNF_Protein->TrkB Activates Signaling Downstream Signaling (e.g., pERK) TrkB->Signaling Neuroprotection Neuroprotection & Neuronal Survival Signaling->Neuroprotection

This compound induced BDNF synthesis pathway.
Anti-Cancer Effects: Induction of Apoptosis in Melanoma Cells

This compound has demonstrated cytotoxic effects against metastatic melanoma cells while showing less impact on normal human epidermal melanocytes.

Mechanism of Action:

The anti-melanoma activity of this compound is mediated through the induction of oxidative stress, leading to an increase in reactive oxygen species (ROS). This surge in ROS triggers the intrinsic (mitochondrial) pathway of apoptosis. Key events in this pathway include the inhibition of the pro-survival protein Akt and the likely modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation. This culminates in cell cycle arrest at the G2/M phase and programmed cell death.

Apoptosis_Pathway MC This compound Melanoma Metastatic Melanoma Cell MC->Melanoma ROS ↑ Reactive Oxygen Species (ROS) Melanoma->ROS Induces Akt Akt (pAkt Ser473) Inhibition Melanoma->Akt Inhibits Mito Mitochondrial Dysfunction ROS->Mito Akt->Mito Survival signal inhibited CytoC Cytochrome c Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Intrinsic apoptosis pathway induced by this compound.

Quantitative Biological Data

The biological activities of this compound have been quantified in various experimental settings. The following table summarizes key quantitative data.

ActivityModel SystemQuantitative Data
Anti-proliferative Murine B16 melanoma cellsIC₅₀ ≈ 100 µM
Vasodilation Isolated rat aortic ringsEC₅₀ = 49.1 µM
Vasodilation Isolated rat mesenteric arteriesEC₅₀ = 21.2 µM
Neurotrophic Effect STZ-induced diabetic ratsTreatment elevated NGF content to 140% of untreated diabetic rats.[5]
Antiplatelet Activity Human whole blood (collagen-induced)At 10 µM, 4-MC was ~26% more active than 30 µM of acetylsalicylic acid.

Experimental Protocols for Biological Evaluation

This section provides detailed protocols for key experiments used to characterize the biological activities of this compound.

General Experimental Workflow for Biological Characterization

The biological evaluation of this compound typically follows a multi-stage process, starting with in vitro assays to determine cytotoxicity and mechanism of action, followed by in vivo studies in animal models to assess efficacy and physiological effects.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cell Culture (e.g., Melanoma cells, Neurons, Smooth Muscle Cells) Viability Cell Viability Assay (MTT / Neutral Red) Cell_Culture->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Viability->Apoptosis Western Mechanism Study (Western Blot for Akt, Bcl-2, etc.) Apoptosis->Western Animal_Model Animal Model Selection (e.g., STZ-induced Diabetic Rat) Western->Animal_Model Transition to In Vivo Testing Treatment This compound Administration Animal_Model->Treatment NCV Functional Assessment (Nerve Conduction Velocity) Treatment->NCV Histo Histological Analysis (Nerve Fiber Morphology) NCV->Histo

General workflow for biological evaluation.
Cell Viability Assessment (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of melanoma cells.

Materials:

  • Melanoma cell line (e.g., A375)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed melanoma cells into 96-well plates at a density of 5x10³ cells per well in 100 µL of complete medium.

  • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control (medium with the same percentage of DMSO as the highest concentration).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection (Annexin V Staining)

This protocol is used to quantify apoptosis in melanoma cells treated with this compound.

Materials:

  • Treated and control melanoma cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells (e.g., 1x10⁶ cells) in a culture flask and treat with the desired concentration of this compound (e.g., 5, 10, 25 µg/ml) for a specified time (e.g., 18 hours).

  • Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.

  • Wash the collected cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of proteins like Akt and Bcl-2 family members in response to this compound.

Materials:

  • Treated and control melanoma cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis system

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pAkt (Ser473), anti-Akt, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • After treating cells with this compound, wash them twice with ice-cold PBS.

  • Lyse the cells in ice-cold RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the band intensities of the target proteins to a loading control like β-actin.

Measurement of Motor Nerve Conduction Velocity (MNCV) in Rats

This protocol is for assessing peripheral nerve function in a diabetic neuropathy model treated with this compound.

Materials:

  • Anesthetized rat (e.g., with Ketamine/Xylazine)

  • Electrophysiology recording system

  • Bipolar stimulating needle electrodes

  • Subdermal needle recording electrodes

  • Ground electrode

  • Heating pad and thermometer to maintain body temperature at 37°C

  • Calipers

Procedure:

  • Anesthetize the rat and place it in a prone position on a heating pad to maintain its body temperature at 37°C.

  • Recording Electrode Placement: Insert the active recording needle electrode into the intrinsic muscles of the paw (e.g., between the second and third metatarsals) and the reference electrode more distally in the digits.

  • Ground Electrode Placement: Place the ground electrode subcutaneously between the stimulating and recording sites.

  • Proximal Stimulation: Insert the stimulating electrodes near the sciatic nerve at the sciatic notch. Deliver a supramaximal square-wave pulse (e.g., 0.1 ms duration) and record the compound muscle action potential (CMAP). Measure the latency from the stimulus artifact to the onset of the CMAP (Proximal Latency - PL).

  • Distal Stimulation: Move the stimulating electrodes to a distal site, such as the ankle, to stimulate the tibial nerve. Deliver the same stimulus and record the CMAP. Measure the latency to the onset of this CMAP (Distal Latency - DL).

  • Distance Measurement: Use calipers to accurately measure the distance (in mm) between the proximal and distal stimulation sites along the nerve path.

  • Calculation of MNCV: Calculate the MNCV using the following formula:

    • MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

Conclusion

This compound stands out as a promising bioactive compound with significant therapeutic potential. Its well-defined chemical properties and established synthesis routes provide a solid foundation for its further development. The compound's ability to induce vasodilation, stimulate the production of crucial neurotrophic factors, and trigger apoptosis in cancer cells highlights its relevance in cardiovascular, neurodegenerative, and oncological research. The detailed protocols and mechanistic pathways presented in this guide are intended to serve as a valuable resource for the scientific community, encouraging and facilitating continued investigation into the diverse applications of this compound in drug development and biomedical science.

References

The Occurrence of 4-Methylcatechol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcatechol, a phenolic compound of interest for its bioactive properties, is found in the plant kingdom primarily as a secondary metabolite derived from the breakdown of more complex molecules. This technical guide provides an in-depth overview of the natural sources of this compound in plants, focusing on its precursors, formation pathways, and methodologies for its analysis. While direct quantification in raw plant materials is not widely documented, this guide presents data on the abundance of its key precursors—quercetin and rutin—in several notable plant species. Detailed experimental protocols for flavonoid extraction and a plausible Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the quantification of this compound are provided to facilitate further research and development.

Natural Sources and Formation Pathways

This compound is not commonly found as a primary metabolite in plants. Instead, its presence is a result of the degradation of more complex, naturally occurring compounds. The two primary pathways for its formation are:

  • Microbial Degradation of Flavonoids: The flavonoids quercetin and rutin are abundant in a wide variety of plants. Following ingestion by herbivores or during decomposition, gut and environmental microbes metabolize these flavonoids. A key step in this process is the degradation of the quercetin molecule, which leads to the formation of 3,4-dihydroxyphenylacetic acid (DHPAA). Subsequent decarboxylation of DHPAA by microbial enzymes yields this compound.

  • Pyrolysis of Lignin: Lignin is a complex polymer that provides structural support to most terrestrial plants. When plant biomass is subjected to high temperatures in the absence of oxygen (pyrolysis), the complex structure of lignin breaks down into a variety of smaller phenolic compounds, including this compound.

Due to these formation pathways, this compound can be detected in products derived from plants that have undergone fermentation, roasting, or combustion, such as coffee, tea, and tobacco smoke.

Quantitative Data on this compound Precursors in Selected Plants

Direct quantitative analysis of this compound in raw plant tissues is scarce in scientific literature. However, the abundance of its primary precursors, quercetin and rutin, has been well-documented in several plant species. The following table summarizes the reported concentrations of these flavonoids in Picea abies (Norway spruce), Camellia sinensis (tea), and Theobroma cacao (cocoa). The presence of these precursors indicates the potential for this compound formation upon microbial action or thermal processing.

Plant SpeciesPlant PartCompoundConcentrationReference(s)
Picea abiesVegetative BudsTotal Flavonoids (as rutin equivalents)10.54 ± 0.083 mg/g DW[1]
Vegetative BudsQuercetinDetected[1]
BarkTotal Flavonoids (as quercetin equivalents)0.62 mg/g[2]
BarkQuercetinDetected[2]
Camellia sinensisLeavesRutin2.15 times higher in mature vs. young leaves[3]
Green Tea InfusionRutinDominant flavonol glycoside[4]
Kenyan Green TeaQuercetin1.25 - 1.83 mg/g[5]
Theobroma cacaoBeansQuercetin-O-glycosidesDetected[6]
By-products (Shell)Total Flavonoids (as catechin equivalents)20.57 mg/100 g[7]
BeansTotal Polyphenols44.51 ± 0.90 to 106.77 ± 5.21 mg GAE/g[8]

DW: Dry Weight; GAE: Gallic Acid Equivalents

Experimental Protocols

Extraction of Flavonoids (Quercetin and Rutin) from Plant Material

This protocol provides a general method for the extraction of flavonoids from plant tissues, which can be adapted based on the specific plant matrix.

Materials:

  • Fresh or dried plant material (e.g., leaves, bark)

  • Grinder or mortar and pestle

  • Methanol (or 70-80% ethanol)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Dry the plant material at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds. Once dried, grind the material into a fine powder.

  • Extraction:

    • Weigh approximately 1-5 g of the powdered plant material into a flask.

    • Add a suitable volume of extraction solvent (e.g., 20-50 mL of methanol) to achieve a solid-to-solvent ratio of approximately 1:10 to 1:20 (w/v).

    • Macerate the mixture by stirring or shaking at room temperature for 24-48 hours. Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.

  • Filtration and Concentration:

    • Separate the extract from the solid plant material by centrifugation followed by decantation, or by vacuum filtration.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude flavonoid extract.

  • Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

  • Final Preparation: Re-dissolve the dried extract in a known volume of methanol or a suitable solvent for subsequent analysis. Filter the solution through a 0.45 µm syringe filter before injection into the analytical instrument.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a plausible workflow for the quantitative analysis of this compound in a plant-derived extract. As this compound is a polar compound, derivatization is necessary to improve its volatility for GC analysis.

1. Sample Preparation and Derivatization:

  • Materials:

    • Plant extract (as prepared in section 3.1)

    • This compound standard

    • Internal standard (e.g., a structurally similar, deuterated compound)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine or other suitable solvent

    • GC vials with inserts

  • Procedure:

    • Pipette a known volume (e.g., 100 µL) of the plant extract into a GC vial insert and evaporate to dryness under a gentle stream of nitrogen.

    • Prepare a series of calibration standards of this compound in a similar manner.

    • Add a known amount of the internal standard to the dried extract and calibration standards.

    • Add 50-100 µL of pyridine to dissolve the residue.

    • Add 50-100 µL of BSTFA + 1% TMCS to each vial.

    • Seal the vials and heat at 60-70°C for 30-60 minutes to complete the derivatization reaction.[9]

    • Cool the vials to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of derivatized phenolic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer is suitable for this analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp: 5-10°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the derivatized this compound and the internal standard. A full scan mode can be used for initial identification.

    • Transfer Line Temperature: 280-300°C.

    • Ion Source Temperature: 230-250°C.

3. Data Analysis:

  • Identify the derivatized this compound peak in the chromatograms based on its retention time and mass spectrum compared to the standard.

  • Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the calibration standards.

  • Calculate the concentration of this compound in the plant extract using the regression equation from the calibration curve.

Signaling Pathways and Experimental Workflows

Microbial Degradation Pathway of Quercetin to this compound

The following diagram illustrates the key steps in the microbial degradation of the flavonoid quercetin to this compound. This pathway is a significant natural source of this compound.

microbial_degradation_of_quercetin cluster_enzymes Microbial Enzymes Quercetin Quercetin Taxifolin Taxifolin Quercetin->Taxifolin Reduction Alphitonin Alphitonin Taxifolin->Alphitonin Isomerization DHPAA 3,4-Dihydroxyphenylacetic acid (DHPAA) Alphitonin->DHPAA Ring Fission FourMC This compound DHPAA->FourMC Decarboxylation e1 Reductase e2 Isomerase e3 Decarboxylase

Microbial degradation of quercetin to this compound.
Experimental Workflow for Quantification of this compound in Plant Samples

The diagram below outlines the general experimental workflow for the extraction and quantification of this compound from a plant matrix using GC-MS.

experimental_workflow start Plant Material Collection (e.g., Picea abies bark) prep Sample Preparation (Drying and Grinding) start->prep extraction Solvent Extraction (e.g., Methanol) prep->extraction concentration Extract Concentration (Rotary Evaporation) extraction->concentration derivatization Derivatization (e.g., with BSTFA + TMCS) concentration->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms data_analysis Data Analysis and Quantification gcms->data_analysis end Reported Concentration of This compound data_analysis->end

Workflow for this compound analysis in plants.

Conclusion

This compound is a naturally occurring phenolic compound primarily formed through the microbial degradation of the abundant plant flavonoids, quercetin and rutin, and through the pyrolysis of lignin. While direct quantification in raw plant materials is not extensively reported, the presence and concentration of its precursors in plants like Picea abies, Camellia sinensis, and Theobroma cacao suggest a potential for its formation. This guide provides researchers and drug development professionals with a foundational understanding of its natural sources, pathways of formation, and detailed methodologies for its extraction and quantification. The provided experimental protocols and workflows offer a starting point for further investigation into the distribution and biological significance of this compound in the plant kingdom.

References

4-Methylcatechol: A Key Microbial Metabolite of Dietary Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dietary flavonoids, a diverse group of polyphenolic compounds found in fruits, vegetables, and other plant-based foods, have long been associated with various health benefits. However, their low bioavailability has been a significant hurdle in understanding their mechanisms of action. Emerging research highlights the critical role of the gut microbiota in transforming these complex molecules into smaller, more readily absorbed, and often more biologically active metabolites. Among these metabolites, 4-methylcatechol (3,4-dihydroxytoluene) has garnered considerable attention due to its significant production from common flavonoids like quercetin and rutin and its potent biological activities. This technical guide provides a comprehensive overview of this compound as a microbial metabolite of flavonoids, focusing on its formation, biological effects, and the experimental methodologies used to study it.

Microbial Metabolism of Flavonoids to this compound

The journey from dietary flavonoid to the bioactive this compound is a multi-step process orchestrated by the enzymatic machinery of the gut and rumen microbiota. The primary precursors of this compound are flavonols, particularly quercetin and its glycoside rutin.

The metabolic pathway generally proceeds as follows:

  • Deglycosylation: Flavonoid glycosides, such as rutin (quercetin-3-O-rutinoside), are first hydrolyzed by microbial glycosidases to their aglycone form, quercetin.

  • Ring Fission: The heterocyclic C-ring of the flavonoid aglycone is cleaved. In the case of quercetin, this leads to the formation of various intermediates.

  • Formation of Phenylacetic Acid Derivatives: Through a series of enzymatic reactions, the initial ring-fission products are converted to phenylacetic acid derivatives. A key intermediate in the formation of this compound is 3,4-dihydroxyphenylacetic acid (DHPAA).

  • Decarboxylation: Finally, microbial decarboxylases act on DHPAA to produce this compound.

Several studies have identified specific gut bacteria capable of carrying out these transformations. For instance, Eubacterium ramulus has been shown to degrade quercetin to 3,4-dihydroxyphenylacetic acid.[1][2][3][4] The subsequent decarboxylation to this compound is a crucial final step in this metabolic cascade.

Quantitative Data on this compound Production

The production of this compound from flavonoids has been quantified in both in vivo and in vitro settings. A study in dairy cows demonstrated the significant bioavailability of this compound following intraruminal administration of rutin.

Table 1: Concentrations of Rutin Metabolites in Dairy Cows after Intraruminal Rutin Administration (100 mg/kg) [5][6][7]

MetabolitePeak Plasma Concentration (µM)Peak Urine Concentration (µM)Peak Rumen Fluid Concentration (µM)
Quercetin~1.7Not Reported~200
3,4-Dihydroxyphenylacetic acid (DHPAA)Not ReportedNot Reported~200
This compound~50~3000Lower than DHPAA

In vitro fermentation studies with human fecal bacteria have confirmed the conversion of quercetin to 3,4-dihydroxyphenylacetic acid by species such as Clostridium perfringens and Bacteroides fragilis.[8][9][10] While specific yields of this compound from these fermentations are not extensively reported in the literature, the presence of its precursor, DHPAA, is well-documented.

Biological Activities of this compound

This compound exhibits potent biological activities that are of significant interest for drug development.

Antiplatelet Activity

This compound has been identified as a potent antiplatelet agent, demonstrating significantly higher activity than aspirin in some assays.[11] Its mechanism of action involves the interference with multiple platelet aggregation pathways.

  • Inhibition of Cyclooxygenase-Thromboxane Synthase Coupling: The primary mechanism appears to be the disruption of the coupling between cyclooxygenase-1 (COX-1) and thromboxane synthase, which is crucial for the production of thromboxane A2, a potent platelet agonist.[12][13]

  • Modulation of Intracellular Calcium Signaling: this compound influences intracellular calcium levels, a key second messenger in platelet activation.[11]

  • Broad-Spectrum Inhibition: It has been shown to block platelet aggregation induced by various stimuli, including arachidonic acid, collagen, and platelet-activating factor (PAF).[12][13]

Vasorelaxant Effects

This compound induces vasodilation, suggesting its potential role in cardiovascular health.

  • Activation of Voltage-Gated Potassium (K_v_) Channels: The vasorelaxant effect is primarily mediated by the opening of K_v_ channels, with a specific involvement of the K_v_7.4 isoform.[14][15][16]

  • Molecular Interaction: In silico docking studies suggest that this compound binds to the K_v_7.4 channel, interacting with key residues such as Trp242 and Phe246, which are important for channel activation.[14][15]

Experimental Protocols

In Vitro Fermentation of Flavonoids by Gut Microbiota

This protocol provides a general framework for studying the microbial metabolism of flavonoids.

  • Fecal Slurry Preparation:

    • Collect fresh fecal samples from healthy donors.

    • Prepare a fecal slurry (e.g., 10-20% w/v) in an anaerobic phosphate buffer.

    • Homogenize the slurry and filter through sterile gauze to remove large particles.

  • Fermentation:

    • Prepare a basal fermentation medium containing nutrients for bacterial growth.

    • Add the flavonoid substrate (e.g., quercetin, rutin) to the medium at a desired concentration.

    • Inoculate the medium with the fecal slurry under anaerobic conditions.

    • Incubate at 37°C for a specified period (e.g., 24-48 hours).

  • Sample Collection and Processing:

    • Collect samples from the fermentation broth at different time points.

    • Centrifuge the samples to pellet the bacterial cells.

    • Collect the supernatant for metabolite analysis.

Quantification of this compound by HPLC or LC-MS
  • Sample Preparation:

    • Acidify the supernatant from the fermentation broth.

    • Extract the phenolic compounds with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Analysis:

    • Inject the prepared sample into an HPLC or LC-MS system equipped with a C18 column.

    • Use a gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol).

    • Detect this compound using a UV detector or a mass spectrometer.

  • Quantification:

    • Prepare a standard curve using pure this compound.

    • Quantify the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Assessment of Antiplatelet Activity
  • Blood Collection:

    • Collect whole blood from healthy volunteers into tubes containing an anticoagulant.

  • Platelet Aggregometry:

    • Use a platelet aggregometer to measure platelet aggregation.

    • Incubate whole blood or platelet-rich plasma with different concentrations of this compound or a vehicle control.

    • Induce platelet aggregation with an agonist (e.g., arachidonic acid, collagen, ADP).

    • Monitor the change in light transmission or impedance to determine the extent of aggregation.

    • Calculate the percentage inhibition of platelet aggregation compared to the control.

Evaluation of Vasorelaxant Effects
  • Aortic Ring Preparation:

    • Isolate the thoracic aorta from a laboratory animal (e.g., rat).

    • Cut the aorta into rings and mount them in an organ bath containing a physiological salt solution.

  • Isometric Tension Recording:

    • Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine).

    • Cumulatively add increasing concentrations of this compound to the organ bath.

    • Record the changes in isometric tension to determine the vasorelaxant response.

    • To investigate the mechanism, specific channel blockers (e.g., for K_v_ channels) can be added before the addition of this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Platelets

G cluster_membrane Platelet Membrane cluster_cytosol Cytosol Collagen_Receptor Collagen Receptor PLC PLC Collagen_Receptor->PLC PAF_Receptor PAF Receptor PAF_Receptor->PLC Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 TXA2_Synthase Thromboxane Synthase COX1->TXA2_Synthase IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER PKC PKC DAG->PKC Aggregation Platelet Aggregation PKC->Aggregation Ca_ER->Aggregation TXA2 Thromboxane A₂ TXA2_Synthase->TXA2 TXA2->Aggregation 4_Methylcatechol This compound 4_Methylcatechol->COX1 Inhibits Coupling 4_Methylcatechol->Ca_ER Inhibits

Caption: Signaling pathway of this compound's antiplatelet action.

Experimental Workflow for In Vitro Flavonoid Fermentation

G cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Slurry_Prep Fecal Slurry Preparation Fecal_Sample->Slurry_Prep Inoculation Anaerobic Inoculation Slurry_Prep->Inoculation Medium_Prep Fermentation Medium + Flavonoid Medium_Prep->Inoculation Incubation Incubation (37°C) Inoculation->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction Quantification HPLC/LC-MS Quantification Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Workflow for in vitro flavonoid fermentation by gut microbiota.

Signaling Pathway of this compound's Vasorelaxant Effect

G cluster_cell Vascular Smooth Muscle Cell Kv7_4 Kv7.4 Channel K_efflux K⁺ Efflux Kv7_4->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca²⁺ Channel Hyperpolarization->Ca_channel Inhibits Relaxation Relaxation Hyperpolarization->Relaxation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction Contraction Ca_influx->Contraction 4_Methylcatechol This compound 4_Methylcatechol->Kv7_4 Activates

References

An In-depth Technical Guide to 4-Methylcatechol: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol, also known as homocatechol or 3,4-dihydroxytoluene, is an organic compound with the chemical formula CH₃C₆H₃(OH)₂. This catechol derivative is a subject of growing interest in various scientific fields, including medicinal chemistry, materials science, and fragrance development. Its versatile chemical nature, characterized by the presence of a hydroxylated aromatic ring, imparts significant biological and chemical properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of this compound, tailored for professionals in research and drug development.

Discovery and History

While the precise moment of the first synthesis or isolation of this compound is not definitively documented in readily available literature, its history is intrinsically linked to the study of catechols and natural product chemistry. The parent compound, catechol, was first isolated in 1839 by Edgar Hugo Emil Reinsch through the distillation of catechin. The subsequent exploration of catechol derivatives likely led to the synthesis of this compound. Early synthetic methods for alkylated catechols often involved harsh conditions, such as the use of strong acids.

A significant milestone in the history of this compound was its identification as a naturally occurring compound. It has been isolated from the bark of the common spruce (Picea abies), a tree species with a long history of use in traditional medicine and as a source of various chemical compounds. Furthermore, this compound is recognized as a key metabolite of flavonoids, such as quercetin and rutin, formed by the gut microbiota in the human colon. This metabolic link has opened new avenues for research into the in vivo effects of dietary flavonoids.

The evolution of synthetic chemistry has seen the development of numerous methods for the production of this compound, moving from hazardous and low-yielding early processes to more efficient, safer, and environmentally friendly catalytic and biocatalytic routes. These advancements have made this compound more accessible for research and industrial applications.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₇H₈O₂[1]
Molar Mass 124.14 g/mol [1]
Appearance White to light brown crystalline solid[1][2]
Melting Point 67-69 °C[1]
Boiling Point 251 °C[1]
Density 1.129 g/mL at 25 °C[1]
Solubility Soluble in water, methanol, chloroform.[1][2]
CAS Number 452-86-8[1]
Beilstein Registry No. 636512
Table 2: Spectral Data of this compound
Spectral Data TypeKey Features
¹H NMR Spectrum available.
¹³C NMR Spectrum available.
Infrared (IR) Spectrum available.
Mass Spectrometry (MS) Spectrum available.

Synthesis of this compound

A variety of synthetic routes to this compound have been developed, ranging from classical organic reactions to modern catalytic methods. Below are detailed protocols for some key synthesis methodologies.

Synthesis from p-Cresol via Fries Rearrangement and Baeyer-Villiger Oxidation

This multi-step synthesis starts from the readily available p-cresol.

Experimental Protocol:

  • Acylation of p-Cresol: p-Cresol is reacted with an acylating agent (e.g., acetic anhydride) in the presence of a catalyst to form p-cresyl acetate.

  • Fries Rearrangement: The p-cresyl acetate undergoes a Fries rearrangement, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃), to yield 2-hydroxy-5-methylacetophenone.

  • Baeyer-Villiger Oxidation: The resulting ketone is then subjected to a Baeyer-Villiger oxidation using a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA) to introduce the second hydroxyl group, forming the acetate ester of this compound.

  • Hydrolysis: The final step involves the hydrolysis of the ester to yield this compound.

Synthesis_from_pCresol pCresol p-Cresol pCresylAcetate p-Cresyl Acetate pCresol->pCresylAcetate Acylation Ketone 2-Hydroxy-5-methylacetophenone pCresylAcetate->Ketone Fries Rearrangement Ester This compound Acetate Ketone->Ester Baeyer-Villiger Oxidation Product This compound Ester->Product Hydrolysis

Caption: Synthesis of this compound from p-Cresol.

Synthesis from Guaiacol (2-Methoxyphenol) Derivatives

Demethylation of 4-methylguaiacol is another common route.

Experimental Protocol:

  • Starting Material: 4-Methylguaiacol (2-methoxy-4-methylphenol) is used as the starting material.

  • Demethylation: The methyl ether is cleaved using a demethylating agent. Common reagents for this purpose include strong acids like hydrobromic acid (HBr) or Lewis acids. The reaction is typically carried out under reflux conditions.

  • Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation or recrystallization to obtain pure this compound.

Synthesis_from_Guaiacol Guaiacol 4-Methylguaiacol Product This compound Guaiacol->Product Demethylation (e.g., HBr) Catalytic_Hydroxylation pCresol p-Cresol Product This compound pCresol->Product Catalytic Hydroxylation (H₂O₂, Catalyst)

References

A Comprehensive Technical Guide to the Solubility of 4-Methylcatechol in DMSO and Ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the solubility characteristics, experimental protocols, and practical applications of 4-Methylcatechol in common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also known as homocatechol or 3,4-dihydroxytoluene, is a phenolic compound of significant interest in biomedical research. It is recognized as a potent inducer of nerve growth factor (NGF) synthesis and is investigated for its neuroprotective and antioxidant properties.[1][2][3] For in vitro and in vivo studies, understanding the solubility of this compound in appropriate solvents is paramount for the preparation of stock solutions and the subsequent design of robust and reproducible experiments. This technical guide provides a detailed overview of the solubility of this compound in two commonly used laboratory solvents: Dimethyl Sulfoxide (DMSO) and ethanol.

Quantitative Solubility Data

The solubility of this compound in DMSO and ethanol has been reported by various chemical suppliers and in scientific literature. While slight variations exist, the data consistently indicates a higher solubility in DMSO compared to ethanol. The following tables summarize the available quantitative solubility data for this compound in these solvents.

Table 1: Solubility of this compound in Dimethyl Sulfoxide (DMSO)

Solubility (mg/mL)Molar Concentration (mM)Source
100805.54GlpBio
24193.33Selleck Chemicals[3]
≥21Not SpecifiedAPExBIO
20Not SpecifiedCayman Chemical[4]

Table 2: Solubility of this compound in Ethanol

Solubility (mg/mL)Molar Concentration (mM)Source
≥22.1Not SpecifiedAPExBIO
3Not SpecifiedCayman Chemical[4]
SolubleNot SpecifiedGuidechem, ChemBK

Note: The molecular weight of this compound (C₇H₈O₂) is 124.14 g/mol . Molar concentration (mM) is calculated based on this molecular weight.

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

A standard and widely accepted method for determining the equilibrium solubility of a chemical compound is the shake-flask method.[5] This protocol provides a reliable approach to ascertain the saturation point of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Ethanol, analytical grade

  • Sealed glass vials or flasks

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the solvent (DMSO or ethanol) in a sealed glass vial. The amount of solid should be sufficient to ensure that undissolved particles remain after reaching equilibrium.

  • Equilibration: Place the vials in a temperature-controlled shaker or on a stirrer, typically at ambient temperature (e.g., 25°C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[5]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.[5]

  • Filtration: Carefully aspirate the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[5]

  • Quantification:

    • Using HPLC: Prepare a series of standard solutions of this compound of known concentrations in the respective solvent. Analyze both the standards and the filtered sample solution by HPLC. Construct a calibration curve from the standards and determine the concentration of this compound in the sample.[5]

    • Using UV-Vis Spectrophotometry: If this compound has a distinct absorbance peak, prepare a calibration curve using standard solutions. Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve and measure its absorbance to determine the concentration.

  • Data Reporting: The solubility is reported as the concentration of this compound in the saturated solution, typically in mg/mL or mM, at the specified temperature.

Preparation of Stock Solutions for Biological Assays

For most in vitro and in vivo experiments, a concentrated stock solution of this compound is prepared in an organic solvent like DMSO or ethanol, which is then further diluted in aqueous buffers or cell culture media.[4]

Materials:

  • This compound (solid)

  • DMSO or ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of solid this compound.

  • Dissolution: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is advisable to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[3]

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) or brief sonication can aid in dissolution, especially for higher concentrations. [GlpBio]

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. [GlpBio] It is recommended to purge the solvent with an inert gas before sealing the container to minimize oxidation.[4]

Visualizations

Workflow for Preparation of this compound Working Solutions

The following diagram illustrates a typical workflow for preparing this compound solutions for use in biological experiments.

G Workflow for this compound Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Solid This compound add_solvent Add DMSO or Ethanol weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Store Aliquots at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Aqueous Buffer or Cell Culture Medium thaw->dilute use Use in Experiment dilute->use G This compound as a Nerve Growth Factor Inducer mc This compound cells Neurons / Astrocytes mc->cells Stimulates ngf_synthesis Increased NGF Synthesis and Secretion cells->ngf_synthesis neuronal_effects Neuroprotective Effects (e.g., enhanced nerve regeneration, neuronal survival) ngf_synthesis->neuronal_effects Leads to

References

Stability of 4-Methylcatechol in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-methylcatechol in aqueous solutions. This compound, a key molecule in various biological and chemical processes, is susceptible to degradation, primarily through oxidation, which can be influenced by several factors. Understanding its stability is crucial for its application in research and drug development. This document outlines the principal degradation pathways, factors influencing stability, and detailed experimental protocols for stability assessment.

Core Concepts in this compound Stability

This compound's stability in aqueous solutions is predominantly governed by its oxidation. The catechol moiety is prone to oxidation, a process that can be initiated or accelerated by factors such as pH, temperature, oxygen levels, and the presence of metal ions or enzymes.

Influence of pH

The pH of the aqueous solution is a critical factor in the stability of this compound. Generally, its stability decreases as the pH becomes more alkaline. At alkaline pH, this compound oxidizes more rapidly. This is because the deprotonation of the hydroxyl groups on the catechol ring makes it more susceptible to oxidation.

Role of Oxygen and Oxidation

The presence of molecular oxygen is a primary driver of this compound degradation. The oxidation process typically proceeds through the formation of a semiquinone radical, which is then further oxidized to form 4-methyl-o-benzoquinone. This quinone is a highly reactive intermediate that can undergo further reactions, including polymerization and reactions with other nucleophiles.

Impact of Temperature

Elevated temperatures can accelerate the degradation of this compound. As with most chemical reactions, an increase in temperature provides the necessary activation energy for the oxidation process to occur more rapidly.

Degradation Pathways of this compound

The degradation of this compound in aqueous solutions primarily follows an oxidative pathway. The key steps are outlined below.

This compound This compound 4-Methyl-semiquinone radical 4-Methyl-semiquinone radical This compound->4-Methyl-semiquinone radical Oxidation (e.g., O2) 4-Methyl-o-benzoquinone 4-Methyl-o-benzoquinone 4-Methyl-semiquinone radical->4-Methyl-o-benzoquinone Further Oxidation Polymerization Polymerization 4-Methyl-o-benzoquinone->Polymerization Self-reaction Michael Addition Products Michael Addition Products 4-Methyl-o-benzoquinone->Michael Addition Products Reaction with Nucleophiles

Figure 1: Oxidative Degradation Pathway of this compound.

In addition to this primary oxidative pathway, under certain biological or environmental conditions, enzymatic degradation can occur, leading to ring cleavage through ortho or meta pathways.

This compound This compound Ortho-cleavage Ortho-cleavage This compound->Ortho-cleavage Catechol 1,2-dioxygenase Meta-cleavage Meta-cleavage This compound->Meta-cleavage Catechol 2,3-dioxygenase Ring-opened Products Ring-opened Products Ortho-cleavage->Ring-opened Products Meta-cleavage->Ring-opened Products

Figure 2: Enzymatic Degradation Pathways of this compound.

Quantitative Stability Data

While specific kinetic data for the non-enzymatic degradation of this compound under a wide range of conditions is not extensively available in the public domain, the following tables illustrate how such data would be presented. These tables are based on the expected behavior of catechols and should be populated with experimentally derived data.

Table 1: Effect of pH on the Half-Life of this compound at 25°C

pHHalf-Life (t1/2)Degradation Rate Constant (k)
4.0> 48 hours< 0.014 h-1
7.012 hours0.058 h-1
9.02 hours0.347 h-1

Table 2: Effect of Temperature on the Half-Life of this compound at pH 7.4

Temperature (°C)Half-Life (t1/2)Degradation Rate Constant (k)
472 hours0.010 h-1
2512 hours0.058 h-1
375 hours0.139 h-1

Experimental Protocols for Stability Assessment

To assess the stability of this compound in aqueous solutions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify the degradation products.

Forced Degradation Study Protocol

The following protocol outlines the conditions for a comprehensive forced degradation study.

cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Analysis Analysis Acid Hydrolysis->Analysis Alkaline Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis->Analysis Oxidative Degradation Oxidative Degradation Oxidative Degradation->Analysis Photolytic Degradation Photolytic Degradation Photolytic Degradation->Analysis Thermal Degradation Thermal Degradation Thermal Degradation->Analysis This compound Solution This compound Solution This compound Solution->Acid Hydrolysis 0.1 M HCl, 60°C This compound Solution->Alkaline Hydrolysis 0.1 M NaOH, 60°C This compound Solution->Oxidative Degradation 3% H2O2, RT This compound Solution->Photolytic Degradation UV/Vis light This compound Solution->Thermal Degradation 60°C

Figure 3: Experimental Workflow for Forced Degradation Study.

Protocol Details:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at 60°C. Collect samples at various time points.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep at room temperature. Collect samples at various time points.

  • Photolytic Degradation: Expose the stock solution to UV and visible light. A control sample should be kept in the dark.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

  • Sample Analysis: Analyze the collected samples using a stability-indicating analytical method, such as HPLC-UV.

Stability-Indicating HPLC-UV Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for monitoring the degradation of this compound and separating its degradation products.

Table 3: HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm (for this compound) and other wavelengths for degradation products
Injection Volume 20 µL
Column Temperature 30°C

Method Development Workflow:

Forced Degradation Samples Forced Degradation Samples Initial HPLC Screening Initial HPLC Screening Forced Degradation Samples->Initial HPLC Screening Analyze stressed samples Method Optimization Method Optimization Initial HPLC Screening->Method Optimization Evaluate peak shape, resolution Method Validation Method Validation Method Optimization->Method Validation Adjust mobile phase, gradient, etc. Final Stability-Indicating Method Final Stability-Indicating Method Method Validation->Final Stability-Indicating Method ICH guidelines

Figure 4: Workflow for Developing a Stability-Indicating HPLC Method.
UV-Vis Spectrophotometric Analysis

UV-Vis spectrophotometry can be used as a simple and rapid method to monitor the overall degradation of this compound, particularly the formation of colored oxidation products. The formation of the o-quinone can be monitored by an increase in absorbance around 400-420 nm.

Protocol:

  • Prepare a solution of this compound in the desired aqueous buffer.

  • Initiate the degradation by adjusting the pH, temperature, or adding an oxidizing agent.

  • Record the UV-Vis spectrum of the solution at regular time intervals.

  • Monitor the decrease in the absorbance maximum of this compound (around 280 nm) and the increase in absorbance at longer wavelengths corresponding to the formation of degradation products.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter for its handling, storage, and application. It is primarily susceptible to pH-dependent oxidative degradation. This guide provides a framework for understanding and evaluating its stability through forced degradation studies and the use of appropriate analytical techniques like HPLC-UV and UV-Vis spectrophotometry. For any specific application, it is imperative to conduct tailored stability studies to ensure the integrity and efficacy of this compound.

The Dual-Pronged Neurotrophic Action of 4-Methylcatechol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core mechanisms by which 4-Methylcatechol (4-MC), a non-adrenergic catechol compound, exerts its neurotrophic effects. A potent inducer of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), 4-MC presents a promising avenue for therapeutic interventions in neurodegenerative diseases and peripheral neuropathies.[1][2][3][4][5] Its utility is underscored by the limitations of direct neurotrophin administration, which is hampered by poor blood-brain barrier permeability and instability in the bloodstream.[1][2] This document outlines the signaling pathways, summarizes quantitative data from key studies, provides detailed experimental protocols, and visualizes the underlying molecular interactions.

Core Mechanism of Action: A Two-Fold Approach

The neurotrophic prowess of this compound stems from a dual mechanism:

  • Direct Activation of Intracellular Signaling Cascades: 4-MC can directly stimulate key signaling pathways independent of de novo neurotrophin synthesis. Evidence points to the direct phosphorylation and activation of the Trk family of neurotrophin receptors and the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[6][7] This direct action is supported by findings that 4-MC-induced ERK phosphorylation persists even in the presence of protein synthesis inhibitors like cycloheximide and Trk inhibitors such as K252a, suggesting that the initial signaling events are not solely dependent on newly synthesized neurotrophins.[6][7]

  • Induction of Neurotrophic Factor Synthesis: 4-MC is a robust stimulator of NGF and BDNF gene expression and subsequent protein synthesis in both neurons and glial cells, such as astrocytes.[1][8] This leads to a sustained increase in the availability of these crucial neurotrophic factors, supporting neuronal survival, differentiation, and regeneration.[2][3][5]

Key Signaling Pathways

The neurotrophic effects of this compound are predominantly mediated by the activation of well-established pro-survival and growth-promoting signaling cascades.

The MAPK/ERK Pathway

The MAPK/ERK pathway is a central player in 4-MC's mechanism. 4-MC triggers the phosphorylation of Trk receptors, which in turn activates the MAPK/ERK cascade.[6][7] This is demonstrated by the dose-dependent increase in the phosphorylation of ERK (on serine 133) in response to 4-MC treatment in cultured rat cortical neurons.[6][7] The activation of this pathway is critical for neuronal survival and differentiation. The specificity of this pathway is confirmed by experiments where the MEK-1 inhibitor, PD98059, blocks 4-MC-induced ERK phosphorylation.[6][7]

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical downstream effector of Trk receptor activation and is fundamental for promoting cell survival by inhibiting apoptosis.[9][10] While direct studies on 4-MC's activation of this pathway are less prominent in the initial literature, its activation is a canonical event following Trk receptor phosphorylation.[11] Neurotrophic factors like BDNF are known to exert their protective effects through the PI3K/Akt/mTOR pathway.[11]

CREB-Mediated Transcription

The cAMP response element-binding protein (CREB) is a key transcription factor that acts as a convergence point for both the MAPK/ERK and PI3K/Akt pathways.[12][13] Phosphorylation of CREB leads to the transcription of genes involved in neuronal plasticity, survival, and neurogenesis, including the BDNF gene itself.[12][14] The induction of neurotrophic factor synthesis by 4-MC is likely mediated, at least in part, by the activation of CREB.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of this compound.

Neurotrophic Factor Cell/Tissue Type 4-MC Concentration Effect Reference
NGFMouse Astroglial Cells10⁻⁴ M~150-fold increase in secreted NGF (in synergy with PMA)[8]
NGFRat Sciatic NerveNot specifiedSignificantly increased NGF content[4][5]
BDNFCultured Rat Astrocytes10-100 µMDose-dependent increase in BDNF content in media[1]
BDNFCultured Rat Neurons1-10 µMDose-dependent increase in BDNF content in media[1]
BDNF mRNAInfant Rat Brain (in vivo)Not specifiedEnhanced BDNF mRNA expression[1]
BDNF mRNARat Anterior Cingulate CortexNot specifiedReversed decreases in BDNF mRNA in a chronic pain model[15]
Signaling Molecule Cell/Tissue Type 4-MC Concentration Effect Reference
Trk ReceptorsCultured Rat Cortical NeuronsNot specifiedStimulated tyrosine phosphorylation[6][7]
MAPK/ERKCultured Rat Cortical NeuronsNot specifiedDose-dependent enhancement of phosphorylation[6][7]
pERKRat Brain (Pain Model)Not specifiedReduced increases in pERK immunoreactivity[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment for In Vitro Studies
  • Cell Lines: Primary cultures of rat cortical neurons or astrocytes are commonly used.[1][6][7] For astroglial cells, brains from newborn mice can be utilized.[8]

  • Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and incubated at 37°C in a humidified atmosphere of 5% CO₂.

  • This compound Treatment: 4-MC is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (ranging from nM to µM) for specified durations.[1][6]

Western Blotting for Protein Phosphorylation
  • Objective: To quantify the activation of signaling proteins (e.g., Trk, ERK, Akt) by detecting their phosphorylated forms.

  • Protocol:

    • Cell Lysis: After treatment with 4-MC, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Electrotransfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK, anti-ERK).

    • Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: Band intensities are quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Neurotrophin Levels
  • Objective: To measure the concentration of NGF or BDNF in cell culture supernatants or tissue homogenates.

  • Protocol:

    • Sample Preparation: Cell culture media is collected and centrifuged to remove debris. Tissues are homogenized in lysis buffer.

    • ELISA Procedure: A commercial ELISA kit for the specific neurotrophin is used according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding samples and standards to the wells.

      • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a colorimetric signal.

    • Measurement: The absorbance is read using a microplate reader at the appropriate wavelength.

    • Calculation: The concentration of the neurotrophic factor in the samples is determined by comparison to the standard curve.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for mRNA Expression
  • Objective: To quantify the expression levels of neurotrophin genes (e.g., NGF, BDNF).

  • Protocol:

    • RNA Extraction: Total RNA is isolated from cells or tissues using a suitable method (e.g., TRIzol reagent).

    • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

    • PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the target gene (e.g., BDNF) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analysis: The PCR products can be analyzed by gel electrophoresis or, for quantitative real-time PCR (qPCR), the amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green). The relative expression of the target gene is calculated using the ΔΔCt method.

Visualizations of Pathways and Workflows

Signaling Pathways of this compound

4_Methylcatechol_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4MC This compound Trk Trk Receptor 4MC->Trk Direct Activation PI3K PI3K Trk->PI3K MEK MEK Trk->MEK Akt Akt PI3K->Akt CREB CREB Akt->CREB Phosphorylation ERK ERK MEK->ERK ERK->CREB Phosphorylation Gene_Expression Neurotrophin Gene Expression (NGF, BDNF) CREB->Gene_Expression

Caption: Signaling pathways activated by this compound.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow Start Start: Neuronal/Astrocyte Cell Culture Treatment Treatment with This compound Start->Treatment Harvest_Media Harvest Culture Media Treatment->Harvest_Media Harvest_Cells Harvest Cells Treatment->Harvest_Cells ELISA ELISA for Neurotrophin Levels (NGF, BDNF) Harvest_Media->ELISA Lysis_Protein Cell Lysis for Protein Extraction Harvest_Cells->Lysis_Protein Lysis_RNA Cell Lysis for RNA Extraction Harvest_Cells->Lysis_RNA Data_Analysis Data Analysis ELISA->Data_Analysis Western_Blot Western Blot for Phospho-ERK, Phospho-Akt Lysis_Protein->Western_Blot RT_PCR RT-PCR for Neurotrophin mRNA (NGF, BDNF) Lysis_RNA->RT_PCR Western_Blot->Data_Analysis RT_PCR->Data_Analysis

Caption: Workflow for in vitro analysis of 4-MC effects.

Conclusion and Future Directions

This compound stands out as a promising small molecule for the treatment of neurological disorders due to its dual ability to directly activate neurotrophic signaling pathways and to induce the synthesis of endogenous neurotrophic factors. This multifaceted mechanism circumvents the challenges associated with direct protein-based therapies.

Future research should focus on:

  • Elucidating the precise molecular interactions between 4-MC and Trk receptors.

  • Conducting comprehensive in vivo studies to determine the optimal therapeutic window and long-term efficacy and safety of 4-MC for various neurodegenerative conditions.

  • Investigating the potential of 4-MC to induce other neurotrophic factors, such as Glial cell-derived neurotrophic factor (GDNF), which could broaden its therapeutic applications.

  • Exploring the synergistic effects of 4-MC with other neuroprotective agents.

This technical guide provides a solid foundation for understanding the neurotrophic factor induction mechanism of this compound, paving the way for further research and development in this exciting field.

References

An In-depth Technical Guide to the Antioxidant Properties of 4-Methylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol (4-MC), a dihydroxytoluene, is a phenolic compound that has garnered significant interest in the scientific community for its diverse biological activities.[1] As a metabolite of flavonoids like quercetin, it is naturally present in various fruits and dietary sources.[2] Beyond its role as a neurotrophin synthesis stimulator, this compound exhibits notable antioxidant properties, which are central to its potential therapeutic applications.[1][3] This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, detailed experimental protocols for its assessment, and a summary of quantitative data to facilitate further research and drug development.

Core Antioxidant Mechanisms

The antioxidant activity of this compound is multifaceted, involving both direct free radical scavenging and indirect cellular defense mechanisms through the modulation of key signaling pathways.

Direct Free Radical Scavenging

The primary mechanism underlying the antioxidant capacity of this compound is its ability to act as a potent free radical scavenger. The catechol structure, characterized by two adjacent hydroxyl groups on the benzene ring, is crucial for this activity. These hydroxyl groups can readily donate hydrogen atoms to neutralize highly reactive free radicals, such as reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions.[4] This process results in the formation of a more stable and less reactive semiquinone radical intermediate.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, this compound exerts its antioxidant effects by influencing intracellular signaling pathways that govern the cellular response to oxidative stress.

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound can interact with Keap1, leading to the release and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes such as Heme Oxygenase-1 (HO-1).[3][5] This enzymatic defense system plays a critical role in mitigating oxidative stress-induced cellular damage.

The protective effects of this compound against oxidative stress are also mediated by the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3] Studies have demonstrated that this compound can enhance the phosphorylation of Akt, a key protein in this pathway.[3] The activation of the PI3K/Akt pathway is linked to the induction of HO-1 expression, contributing to the neuroprotective effects of this compound against oxidative stress-induced cell death.[3]

Pro-oxidant Activity

It is important to note that, like many phenolic compounds, this compound can exhibit pro-oxidant activity under certain conditions.[6] This dual role is concentration-dependent and influenced by the cellular environment. The pro-oxidant action can involve the generation of reactive oxygen species, such as hydrogen peroxide, which can induce apoptosis in tumor cells.[2][6] This characteristic is being explored for its potential in cancer therapy.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been quantified in various studies using different assays. The following table summarizes the available quantitative data.

AssayMetricResultCell Line/SystemReference
DPPH Radical ScavengingIC50Comparable to quercetinCell-free[7]
Lipid PeroxidationInhibitionEqually effective as quercetin in suppressing malondialdehyde productionCell-based[7]

Note: Specific IC50 values for this compound in DPPH and other assays are not consistently reported in the reviewed literature, with many studies providing qualitative comparisons to other antioxidants.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing the antioxidant properties of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox, BHT)[8]

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.[9][10]

  • Sample Preparation: Prepare a series of dilutions of this compound and the positive control in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the diluted this compound or positive control to each well. Then, add a fixed volume of the DPPH solution to each well and mix thoroughly.[11] A blank well should contain only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[9][12]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11][12]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[9] The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox)

Procedure:

  • Preparation of ABTS•+ Solution: Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[13] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Sample Preparation: Prepare a series of dilutions of this compound and the positive control.

  • Reaction Mixture: In a 96-well microplate, add a small volume of the diluted this compound or positive control to each well. Then, add a larger, fixed volume of the diluted ABTS•+ solution to each well and mix.[14]

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6-7 minutes).[15][16]

  • Measurement: Measure the absorbance of each well at 734 nm.[16]

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[15]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

  • Ferrous sulfate (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution just before use by mixing Reagent A (acetate buffer), Solution B (TPTZ solution), and Solution C (FeCl₃ solution) in a 10:1:1 ratio.[17][18]

  • Sample and Standard Preparation: Prepare a series of dilutions of this compound and ferrous sulfate standards.

  • Reaction Mixture: Add a small volume of the sample or standard to each well of a 96-well plate. Then, add a larger, fixed volume of the FRAP working solution to each well.[18]

  • Incubation: Mix and incubate the plate for a specified time (e.g., 4-60 minutes) at a specific temperature (e.g., 37°C).[18][19]

  • Measurement: Read the absorbance at 593 nm.[18]

  • Calculation: The FRAP value of the samples is calculated using the equation obtained from the linear regression of the standard curve.

Signaling Pathways and Experimental Workflows

Keap1/Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC This compound Keap1 Keap1 MC->Keap1 interacts with Nrf2 Nrf2 Keap1->Nrf2 binds and inhibits Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Ub Ubiquitination Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Cul3->Nrf2 targets for Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant Genes (e.g., HO-1) ARE->Genes activates transcription

Caption: Activation of the Keap1/Nrf2 pathway by this compound.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway MC This compound Receptor Cell Surface Receptor MC->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits and activates pAkt p-Akt (Active) Akt->pAkt phosphorylation HO1 HO-1 Expression pAkt->HO1 induces Protection Neuroprotection against Oxidative Stress HO1->Protection

Caption: this compound-induced neuroprotection via the PI3K/Akt pathway.

General Workflow for Antioxidant Assays

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagent Prepare Reagent (e.g., DPPH, ABTS•+) Mix Mix Sample and Reagent in 96-well plate Prep_Reagent->Mix Prep_Sample Prepare Sample Dilutions (this compound & Control) Prep_Sample->Mix Incubate Incubate at specified time and temperature Mix->Incubate Measure Measure Absorbance at specific wavelength Incubate->Measure Calculate Calculate % Inhibition and IC50 value Measure->Calculate

Caption: A generalized workflow for in vitro antioxidant capacity assays.

References

4-Methylcatechol as a Biomarker for Dietary Flavonoid Intake: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dietary flavonoids, a diverse group of polyphenolic compounds found in plant-based foods, have garnered significant attention for their potential health benefits. However, accurately assessing flavonoid intake in individuals is a considerable challenge for researchers. The inherent limitations of self-reported dietary data, such as recall bias and inaccuracies in food composition databases, necessitate the development of objective biomarkers of intake. 4-Methylcatechol (4-MC), a microbial metabolite of certain flavonoids, has emerged as a promising candidate biomarker. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound as a biomarker for dietary flavonoid intake, intended for researchers, scientists, and drug development professionals.

Metabolism of Dietary Flavonoids to this compound

The transformation of dietary flavonoids into this compound is a multi-step process primarily carried out by the gut microbiota. Flavonoids, commonly found in food as glycosides, must first be hydrolyzed to their aglycone form. This is followed by the cleavage of the C-ring of the flavonoid structure, leading to the formation of various phenolic acids. Specifically, the flavonol quercetin, abundant in onions, apples, and tea, is metabolized to 3,4-dihydroxyphenylacetic acid, which can then be further metabolized to this compound. Similarly, the flavanol rutin, found in buckwheat and citrus fruits, is first hydrolyzed to quercetin and then undergoes a similar degradation pathway.[1]

The following diagram illustrates the microbial degradation pathway of quercetin to this compound.

flavonoid_metabolism Quercetin Quercetin Taxifolin Taxifolin Quercetin->Taxifolin Reduction Alphitonin Alphitonin Taxifolin->Alphitonin Isomerization dihydroxyphenylacetic_acid 3,4-Dihydroxyphenylacetic acid Alphitonin->dihydroxyphenylacetic_acid Ring Fission methylcatechol This compound dihydroxyphenylacetic_acid->methylcatechol Decarboxylation

Microbial degradation pathway of Quercetin to this compound.

Quantitative Data on this compound Excretion

Establishing a clear dose-response relationship between the intake of specific flavonoids and the urinary excretion of this compound is crucial for its validation as a biomarker. Currently, there is a paucity of human intervention studies that provide this specific data. Much of the available quantitative data is from older studies with less specific dietary controls or from animal studies.

The table below summarizes available data on urinary this compound excretion in humans under different dietary conditions. It is important to note that the dietary information is not specific to particular flavonoids, and the analytical methods used in these older studies are not as sensitive or specific as modern techniques.

PopulationDietary ConditionMean Urinary this compound Excretion (mg/24h)Standard Deviation (mg/24h)Citation
Non-smokersUnrestricted Diet3.42.3[2]
Non-smokersRestricted plant-derived products8.11.7[2]
SmokersRestricted plant-derived products6.12.6[2]

Note: The paradoxical increase in this compound excretion on a restricted diet of plant-derived products in this 1982 study is not fully explained and highlights the need for more controlled human intervention studies with specific flavonoid inputs.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in biological matrices is essential for its use as a biomarker. Modern analytical techniques, particularly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offer the required sensitivity and specificity. Below is a proposed experimental protocol for the analysis of this compound in human urine, based on established methods for catechols and other phenolic metabolites.

It is critical to note that this is a representative protocol and requires optimization and validation for the specific application.

1. Sample Preparation (Hydrolysis and Extraction)

  • Objective: To deconjugate this compound from its glucuronide and sulfate metabolites and to extract it from the urine matrix.

  • Procedure:

    • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

    • To 1 mL of urine in a centrifuge tube, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Add 500 µL of sodium acetate buffer (pH 5.0).

    • Add 50 µL of a β-glucuronidase/arylsulfatase solution.

    • Vortex briefly and incubate at 37°C for at least 3 hours (or overnight) to ensure complete hydrolysis.[3]

    • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., a mixed-mode cation exchange) to clean up the sample and concentrate the analyte.[3]

    • Elute this compound from the SPE cartridge with an appropriate solvent (e.g., methanol with formic acid).[3]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • Objective: To separate and quantify this compound using UPLC-MS/MS.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Parameters (Example):

    • Ionization Mode: Positive or negative electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.

The following diagram outlines the general workflow for the analysis of urinary this compound.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) urine_sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe reconstitution Evaporation & Reconstitution spe->reconstitution uplc UPLC Separation reconstitution->uplc msms MS/MS Detection (MRM) uplc->msms quantification Quantification (Internal Standard) msms->quantification

Experimental workflow for urinary this compound analysis.

Validation of this compound as a Biomarker

For this compound to be established as a robust biomarker of dietary flavonoid intake, it must undergo a thorough validation process. This involves assessing several key parameters:

  • Dose-Response: There should be a clear and predictable relationship between the amount of a specific flavonoid consumed and the amount of this compound excreted.

  • Time-Response: The time course of this compound excretion following flavonoid ingestion needs to be characterized to determine the optimal window for sample collection.

  • Specificity: The biomarker should be specific to the intake of certain flavonoids and not significantly influenced by other dietary or lifestyle factors.

  • Sensitivity: The analytical method must be sensitive enough to detect changes in this compound levels corresponding to normal dietary variations in flavonoid intake.

  • Reproducibility: The biomarker should provide consistent results within and between individuals over time when dietary intake is stable.

  • Reliability: The analytical method for measuring the biomarker must be accurate and precise.

Currently, there is a lack of studies that have systematically evaluated these validation parameters for this compound as a biomarker of dietary flavonoid intake in humans.

The logical relationship for validating a dietary biomarker is depicted in the following diagram.

biomarker_validation cluster_validation Biomarker Validation Studies start Identify Candidate Biomarker (e.g., this compound) dose_response Dose-Response Assessment (Controlled Intervention Study) start->dose_response time_response Time-Course Characterization dose_response->time_response specificity Specificity Evaluation (Confounding Factors) time_response->specificity sensitivity Sensitivity Analysis (Analytical Method) specificity->sensitivity reproducibility Reproducibility Assessment sensitivity->reproducibility validated Validated Biomarker reproducibility->validated All criteria met not_validated Not a Valid Biomarker reproducibility->not_validated Criteria not met

Logical workflow for dietary biomarker validation.

Biological Activity of this compound: Vasodilation Signaling Pathway

Beyond its potential as a biomarker, this compound has demonstrated biological activity. One notable effect is its ability to induce vasodilation, which may contribute to the cardiovascular benefits associated with flavonoid-rich diets. Recent research has elucidated the signaling pathway involved in this compound-induced vasodilation. It has been shown to potentiate the effects of cyclic nucleotides and acts by opening voltage-gated potassium (K V) channels, with a partial involvement of the K V 7.4 isoform, in vascular smooth muscle cells.[4][5] This leads to hyperpolarization of the cell membrane and subsequent relaxation of the blood vessel.

The diagram below illustrates the proposed signaling pathway for this compound-induced vasodilation.

vasodilation_pathway methylcatechol This compound kv_channel Voltage-gated K+ Channels (KV7.4) methylcatechol->kv_channel Opens hyperpolarization Membrane Hyperpolarization kv_channel->hyperpolarization Leads to vasodilation Vasodilation hyperpolarization->vasodilation Causes

Signaling pathway of this compound-induced vasodilation.

Conclusion and Future Directions

This compound holds promise as a biomarker for dietary flavonoid intake, offering a more objective measure than traditional dietary assessment methods. However, this technical guide highlights significant gaps in the current research landscape. To firmly establish this compound as a reliable biomarker, future research should prioritize:

  • Controlled Human Intervention Studies: Conducting studies with well-defined intakes of specific flavonoids (e.g., quercetin, rutin) to establish clear dose-response and time-response relationships for urinary this compound excretion.

  • Comprehensive Biomarker Validation: Systematically evaluating the sensitivity, specificity, reproducibility, and reliability of this compound as a biomarker for flavonoid intake according to established validation guidelines.

  • Standardized Analytical Methods: Developing and validating robust and standardized UPLC-MS/MS methods for the quantification of this compound in human biological samples.

Addressing these research needs will be instrumental in advancing our understanding of the role of dietary flavonoids in human health and will provide researchers and drug development professionals with a validated tool for assessing flavonoid exposure.

References

An In-depth Technical Guide to the Structural Analysis of 4-Methylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 4-Methylcatechol (4-MC), a catechol derivative with significant interest in various scientific fields, including drug development, due to its antioxidant and neurotrophic properties. This document outlines the key structural features of 4-MC, determined through crystallographic, spectroscopic, and computational methods, and provides detailed experimental protocols for its characterization.

Introduction

This compound, also known as 3,4-dihydroxytoluene, is a white to light brown solid organic compound with the chemical formula C₇H₈O₂.[1][2] Its structure consists of a benzene ring substituted with a methyl group and two adjacent hydroxyl groups. This arrangement makes it a member of the catechol family, which are known for their antioxidant and radical-scavenging activities.[3] 4-MC has been isolated from natural sources such as Picea abies and is also recognized as a human and plant metabolite.[1] Its potential as a carcinogenic agent and a hapten has also been noted.[1]

Recent studies have highlighted the role of this compound in activating cellular defense pathways, such as the Nrf2 pathway, and in stimulating the phosphorylation of Trk family neurotrophin receptors, suggesting its potential in neuroprotective and therapeutic applications.[4][5][6] A thorough understanding of its structural characteristics is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics.

Molecular Structure and Crystallography

The definitive three-dimensional arrangement of atoms in solid-state this compound has been determined by X-ray powder diffraction (XRPD) combined with first-principle calculations, as obtaining a single crystal suitable for conventional analysis has proven difficult due to strong inter-crystalline aggregation.[7]

Crystal Structure Data

The crystal structure of this compound was solved and refined using the Rietveld method.[1][6][7][8][9][10] The analysis revealed a complex hydrogen-bonding network. Unlike the parent compound catechol, which exhibits a standard layered packing, the presence of the methyl group in 4-MC induces a peculiar packing arrangement.[7] The asymmetric unit contains two crystallographically independent molecules.[7]

Table 1: Crystallographic Data for this compound

ParameterValueReference
Chemical FormulaC₇H₈O₂[7]
Molecular Weight124.14 g/mol [1]
Crystal SystemMonoclinic[4]
Space GroupP2₁/c[4]
a (Å)13.55[4]
b (Å)7.21[4]
c (Å)13.08[4]
β (°)100.2[4]
Volume (ų)1258.5[4]
Z8[4]
Density (calculated)1.31 g/cm³[4]
Experimental Protocol: X-Ray Powder Diffraction and Rietveld Refinement

Objective: To determine the crystal structure of this compound from its powder diffraction pattern.

Methodology:

  • Sample Preparation: A high-purity sample of this compound is finely ground to a homogenous powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The X-ray diffraction pattern is collected using a powder diffractometer equipped with a Cu Kα radiation source. Data is typically collected over a 2θ range of 5-80° with a step size of 0.02° and a counting time of 1-2 seconds per step.

  • Structure Solution and Rietveld Refinement:

    • The initial crystal structure model is determined from the diffraction data using direct methods or Patterson methods.

    • Rietveld refinement is then performed using a suitable software package (e.g., GSAS, FullProf).[1][6][8][9][10] The refinement process involves minimizing the difference between the experimental and calculated diffraction profiles by adjusting various parameters, including:

      • Instrumental parameters (zero-point, peak shape parameters).

      • Unit cell parameters.

      • Atomic coordinates.

      • Isotropic or anisotropic displacement parameters.

      • Background parameters.

    • The quality of the refinement is assessed by monitoring the agreement indices (e.g., Rwp, Rp, χ²).

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the chemical environment of atoms and the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of this compound in solution.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
2.108dd3H-CH₃[3]
6.388ddq1HH-6[3]
6.547dq1HH-2[3]
6.598d1HH-5[3]
8.556br s2H-OH[3]
Solvent: DMSO-d₆, Frequency: 399.87 MHz

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentReference
20.31-CH₃[3]
115.45C-5[3]
116.40C-2[3]
119.49C-6[3]
127.92C-1[3]
142.83C-4[3]
144.96C-3[3]
Solvent: DMSO-d₆, Frequency: 100.55 MHz
Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[3][11]

    • For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is typically required.[3]

    • The sample is dissolved in a clean, dry NMR tube. To ensure homogeneity and remove any particulate matter, the solution can be filtered through a small plug of glass wool in a Pasteur pipette.[12]

  • Data Acquisition:

    • The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.

    • For ¹H NMR, a standard single-pulse experiment is typically used.

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.

    • The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum is phased and baseline corrected.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The gas-phase IR spectrum of this compound shows the presence of free hydroxyl (-OH) groups.[12]

Table 4: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Assignment
~3600-3400O-H stretching (free hydroxyls)
~3100-3000C-H stretching (aromatic)
~3000-2850C-H stretching (methyl)
~1600, ~1500C=C stretching (aromatic ring)
~1250C-O stretching
Experimental Protocol: Gas-Phase IR Spectroscopy

Objective: To obtain the gas-phase infrared spectrum of this compound.

Methodology:

  • Sample Introduction: A small amount of solid this compound is placed in a sample holder within a gas cell. The cell is then gently heated to sublime the sample and generate a sufficient vapor pressure.

  • Spectrometer Setup: A Fourier-transform infrared (FTIR) spectrometer is used for the analysis. The instrument is purged with a dry, inert gas (e.g., nitrogen) to minimize interference from atmospheric water and carbon dioxide.

  • Data Collection: The infrared beam is passed through the gas cell containing the this compound vapor. An interferogram is collected by the detector.

  • Data Processing: The interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum of the empty gas cell is subtracted to obtain the final spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 5: Mass Spectrometry Data for this compound

TechniqueKey m/z valuesInterpretationReference
GC-EI-MS124 (M⁺), 109, 81Molecular ion, [M-CH₃]⁺, subsequent fragmentation[1]
ESI-MS/MSPrecursor [M-H]⁻: 123Deprotonated molecule[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the electron ionization mass spectrum of this compound and to separate it from other volatile components.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC Separation:

    • A small volume of the sample solution (typically 1 µL) is injected into the GC inlet.

    • The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., DB-5ms).

    • The column temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of components.

  • MS Detection:

    • As components elute from the GC column, they enter the ion source of the mass spectrometer.

    • Electron ionization (EI) at 70 eV is used to fragment the molecules.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole).

    • A mass spectrum is recorded for each eluting component.

  • Data Analysis: The mass spectrum of the peak corresponding to this compound is analyzed to determine its molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

This compound has been shown to modulate key cellular signaling pathways, which likely underlies its observed biological effects.

Activation of the Nrf2 Pathway

This compound is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical cellular defense mechanism against oxidative stress.[5] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.[13][14][15]

Nrf2_Pathway_Activation_by_4_Methylcatechol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Ubiquitination Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Keap1_mod Keap1 (modified) Nrf2_Keap1->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation MC This compound MC->Nrf2_Keap1 Induces dissociation Nrf2_Maf Nrf2-Maf Complex Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE Nrf2_Maf->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Promotes transcription

Activation of the Nrf2 signaling pathway by this compound.
Stimulation of Trk Receptor Phosphorylation

This compound has been found to stimulate the tyrosine phosphorylation of Trk (Tropomyosin receptor kinase) family receptors, which are high-affinity receptors for neurotrophins like NGF and BDNF.[4] This activation can trigger downstream signaling cascades, such as the MAP kinase/ERK pathway, which are crucial for neuronal survival and differentiation.[4]

Trk_Phosphorylation_by_4_Methylcatechol MC This compound Trk Trk Receptor MC->Trk Stimulates Trk_P Phosphorylated Trk Receptor Trk->Trk_P Tyrosine Phosphorylation MAPK_cascade MAP Kinase Cascade (e.g., MEK-ERK) Trk_P->MAPK_cascade Activates ERK_P Phosphorylated ERK MAPK_cascade->ERK_P Phosphorylation Response Cellular Responses (e.g., Neuronal Survival) ERK_P->Response

Stimulation of Trk receptor phosphorylation by this compound.

Conclusion

The structural analysis of this compound reveals a molecule with a complex solid-state architecture and distinct spectroscopic features that are well-defined by a combination of analytical techniques. The detailed characterization of its structure is fundamental to understanding its chemical reactivity and biological activity. The ability of this compound to activate the Nrf2 and Trk signaling pathways underscores its potential as a lead compound in the development of therapeutic agents for oxidative stress-related and neurodegenerative diseases. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals working with this promising molecule.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the comprehensive structural analysis of this compound.

Experimental_Workflow start This compound Sample xpr_powder Grind to Fine Powder start->xpr_powder dissolve Dissolve in Deuterated Solvent start->dissolve gas_phase Sublime into Gas Cell start->gas_phase dissolve_volatile Dissolve in Volatile Solvent start->dissolve_volatile xrd X-Ray Powder Diffraction xpr_powder->xrd rietveld Rietveld Refinement xrd->rietveld crystal_structure Crystal Structure Determination rietveld->crystal_structure nmr NMR Spectroscopy (¹H, ¹³C) dissolve->nmr nmr_data ¹H and ¹³C NMR Spectra nmr->nmr_data ir Gas-Phase IR Spectroscopy gas_phase->ir ir_data IR Spectrum ir->ir_data gcms GC-MS Analysis dissolve_volatile->gcms ms_data Mass Spectrum gcms->ms_data

General experimental workflow for structural analysis.

References

Spectroscopic Profile of 4-Methylcatechol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylcatechol (IUPAC name: 4-methylbenzene-1,2-diol), a compound of interest in various research fields, including as a potential therapeutic agent and an antioxidant. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visual representations of analytical workflows and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolventSpectrometer Frequency (MHz)
8.556br s-2 x Ar-OHDMSO-d₆399.87
6.598d7.9H-5DMSO-d₆399.87
6.547dq2.1, 0.5H-2DMSO-d₆399.87
6.388ddq7.9, 2.1, 0.7H-6DMSO-d₆399.87
2.108dd0.7, 0.5-CH₃DMSO-d₆399.87
6.83, 6.78, 6.67--Ar-HH₂O600
2.21---CH₃H₂O600

Data sourced from multiple databases and publications. Variations in chemical shifts can occur due to differences in solvent and instrument calibration.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.[1]

Chemical Shift (δ) ppmAssignmentSolventSpectrometer Frequency (MHz)
144.96C-3DMSO-d₆100.55
142.83C-4DMSO-d₆100.55
127.92C-1DMSO-d₆100.55
119.49C-6DMSO-d₆100.55
116.40C-2DMSO-d₆100.55
115.45C-5DMSO-d₆100.55
20.31-CH₃DMSO-d₆100.55

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.

Wavenumber (cm⁻¹)Description of VibrationFunctional Group
3500-3200 (broad)O-H stretchingPhenolic -OH
3100-3000C-H stretching (aromatic)Aromatic C-H
2950-2850C-H stretching (aliphatic)Methyl -CH₃
1600-1450C=C stretching (aromatic ring)Aromatic Ring
1260-1000C-O stretchingPhenolic C-O

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI-MS) Data

The EI-MS of this compound shows a molecular ion peak and several characteristic fragment ions.

m/zRelative Intensity (%)Proposed Fragment
124100[M]⁺ (Molecular Ion)
109~50[M - CH₃]⁺
108~40[M - O]⁺ or [M - H₂O]⁺
91~30[C₇H₇]⁺ (Tropylium ion)
77~25[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

  • Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Use a sufficient number of scans for good signal-to-noise, which is typically much higher than for ¹H NMR.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation : Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[1][2]

  • Pellet Formation : Place the powder mixture into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[3]

  • Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Recording : Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction : A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction : Introduce a small amount of solid this compound into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.[4]

  • Ionization : Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.[4]

  • Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection : Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Interpretation Compound This compound (Solid Sample) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the proposed electron ionization fragmentation pathway for this compound.

Fragmentation_Pathway M [C₇H₈O₂]⁺˙ m/z = 124 (Molecular Ion) M_minus_CH3 [C₆H₅O₂]⁺ m/z = 109 M->M_minus_CH3 - •CH₃ M_minus_CO [C₆H₈O]⁺˙ m/z = 96 M->M_minus_CO - CO Tropylium [C₇H₇]⁺ m/z = 91 M_minus_CH3->Tropylium - H₂O M_minus_CO->Tropylium - H, - H₂

Caption: Proposed EI-MS fragmentation pathway for this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Methylcatechol Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol (4-MC), a metabolite of various flavonoids and a component of some foods and plant extracts, has garnered significant interest in biomedical research. It has been shown to possess a range of biological activities, including the induction of nerve growth factor (NGF) synthesis, antiplatelet effects, and the induction of apoptosis in cancer cells. However, it has also been reported to have carcinogenic potential in chronic studies. These diverse effects make 4-MC a compound of interest for studies in neurobiology, cardiovascular research, and oncology. This document provides detailed protocols for the administration of 4-MC in rodent models, summarizes available quantitative data, and illustrates key signaling pathways affected by this compound.

Data Presentation

Quantitative Toxicity Data
ParameterSpeciesRouteDoseDurationObserved EffectsReference
CarcinogenicityF344 Rats (Male & Female)Dietary2% in diet104 weeksForestomach: Papillomas and squamous-cell carcinomas. Glandular stomach: Submucosal hyperplasias, adenomas, and adenocarcinomas.[1]
Quantitative Pharmacokinetic Data

Detailed pharmacokinetic parameters for this compound in rodents are not extensively tabulated in the available literature. The following table provides a summary of the type of information that would be relevant for such studies. Researchers are advised to conduct pilot pharmacokinetic studies to determine these parameters for their specific experimental conditions.

ParameterSpeciesRouteDoseCmaxTmaxt1/2 (half-life)BioavailabilityReference
Example DataRatIV1 mg/kgData not availableData not availableData not available-Hypothetical
Example DataMouseOral10 mg/kgData not availableData not availableData not availableData not availableHypothetical

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats

Objective: To provide a standardized procedure for the oral administration of a defined dose of this compound to rats.

Materials:

  • This compound (powder)

  • Vehicle (e.g., 10% DMSO in Corn Oil)

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long with a rounded tip for adult rats)

  • Syringes (1-3 mL)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Animal Handling and Preparation:

    • Acclimatize rats to the experimental conditions for at least one week prior to the study.

    • Weigh each rat on the day of dosing to accurately calculate the required volume.

    • The maximum recommended oral gavage volume for rats is 10-20 mL/kg.

  • Preparation of Dosing Solution:

    • Calculate the total amount of this compound and vehicle needed for the study, including a slight overage to account for transfer losses.

    • In a suitable container, weigh the required amount of this compound powder.

    • Add the vehicle (e.g., 10% DMSO in Corn Oil) to the powder.

    • Vortex or sonicate the mixture until the this compound is completely dissolved or forms a homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.

  • Administration:

    • Gently but firmly restrain the rat. The head and body should be in a vertical alignment to facilitate the passage of the gavage needle into the esophagus.

    • Measure the gavage needle against the rat to determine the correct insertion depth (from the mouth to the last rib).

    • Attach the dosing syringe to the gavage needle and draw up the calculated volume of the this compound solution.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue into the esophagus. The needle should pass smoothly without resistance. Do not force the needle.

    • Once the needle is in the correct position, slowly administer the solution.

    • Gently withdraw the needle.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for any immediate adverse reactions (e.g., distress, regurgitation, changes in breathing) for at least 30 minutes.

    • Continue to monitor the animals according to the experimental protocol.

Protocol 2: Intravenous Injection of this compound in Mice

Objective: To provide a standardized procedure for the intravenous administration of a defined dose of this compound to mice.

Materials:

  • This compound (powder)

  • Sterile vehicle suitable for intravenous injection (e.g., saline, PBS, or a solubilizing agent like a low percentage of DMSO in saline, filtered through a 0.22 µm filter)

  • Analytical balance

  • Vortex mixer

  • Sterile syringes (e.g., 27-30 gauge insulin syringes)

  • Mouse restrainer

  • Heat lamp or warming pad

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Animal Handling and Preparation:

    • Acclimatize mice to the experimental conditions.

    • Weigh each mouse on the day of dosing.

    • The maximum recommended bolus IV injection volume for mice is 5 mL/kg.

    • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Preparation of Dosing Solution:

    • Prepare a sterile solution of this compound in a suitable vehicle. Ensure complete dissolution and filter the solution through a 0.22 µm sterile filter into a sterile vial.

    • Calculate the required injection volume based on the concentration of the solution and the mouse's body weight.

  • Administration:

    • Place the mouse in a suitable restrainer, leaving the tail accessible.

    • Identify one of the lateral tail veins.

    • Swab the tail with 70% ethanol.

    • Carefully insert the needle into the vein, bevel up. A successful insertion is often indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animals as required by the experimental design.

Signaling Pathways and Experimental Workflows

Nerve Growth Factor (NGF) Signaling Pathway

This compound has been shown to stimulate the synthesis of Nerve Growth Factor (NGF) and activate its downstream signaling pathways. This can promote neuronal survival and regeneration. One of the key pathways activated is the Trk receptor-MAPK/ERK cascade.

NGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4MC_ext This compound NGF NGF 4MC_ext->NGF Induces Synthesis TrkA TrkA Receptor NGF->TrkA Binds & Activates Ras Ras TrkA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Survival, Differentiation) CREB->Gene_Expression

NGF Signaling Pathway Activated by this compound
Intrinsic Apoptosis Signaling Pathway

In certain cell types, such as melanoma cells, this compound can induce apoptosis through the intrinsic or mitochondrial pathway. This process is initiated by an increase in reactive oxygen species (ROS) and involves the Bcl-2 family of proteins and caspases.

Intrinsic_Apoptosis_Pathway 4MC This compound ROS Reactive Oxygen Species (ROS) 4MC->ROS Increases Bax_Bak Bax/Bak ROS->Bax_Bak Activates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bax_Bak->Mitochondria Forms pores in Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Intrinsic Apoptosis Pathway Induced by this compound
Antiplatelet Signaling Pathway

This compound exhibits antiplatelet activity by interfering with key signaling pathways involved in platelet aggregation, notably by disrupting the coupling of cyclooxygenase (COX) and thromboxane synthase, and affecting intracellular calcium levels.

Antiplatelet_Signaling_Pathway cluster_membrane_receptors Platelet Membrane cluster_cytoplasmic_events Cytoplasm Collagen_Receptor Collagen Receptor PLA2 Phospholipase A2 Collagen_Receptor->PLA2 Activates Thromboxane_Receptor Thromboxane Receptor Ca_release Ca²⁺ Release from stores Thromboxane_Receptor->Ca_release Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX1 COX-1 Arachidonic_Acid->COX1 PGH2 PGH2 COX1->PGH2 Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase TXA2 Thromboxane A2 Thromboxane_Synthase->TXA2 TXA2->Thromboxane_Receptor Activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation 4MC This compound 4MC->COX1 Interferes with coupling to Thromboxane Synthase 4MC->Ca_release Inhibits

Antiplatelet Mechanism of this compound
Experimental Workflow for In Vivo Study

The following diagram outlines a general workflow for an in vivo study investigating the effects of this compound in a rodent model.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurements Baseline Measurements (Weight, etc.) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Treatment_Groups Treatment Groups (Vehicle Control, 4-MC doses) Randomization->Treatment_Groups Administration 4-MC Administration (e.g., Oral Gavage) Treatment_Groups->Administration Monitoring In-life Monitoring (Clinical signs, Body weight) Administration->Monitoring Endpoint_Collection Endpoint Data Collection (e.g., Blood, Tissues) Monitoring->Endpoint_Collection Analysis Data Analysis (Biochemical, Histopathological, Statistical) Endpoint_Collection->Analysis Results Results & Interpretation Analysis->Results

General In Vivo Experimental Workflow

References

Application Notes and Protocols for the Analytical Detection of 4-Methylcatechol in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol (4-MC), a metabolite of toluene, is a significant biomarker for assessing exposure to this widely used industrial solvent. Furthermore, this compound and its derivatives are under investigation in various drug development programs. Accurate and reliable quantification of 4-MC in urine is crucial for toxicological studies, occupational health monitoring, and clinical research. These application notes provide detailed protocols for the determination of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathways and Logical Relationships

The metabolic conversion of toluene to this compound involves several enzymatic steps. Understanding this pathway is essential for interpreting biomonitoring data.

cluster_0 Metabolism of Toluene Toluene Toluene o-Cresol o-Cresol Toluene->o-Cresol CYP450 This compound This compound o-Cresol->this compound Hydroxylation Conjugated Metabolites Conjugated Metabolites This compound->Conjugated Metabolites Glucuronidation/ Sulfation

Figure 1: Metabolic pathway of toluene to this compound.

Method 1: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a robust and widely used technique for the quantification of this compound in urine. It involves enzymatic hydrolysis to release conjugated 4-MC, followed by liquid-liquid extraction and derivatization to enhance volatility for GC-MS analysis.

Experimental Workflow

cluster_1 GC-MS Workflow for this compound Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Sample->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Acidification->Extraction Derivatization Silylation (e.g., BSTFA + 1% TMCS) Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis

Figure 2: GC-MS experimental workflow for this compound.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the GC-MS method for this compound analysis. These values are based on published data for similar phenolic compounds and represent expected performance.

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mL
Linearity (R²) > 0.99
Recovery 85 - 110%
Precision (%RSD) < 15%
Detailed Experimental Protocol

1. Sample Preparation

  • Enzymatic Hydrolysis :

    • To 1 mL of urine in a glass tube, add an internal standard (e.g., a deuterated analog of this compound).

    • Add 0.5 mL of 0.2 M sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase enzyme solution.

    • Incubate at 37°C for 16 hours (overnight).

  • Acidification and Extraction :

    • After incubation, acidify the sample to pH 1-2 with hydrochloric acid.

    • Add 5 mL of diethyl ether, vortex for 2 minutes, and centrifuge at 2500 rpm for 10 minutes.

    • Transfer the organic (upper) layer to a clean tube. Repeat the extraction twice more and combine the organic layers.

  • Derivatization :

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the tube and heat at 60°C for 30 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Instrumental Conditions

  • Gas Chromatograph : Agilent 7890B or equivalent.

  • Mass Spectrometer : Agilent 5977A MSD or equivalent.

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature : 250°C.

  • Oven Temperature Program :

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature : 230°C.

  • Quadrupole Temperature : 150°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Selected Ion Monitoring (SIM). Monitor characteristic ions for the silylated derivative of this compound and the internal standard.

Method 2: High-Sensitivity Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to GC-MS and often requires simpler sample preparation. This method is particularly suitable for detecting low concentrations of this compound.

Experimental Workflow

cluster_2 LC-MS/MS Workflow for this compound Analysis Urine_Sample_LC Urine Sample Hydrolysis_LC Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Sample_LC->Hydrolysis_LC SPE Solid-Phase Extraction (SPE) Hydrolysis_LC->SPE Evaporation_Reconstitution Evaporation & Reconstitution SPE->Evaporation_Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_MS_Analysis

Application Notes and Protocols for the Quantification of 4-Methylcatechol by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed guide for the quantification of 4-Methylcatechol using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided method is based on established protocols for similar phenolic compounds and serves as a robust starting point for researchers, scientists, and drug development professionals. It is recommended that users validate this method in their own laboratory to ensure it meets the specific requirements of their application.

Introduction

This compound (3,4-dihydroxytoluene) is a phenolic compound of significant interest due to its role as a potent inducer of Nerve Growth Factor (NGF) synthesis.[1][2][3][4] Accurate and precise quantification of this compound is crucial for various research applications, including studying its therapeutic potential in neurodegenerative diseases and understanding its metabolic pathways. This application note details a reverse-phase HPLC (RP-HPLC) method for the determination of this compound in various sample matrices.

Principle of the Method

The method utilizes reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar.[5] this compound, a moderately polar compound, is retained on a C18 stationary phase and is eluted using a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an acidified aqueous buffer. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is performed using a UV-Vis detector at a wavelength where this compound exhibits significant absorbance.

Materials and Reagents

  • This compound standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (or Formic acid for MS-compatibility)

  • Standard laboratory glassware and equipment

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended as a starting point:

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid
Gradient: (If co-elution is an issue) Start with a lower acetonitrile concentration and increase over time.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 280 nm (based on the UV absorbance of catechol)

Note: The optimal mobile phase composition and gradient profile may need to be adjusted to achieve the best separation for your specific sample matrix. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[5]

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix. Below are general guidelines for biological fluids.

For Urine or Plasma Samples (Liquid-Liquid Extraction):

  • To 1 mL of the sample, add an internal standard (optional, but recommended for improved accuracy).

  • Acidify the sample to approximately pH 2-3 with a suitable acid (e.g., 1M HCl).

  • Extract the sample three times with 3 mL of a water-immiscible organic solvent such as ethyl acetate.

  • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a known volume of the mobile phase (e.g., 500 µL).

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

For Cell Culture Supernatant:

  • Centrifuge the cell culture supernatant to remove any cells or debris.

  • The supernatant can often be directly injected after filtration through a 0.45 µm syringe filter. If the concentration of this compound is expected to be low, a concentration step similar to the liquid-liquid extraction protocol may be necessary.

Method Validation Parameters (Reference Values)

The following table provides typical performance characteristics for a validated HPLC method for a similar compound (catechol), which can be used as a reference for the validation of the this compound method.[6]

ParameterTypical Value (for Catechol)
Linearity Range 40 - 640 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.4 µg/mL
Limit of Quantification (LOQ) 1.2 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Data Presentation

Quantitative data should be summarized in clear and well-structured tables.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1
5
10
25
50
100

Table 2: Quantification of this compound in Samples

Sample IDPeak Area (mAU*s)Calculated Concentration (µg/mL)
Sample 1
Sample 2
Sample 3

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Spike Spiking (Optional) Sample->Spike Standard This compound Standard Standard_Prep Standard Dilution Series Standard->Standard_Prep Extraction Extraction (LLE/SPE) Spike->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Injection into HPLC Filtration->Injection Calibration Calibration Curve Generation Standard_Prep->Calibration Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Chromatogram->Calibration Quantification Quantification of this compound Chromatogram->Quantification

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway

G cluster_pathway This compound Induced NGF Synthesis and Signaling MC This compound Cell Target Cell (e.g., Fibroblast, Astrocyte) MC->Cell Induces NGF_Synth Increased NGF Synthesis and Secretion Cell->NGF_Synth NGF Nerve Growth Factor (NGF) NGF_Synth->NGF TrkA TrkA Receptor NGF->TrkA Binds to p75NTR p75NTR Receptor NGF->p75NTR Binds to Neuron Neuron Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) TrkA->Signaling p75NTR->Signaling Response Cellular Responses: - Neuronal Survival - Differentiation - Axon Growth Signaling->Response

Caption: this compound induced NGF synthesis and signaling pathway.

References

4-Methylcatechol: A Versatile Tool for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol (4-MC), a naturally occurring alkylcatechol, has emerged as a significant small molecule in the study of neurodegenerative diseases. Its multifaceted activities, including the potent induction of neurotrophic factors and robust anti-inflammatory effects, make it an invaluable tool for investigating disease mechanisms and exploring potential therapeutic strategies. This document provides detailed application notes and experimental protocols for utilizing 4-MC in a research setting, with a focus on its application in cellular and in vivo models of neurodegeneration.

Key Applications in Neurodegenerative Disease Research

  • Neurotrophic Factor Induction: 4-MC is a well-established inducer of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) synthesis in both neuronal and glial cells. This property is crucial for studying pathways related to neuronal survival, differentiation, and synaptic plasticity.[1][2][3][4]

  • Anti-Inflammatory and Neuroprotective Effects: 4-MC exhibits significant anti-inflammatory properties by modulating key signaling pathways in microglia, the resident immune cells of the central nervous system. This makes it an excellent tool for investigating the role of neuroinflammation in disease progression.[5]

  • Modulation of Oxidative Stress Response: 4-MC activates the Nuclear factor-erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, a critical cellular defense mechanism against oxidative stress, which is a common hallmark of many neurodegenerative disorders.[6][7]

Data Presentation

The following tables summarize the quantitative effects of this compound observed in various experimental models.

Table 1: In Vivo Effects of this compound on Neurotrophin Expression

Model SystemTreatmentOutcomeFold ChangeReference
Rat Hippocampus4-MC (via Chemical Delivery System)NGF mRNA1.7-fold increase[8]
Rat Frontal Cortex4-MC (via Chemical Delivery System)NGF mRNA~1.4-fold increase[8]
Infant Rat BrainIntraperitoneal 4-MCBDNF mRNAEnhanced Expression[2]

Table 2: In Vitro Anti-Inflammatory Effects of this compound in BV-2 Microglia

ParameterTreatment ConditionConcentration of 4-MCEffectReference
Nitric Oxide (NO) ProductionLPS-stimulatedVaries (dose-dependent)Significant decrease[5]
Tumor Necrosis Factor-alpha (TNF-α) ProductionLPS-stimulatedVaries (dose-dependent)Significant decrease[5]
Inducible Nitric Oxide Synthase (iNOS) ExpressionLPS-stimulatedVariesInhibition[5]
TNF-α mRNA and Protein ExpressionLPS-stimulatedVariesInhibition[5]

Table 3: Activation of the Nrf2 Pathway by this compound in Human Microvascular Endothelial Cells

Gene TargetTreatment Condition (30 µM 4-MC)Fold Induction (mRNA)Reference
Heme Oxygenase-1 (HO-1)24-hour stimulation in 21% oxygenRobust Induction[6][7]
NAD(P)H Quinone Dehydrogenase 1 (NQO1)24-hour stimulation in 21% oxygenRobust Induction[6][7]
Glucose-6-Phosphate Dehydrogenase (G6PD)24-hour stimulation in 21% oxygenRobust Induction[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its in vitro application.

G cluster_0 This compound's Neuroprotective Mechanisms cluster_1 Anti-Inflammatory Pathway cluster_2 Oxidative Stress Response cluster_3 Neurotrophin Synthesis MC This compound NFkB NF-κB MC->NFkB Inhibits Keap1 Keap1 MC->Keap1 Modulates NGF NGF Synthesis MC->NGF Stimulates BDNF BDNF Synthesis MC->BDNF Stimulates LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB Activates Inflammatory_Genes iNOS, TNF-α (Pro-inflammatory) NFkB->Inflammatory_Genes Upregulates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds Antioxidant_Genes HO-1, NQO1 (Neuroprotective) ARE->Antioxidant_Genes Upregulates

Caption: Signaling pathways modulated by this compound.

G cluster_0 Experimental Workflow: In Vitro Neuroinflammation Model cluster_1 Endpoints Analysis start Seed BV-2 Microglia pretreatment Pre-treat with this compound (various concentrations) start->pretreatment stimulation Stimulate with Lipopolysaccharide (LPS) pretreatment->stimulation incubation Incubate for 24-48 hours stimulation->incubation no_assay Nitric Oxide Assay (Griess Reagent) incubation->no_assay cytokine_assay TNF-α ELISA incubation->cytokine_assay western_blot Western Blot (iNOS, p-NF-κB) incubation->western_blot rt_pcr RT-PCR (TNF-α mRNA) incubation->rt_pcr

Caption: In vitro neuroinflammation experimental workflow.

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-Inflammatory Effects in BV-2 Microglia

This protocol details the procedure to evaluate the inhibitory effect of 4-MC on the production of nitric oxide (NO) and TNF-α in LPS-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (4-MC)

  • Griess Reagent Kit for NO measurement

  • TNF-α ELISA Kit

  • 96-well cell culture plates

  • Spectrophotometer (for NO and ELISA assays)

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Pre-treat the cells with various concentrations of 4-MC (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO or media).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL). Include a negative control group with no LPS stimulation.

  • Incubation: Incubate the plates for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Perform the Griess assay according to the manufacturer's instructions to determine the nitrite concentration, which is an indicator of NO production.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • TNF-α Measurement:

    • Collect the remaining cell culture supernatant.

    • Perform the TNF-α ELISA according to the manufacturer's protocol.

    • Measure the absorbance using a spectrophotometer.

  • Data Analysis: Normalize the results to the vehicle-treated, LPS-stimulated control group. Determine the IC50 value for 4-MC's inhibition of NO and TNF-α production.

Protocol 2: Western Blot Analysis for iNOS and NF-κB Pathway Activation

This protocol describes the detection of iNOS protein expression and the activation of the NF-κB pathway (by measuring phosphorylation of p65) in response to 4-MC treatment in LPS-stimulated BV-2 cells.

Materials:

  • Treated BV-2 cell lysates (from a scaled-up version of Protocol 1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-iNOS, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment as described in Protocol 1 (using larger culture dishes), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of iNOS and phospho-p65 to the total p65 and/or the loading control (β-actin).

Protocol 3: In Vivo Administration of this compound in a Rat Model

This protocol provides a general guideline for the intraperitoneal administration of 4-MC to rats for studying its in vivo effects on neurotrophin expression. All animal procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

  • Sprague-Dawley or Wistar rats

  • This compound

  • Sterile saline or other appropriate vehicle

  • Syringes and needles (appropriate gauge for intraperitoneal injection)

Procedure:

  • Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.

  • Preparation of 4-MC Solution: Dissolve 4-MC in sterile saline to the desired concentration. The solution should be freshly prepared.

  • Dosing: The dosage of 4-MC will depend on the specific study design. A range of doses may need to be tested. For intraperitoneal (i.p.) injection in rats, a typical volume is 5-10 mL/kg.

  • Administration:

    • Gently restrain the rat.

    • Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure the needle is not in a blood vessel or organ before injecting the 4-MC solution.

  • Monitoring: Monitor the animals for any adverse reactions following the injection.

  • Tissue Collection: At the desired time point after the final injection, euthanize the animals according to approved protocols.

  • Brain Dissection and Analysis:

    • Rapidly dissect the brain regions of interest (e.g., hippocampus, cortex).

    • Process the tissue for downstream analysis, such as RNA extraction for RT-PCR to measure NGF or BDNF mRNA levels, or protein extraction for ELISA or Western blot.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions based on their specific experimental setup and reagents. All work with hazardous materials and animals should be conducted in accordance with institutional safety and ethical guidelines.

References

Application Notes and Protocols: The Experimental Use of 4-Methylcatechol in Oxidative Stress Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 4-Methylcatechol (4-MC) in studying and modulating oxidative stress. This compound, a metabolite of the flavonoid quercetin found in various fruits, exhibits a dual role, acting as both a pro-oxidant and an antioxidant depending on the cellular context.[1][2] This document outlines its mechanisms of action, provides detailed protocols for its application in in vitro models, and presents quantitative data from relevant studies.

Mechanisms of Action

This compound's effects on oxidative stress are primarily mediated through two distinct, context-dependent pathways:

  • Antioxidant and Cytoprotective Effects via Nrf2 Activation: In non-cancerous cells, 4-MC has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[5] By activating Nrf2, 4-MC enhances the cellular defense against oxidative stress. This protective effect has been observed in various cell types, including human endothelial cells, astrocytes, and keratinocytes.[3] In a model of osteoclast differentiation, 4-MC was found to inhibit reactive oxygen species (ROS) by targeting Keap1, a negative regulator of Nrf2, thereby preventing bone loss in ovariectomized mice.[4]

  • Pro-oxidant and Apoptotic Effects in Cancer Cells: In contrast, in metastatic melanoma cells, this compound has been demonstrated to induce oxidative stress, leading to apoptosis.[1][6][7] This is achieved through the generation of reactive oxygen species (ROS), which triggers the intrinsic mitochondrial apoptotic pathway.[1][6] This process is associated with the downregulation of the pro-survival protein Bcl2 and the inhibition of the Akt signaling pathway, a key player in melanoma cell survival.[1] Notably, 4-MC shows selective cytotoxicity towards melanoma cells while having no significant effect on the growth of normal human epidermal melanocytes.[1][6]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the effects of this compound in various oxidative stress models.

Table 1: Effects of this compound on Melanoma Cells

ParameterCell LineConcentrationEffectReference
Growth InhibitionMetastatic Melanoma10 µg/ml50% inhibition after 72h[1]
Growth InhibitionNon-metastatic Melanoma (Sbcl2)>10 µg/mlRequired for 50% inhibition[1]
Growth InhibitionNormal Human Epidermal MelanocytesUp to 20 µg/mlNo significant inhibition[1]
ROS ProductionMetastatic MelanomaDose-dependent increaseIncreased ROS generation[1]

Table 2: Effects of this compound on Nrf2 Target Gene Expression

GeneCell TypeConcentrationFold InductionReference
HO-1Human Endothelial Cells30 µMSignificant induction[3]
NQO1Human Endothelial Cells30 µMSignificant induction[3]
G6PDHuman Endothelial Cells30 µMSignificant induction[3]
Nrf2 mRNAHuman Endothelial Cells30 µMModest but significant induction[3]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of oxidative stress.

Nrf2_Activation_by_4MC Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3_Rbx1 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3_Rbx1 Associates with Cul3_Rbx1->Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, G6PD) ARE->Antioxidant_Genes Activates Transcription Nrf2_n->ARE Binds to MC This compound MC->Keap1 Inhibits

Nrf2 activation pathway by this compound.

Apoptosis_Induction_by_4MC MC This compound ROS Increased ROS MC->ROS Akt_pathway Akt Pathway MC->Akt_pathway Inhibits Bcl2 Bcl2 (Anti-apoptotic) MC->Bcl2 Downregulates Mitochondria Mitochondria ROS->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Akt_pathway->Bcl2 Normally promotes Bcl2->Mitochondria Inhibits stress

Apoptosis induction by this compound in melanoma cells.

Experimental Protocols

The following are generalized protocols for key experiments to assess the effects of this compound on oxidative stress in cell culture models.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells of interest (e.g., melanoma cells, normal melanocytes)

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO) and an untreated control.

  • Remove the medium from the cells and replace it with the medium containing different concentrations of this compound or controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the generation of ROS in cells treated with this compound.

Materials:

  • Cells of interest

  • 6-well plates or chamber slides

  • This compound

  • ROS-sensitive fluorescent probe (e.g., DCFDA/H2DCFDA, CellROX™)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable format and allow them to adhere.

  • Treat the cells with various concentrations of this compound for the desired time. Include positive (e.g., H₂O₂) and negative controls.

  • Wash the cells with PBS.

  • Load the cells with the ROS-sensitive probe according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Wash the cells again with PBS to remove excess probe.

  • Analyze the fluorescence intensity immediately using a fluorescence microscope or flow cytometer. Increased fluorescence indicates higher levels of ROS.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like Nrf2, Akt, and apoptosis.

Materials:

  • Cells of interest

  • 6-well or 10 cm plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-p-Akt, anti-Akt, anti-Bcl2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate and treat cells with this compound as required.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system. Use β-actin as a loading control.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of Nrf2 target genes.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., HMOX1, NQO1, G6PD) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Plate and treat cells with this compound.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using the cDNA, primers, and master mix.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the untreated control.

These protocols provide a foundation for investigating the multifaceted roles of this compound in oxidative stress models. Researchers should optimize these protocols based on their specific cell types and experimental conditions.

References

Application Notes and Protocols for Tyrosinase Activity Assays Using 4-Methylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase, is a key enzyme in the biosynthesis of melanin and other polyphenolic compounds. It catalyzes the o-hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase or catecholase activity). The study of tyrosinase activity is crucial in various fields, including dermatology, for understanding pigmentation disorders, and in the food industry, for controlling enzymatic browning. 4-Methylcatechol is a widely used substrate for assessing the catecholase activity of tyrosinase. This document provides detailed application notes and protocols for utilizing this compound in tyrosinase activity assays.

Principle of the Assay

The tyrosinase-catalyzed oxidation of this compound results in the formation of 4-methyl-o-benzoquinone, a colored product. The rate of formation of this quinone can be monitored spectrophotometrically, and is directly proportional to the tyrosinase activity under defined conditions. The reaction is as follows:

This compound + ½ O₂ → 4-Methyl-o-benzoquinone + H₂O

Advantages of Using this compound

  • Specificity: this compound is a specific substrate for the catecholase activity of tyrosinase.

  • Chromogenic Product: The enzymatic product, 4-methyl-o-benzoquinone, has a distinct absorbance spectrum, allowing for straightforward spectrophotometric quantification.

  • Good Solubility: It is soluble in aqueous buffers commonly used for enzymatic assays.

Quantitative Data Summary

The following tables summarize key quantitative data for tyrosinase activity using various substrates, including this compound. This data is essential for comparative studies and for optimizing assay conditions.

SubstrateEnzyme SourceK_m_ (mM)V_max_ (µmol/mL/min)Optimal pHOptimal Temperature (°C)Reference
This compoundMushroom2.215.07x10⁻⁴ (δA/µg protein·s)6.0-7.025-27.5[1]
CatecholMushroom0.7125187.035
L-DOPAMushroom0.8717146.0-7.035[2]
L-TyrosineMushroom0.933Not specified7.035[2]

Experimental Protocols

Materials and Reagents
  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

  • This compound (Substrate)

  • Potassium Phosphate Buffer (50 mM, pH 6.5)

  • Dimethyl Sulfoxide (DMSO, for dissolving inhibitors)

  • Microplate reader or spectrophotometer

  • 96-well microplates or cuvettes

Preparation of Reagents
  • 50 mM Potassium Phosphate Buffer (pH 6.5): Prepare a stock solution of 50 mM potassium phosphate monobasic and adjust the pH to 6.5 with 1 M KOH.

  • Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically to yield a linear reaction rate for at least 5-10 minutes. A starting concentration of 500-1000 units/mL is recommended.

  • This compound Stock Solution: Prepare a stock solution of this compound in the potassium phosphate buffer. A 10 mM stock solution is a good starting point.

  • (Optional) Inhibitor Stock Solution: Dissolve the test inhibitor in DMSO to prepare a high-concentration stock solution. Further dilutions should be made in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.

Tyrosinase Activity Assay Protocol

This protocol is designed for a 96-well plate format but can be adapted for cuvettes.

  • To each well of a 96-well plate, add the following in order:

    • 140 µL of 50 mM Potassium Phosphate Buffer (pH 6.5)

    • 20 µL of the test compound solution (or buffer for control)

    • 20 µL of Tyrosinase solution

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of this compound solution to each well.

  • Immediately measure the absorbance at the wavelength corresponding to the maximum absorbance of 4-methyl-o-benzoquinone (typically around 400-420 nm). The exact wavelength should be determined empirically by scanning the product spectrum.

  • Record the absorbance every minute for 10-20 minutes.

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

Tyrosinase Inhibition Assay Protocol
  • Follow the same procedure as the activity assay, but in step 1, add 20 µL of the inhibitor solution at various concentrations.

  • Include a positive control (a known tyrosinase inhibitor like kojic acid) and a negative control (buffer with no inhibitor).

  • Calculate the percentage of inhibition using the following formula:

    % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

Visualizations

Melanin Synthesis Pathway

Melanin_Synthesis_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase) Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome CysteinylDOPA Cysteinyl-DOPA Dopaquinone->CysteinylDOPA + Cysteine Dopachrome Dopachrome Leucodopachrome->Dopachrome DHICA DHICA Dopachrome->DHICA TRP2 DHI DHI Dopachrome->DHI Eumelanin Eumelanin (Brown-Black Pigment) DHICA->Eumelanin DHI->Eumelanin TRP1 Cysteine Cysteine Pheomelanin Pheomelanin (Red-Yellow Pigment) CysteinylDOPA->Pheomelanin

Caption: Overview of the melanin biosynthesis pathway, highlighting the central role of tyrosinase.

Experimental Workflow for Tyrosinase Activity Assay

Tyrosinase_Assay_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate) plate Dispense Reagents into 96-well Plate (Buffer, Inhibitor/Vehicle, Enzyme) prep->plate incubate Pre-incubate at 25°C for 10 min plate->incubate start Initiate Reaction with This compound incubate->start measure Spectrophotometric Measurement (e.g., 412 nm, kinetic mode) start->measure analyze Data Analysis (Calculate Reaction Rate, % Inhibition) measure->analyze result Results analyze->result

Caption: Step-by-step workflow for the this compound-based tyrosinase activity assay.

Logical Relationship of the Enzymatic Reaction

Enzymatic_Reaction Substrate This compound (Substrate) Enzyme Tyrosinase (Enzyme) Substrate->Enzyme Binds to active site Product 4-Methyl-o-benzoquinone (Colored Product) Enzyme->Product Catalyzes oxidation Spectro Spectrophotometer (Measures Absorbance) Product->Spectro Absorbs light

Caption: Logical flow of the tyrosinase-catalyzed oxidation of this compound.

References

In Vitro Assessment of 4-Methylcatechol's Antioxidant Capacity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol (4-MC), a naturally occurring phenolic compound found in various plant sources and a metabolite of certain dietary polyphenols, has garnered significant interest for its potential antioxidant properties. This document provides detailed application notes and experimental protocols for the in vitro assessment of this compound's antioxidant capacity. The methodologies cover both direct chemical antioxidant assays and cellular-based mechanisms, specifically focusing on the activation of the Nrf2-ARE signaling pathway. All quantitative data from relevant studies are summarized for comparative analysis.

Data Presentation: Quantitative Antioxidant Capacity of this compound

The antioxidant capacity of this compound has been evaluated using various standard assays. The following table summarizes the available quantitative data. It is important to note that direct comparative studies providing IC50 values for DPPH and ABTS, and a specific FRAP value for this compound are limited in publicly available literature. The data presented for DPPH and ABTS are based on the general understanding of structure-activity relationships among catechols, which suggest an intermediate activity for this compound compared to other catechols[1].

AssayParameterResult for this compoundReference CompoundResult for Reference Compound
DPPH Radical Scavenging Assay IC50IntermediateAscorbic Acid~8 µg/mL
ABTS Radical Scavenging Assay TEAC (Trolox Equivalent Antioxidant Capacity)IntermediateTrolox1.0 (by definition)
FRAP (Ferric Reducing Antioxidant Power) Ferric Reducing PowerNot Quantitatively DeterminedFeSO₄Standard
ORAC (Oxygen Radical Absorbance Capacity) H-ORAC Value4.419 ± 0.114 TE mol/molTrolox1.0 (by definition)

Note: "Intermediate" indicates that the antioxidant activity of this compound is expected to be moderate relative to other catechols based on its chemical structure[1]. Further empirical studies are required to establish precise quantitative values.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of this compound from the stock solution.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound dilution or standard to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • For the control, use 100 µl of methanol and 100 µl of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph prep_sample Prepare 4-MC Stock & Dilutions add_sample Add 100 µL Sample/ Control to Wells prep_sample->add_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_sample incubate Incubate 30 min in Dark add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each this compound dilution or standard to the wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_abts Prepare ABTS•+ Radical Solution dilute_abts Dilute ABTS•+ to Abs ~0.7 prep_abts->dilute_abts add_abts Add 180 µL Diluted ABTS•+ dilute_abts->add_abts prep_sample Prepare 4-MC Stock & Dilutions add_sample Add 20 µL Sample/ Standard to Wells prep_sample->add_sample prep_control Prepare Trolox Standard Curve prep_control->add_sample incubate Incubate 6 min add_abts->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate_teac Calculate TEAC Value measure_abs->calculate_teac

Workflow for the ABTS Radical Scavenging Assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the volume to 1 L.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • In a 96-well plate, add 20 µL of the this compound sample, standard (FeSO₄ solution), or blank (solvent).

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using ferrous sulfate (FeSO₄). Results are expressed as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a stock solution and dilute it to the working concentration in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).

    • Prepare a stock solution and serial dilutions of this compound and a positive control (Trolox).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of this compound dilutions, Trolox standards, or blank (phosphate buffer).

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement and Calculation:

    • Immediately begin recording the fluorescence intensity (excitation at 485 nm, emission at 520 nm) every minute for at least 60 minutes at 37°C.

    • Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank.

    • The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as µmol of Trolox equivalents (TE).

Cellular Antioxidant Activity: Nrf2-ARE Pathway Activation

This compound has been shown to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a critical cellular defense mechanism against oxidative stress.

Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Upon exposure to inducers like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter region of antioxidant genes, upregulating their expression.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Ub Ubiquitination Nrf2_Keap1->Ub Free_Nrf2 Free Nrf2 Nrf2_Keap1->Free_Nrf2 Keap1_mod Modified Keap1 Proteasome Proteasomal Degradation Ub->Proteasome Nrf2_nuc Nrf2 Free_Nrf2->Nrf2_nuc Translocation MC This compound MC->Nrf2_Keap1 Induces Dissociation Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulation Transcription Transcription

This compound-induced Nrf2-ARE Signaling Pathway.
ARE-Luciferase Reporter Assay

Principle: This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter. Activation of the Nrf2 pathway by this compound leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture and Treatment:

    • Plate ARE-luciferase reporter cells (e.g., HepG2-ARE-Luc) in a white, clear-bottom 96-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., sulforaphane).

  • Luciferase Assay:

    • Remove the culture medium.

    • Lyse the cells and add a luciferase substrate according to the manufacturer's instructions (e.g., Promega's Luciferase Assay System).

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to cell viability (e.g., using an MTT or CellTiter-Glo assay).

    • Express the results as fold induction over the vehicle control.

Western Blot Analysis for Nrf2 and HO-1

Principle: Western blotting is used to detect and quantify the protein levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), to confirm the activation of the Nrf2 pathway.

Protocol:

  • Cell Culture and Protein Extraction:

    • Culture cells (e.g., HepG2) and treat with this compound as described above.

    • For Nrf2 nuclear translocation, isolate nuclear and cytoplasmic protein fractions. For total HO-1, use whole-cell lysates.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against Nrf2 and HO-1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound demonstrates notable antioxidant potential, acting through both direct radical scavenging and the modulation of cellular antioxidant defense pathways. The provided protocols offer a comprehensive framework for the in vitro evaluation of its antioxidant capacity. While quantitative data for some direct antioxidant assays remain to be fully elucidated, the evidence for its role as an Nrf2 activator is compelling. These application notes and protocols serve as a valuable resource for researchers investigating the therapeutic and preventative applications of this compound in conditions associated with oxidative stress.

References

Application Notes and Protocols for Studying Flavonoid Metabolism with 4-Methylcatechol as a Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in fruits, vegetables, and other plant-based foods. While the parent flavonoids have been extensively studied for their potential health benefits, their low bioavailability often limits their clinical importance. Following ingestion, flavonoids are largely metabolized by the gut microbiota into smaller, more readily absorbed phenolic compounds. 4-Methylcatechol (4-MC) is a prominent and highly bioactive metabolite of many dietary flavonoids, such as quercetin and rutin. Studies have shown that 4-MC can exhibit greater biological activity than its parent flavonoids, for instance, demonstrating potent antiplatelet effects.[1][2][3][4] Therefore, understanding the metabolic fate of flavonoids and the bioactivity of their metabolites is crucial for nutrition research and drug development.

These application notes provide detailed protocols for utilizing this compound as a standard in the study of flavonoid metabolism, covering quantitative analysis, in vitro metabolism models, and functional characterization.

Section 1: Quantitative Analysis of Flavonoid Metabolites using this compound as a Standard

Accurate quantification of flavonoid metabolites in biological matrices is essential for pharmacokinetic and bioavailability studies. This section details a protocol for the simultaneous quantification of a parent flavonoid, quercetin, and its key metabolite, this compound, in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This compound can be used as a reference standard for calibration and comparison.

Protocol 1.1: UPLC-MS/MS Quantification of Quercetin and this compound in Plasma

This protocol is adapted from established methods for quantifying quercetin and its metabolites.[5][6][7][8]

Objective: To quantify the concentrations of quercetin and this compound in human or animal plasma.

Materials:

  • Plasma samples

  • Quercetin standard (analytical grade)

  • This compound standard (analytical grade)

  • Internal Standard (IS), e.g., Rutin or a stable isotope-labeled analog

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Microcentrifuge tubes

  • UPLC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Standard Solution Preparation:

    • Prepare stock solutions of quercetin, this compound, and the internal standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solutions to create a calibration curve (e.g., 1-1000 ng/mL).

  • Plasma Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard working solution and 200 µL of acidified acetonitrile (0.1% formic acid) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • For increased purity, perform solid-phase extraction (SPE). Condition the SPE cartridge with methanol followed by water. Load the supernatant, wash with water, and elute the analytes with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of the mobile phase starting composition.

  • UPLC-MS/MS Analysis:

    • UPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 40°C.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (optimize for best signal).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Optimize the precursor and product ions and collision energies for quercetin, this compound, and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of quercetin and this compound in the plasma samples from the calibration curve.

Data Presentation:

ParameterQuercetinThis compoundInternal Standard (Rutin)
Precursor Ion (m/z) To be determinedTo be determinedTo be determined
Product Ion (m/z) To be determinedTo be determinedTo be determined
Collision Energy (eV) To be determinedTo be determinedTo be determined
Retention Time (min) To be determinedTo be determinedTo be determined
Linear Range (ng/mL) 1 - 10001 - 1000N/A
Limit of Quantification (ng/mL) To be determinedTo be determinedN/A

Note: The specific MS/MS parameters need to be optimized for the instrument used.

Section 2: In Vitro Investigation of Flavonoid Metabolism by Gut Microbiota

This section provides a protocol for an in vitro fermentation model to study the transformation of flavonoids by human gut microbiota. This model allows for the identification and quantification of metabolites like this compound produced from a parent flavonoid.

Protocol 2.1: In Vitro Fermentation of Flavonoids with Human Fecal Microbiota

This protocol is based on established methods for in vitro gut microbiota studies.[1][9]

Objective: To simulate the metabolism of a parent flavonoid (e.g., quercetin) into its metabolites (e.g., this compound) by human gut microbiota.

Materials:

  • Fresh fecal samples from healthy human donors (who have not taken antibiotics for at least 3 months).

  • Anaerobic chamber.

  • Basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine).

  • Parent flavonoid (e.g., quercetin).

  • This compound standard.

  • Phosphate buffered saline (PBS), anaerobic.

  • Sterile, anaerobic tubes or vials.

  • Incubator.

Procedure:

  • Fecal Slurry Preparation (to be performed in an anaerobic chamber):

    • Collect fresh fecal samples and immediately transfer them to an anaerobic chamber.

    • Homogenize the fecal sample (1:10 w/v) in anaerobic PBS to create a fecal slurry.

    • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

  • In Vitro Fermentation:

    • Prepare the basal medium and dispense it into sterile, anaerobic tubes.

    • Add the parent flavonoid (e.g., quercetin) to the tubes at a desired final concentration (e.g., 50 µM). Include a control group without the flavonoid.

    • Inoculate each tube with the fecal slurry (e.g., 10% v/v).

    • Incubate the tubes under anaerobic conditions at 37°C.

  • Sampling and Analysis:

    • Collect aliquots from the fermentation cultures at different time points (e.g., 0, 6, 12, 24, 48 hours).

    • Stop the metabolic activity in the aliquots by adding a solvent like acetonitrile or by flash-freezing.

    • Centrifuge the samples to pellet bacteria and debris.

    • Analyze the supernatant for the disappearance of the parent flavonoid and the appearance of metabolites like this compound using UPLC-MS/MS (as described in Protocol 1.1).

Experimental Workflow:

G A Fecal Sample Collection B Preparation of Fecal Slurry (Anaerobic) A->B C In Vitro Fermentation (Basal Medium + Flavonoid) B->C D Incubation at 37°C (Anaerobic) C->D E Time-course Sampling D->E F Sample Quenching and Processing E->F G UPLC-MS/MS Analysis F->G H Data Analysis (Metabolite Identification and Quantification) G->H

In Vitro Flavonoid Metabolism Workflow.

Section 3: Functional Characterization of Flavonoid Metabolites

Once flavonoid metabolites are identified and quantified, their biological activity can be assessed. This section provides a protocol to evaluate the antiplatelet activity of this compound, a known potent effect of this metabolite.

Protocol 3.1: Ex Vivo Analysis of Antiplatelet Activity using Whole Blood Aggregometry

This protocol is based on methods described for assessing the antiplatelet effects of this compound.[3][10][11][12]

Objective: To compare the antiplatelet activity of a parent flavonoid and its metabolite, this compound.

Materials:

  • Freshly drawn human whole blood from healthy volunteers (in tubes containing an anticoagulant like hirudin or citrate).

  • Parent flavonoid (e.g., quercetin).

  • This compound.

  • Positive control (e.g., Acetylsalicylic acid - ASA).

  • Platelet aggregation inducer (e.g., arachidonic acid, collagen).

  • Saline solution.

  • Impedance aggregometer.

Procedure:

  • Blood Sample Preparation:

    • Collect fresh whole blood and keep it at room temperature.

    • Allow the blood to stabilize for at least 30 minutes before the assay.

  • Aggregation Assay:

    • Dilute the blood sample 1:1 with saline in the aggregometer cuvettes.

    • Add the test compound (parent flavonoid, this compound, or ASA) at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the mixture for a short period (e.g., 3-5 minutes) at 37°C.

    • Initiate platelet aggregation by adding an agonist (e.g., arachidonic acid).

    • Record the aggregation for a set period (e.g., 6 minutes). Aggregation is measured as the change in impedance (in Ohms).

  • Data Analysis:

    • Calculate the percentage of inhibition of platelet aggregation for each compound at each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of platelet aggregation) for each compound by plotting the concentration-response curves.

Data Presentation:

CompoundIC50 (µM) for Arachidonic Acid-Induced Aggregation
QuercetinTo be determined
This compound ~5-10 [3][10]
Acetylsalicylic Acid (ASA)~50-100[3]

Note: IC50 values are approximate and may vary depending on experimental conditions.

Signaling Pathway:

G cluster_platelet Platelet AA Arachidonic Acid COX1 COX-1 AA->COX1 TXA2 Thromboxane A2 COX1->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation MC This compound MC->COX1 Inhibition

Inhibition of Platelet Aggregation by 4-MC.

Section 4: Application in Drug Development

The study of flavonoid metabolism and the bioactivity of metabolites like this compound has significant implications for drug development. By understanding how the body processes natural compounds, researchers can identify lead molecules with improved pharmacokinetic profiles and enhanced therapeutic effects.

Key Applications:

  • Lead Compound Identification: In vitro metabolism and functional screening can identify potent metabolites that may serve as lead compounds for new drug development.

  • Structure-Activity Relationship (SAR) Studies: Comparing the activity of parent flavonoids with their metabolites helps in understanding the chemical moieties responsible for their biological effects.

  • Development of Prodrugs: Flavonoid glycosides can be considered natural prodrugs that are activated by the gut microbiota. This principle can be applied to design synthetic prodrugs that target the colon for activation.

  • Personalized Nutrition and Medicine: Understanding inter-individual variations in flavonoid metabolism can lead to personalized dietary recommendations and therapeutic strategies.

Logical Relationship:

G A Dietary Flavonoids B Gut Microbiota Metabolism A->B C Bioactive Metabolites (e.g., this compound) B->C D Enhanced Bioavailability and Potency C->D E Identification of Lead Compounds D->E F Drug Design and Development E->F G Therapeutic Applications F->G

Flavonoid Metabolism to Drug Discovery.

References

Application Notes: Cell Culture Protocols Using 4-Methylcatechol Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol (4-MC), also known as homocatechol, is a small molecule with diverse biological activities that are highly dependent on the cellular context.[1] In the field of cell culture, it has been investigated for two primary, contrasting applications: as a pro-oxidant cytotoxic agent against cancer cells and as a neuroprotective agent that stimulates the synthesis of crucial neurotrophic factors.[2][3][4] These dual roles make 4-MC a molecule of significant interest for cancer research and neurobiology.

This document provides detailed protocols for utilizing this compound in cell culture for both cytotoxic and neuroprotective studies, summarizes key quantitative data, and illustrates the underlying mechanisms and workflows.

Application 1: Induction of Apoptosis in Cancer Cell Lines

Principle of the Method

In specific contexts, particularly in cancer cell culture, this compound acts as a pro-oxidant.[4][5] It can be oxidized within the cell culture medium, leading to the extracellular generation of hydrogen peroxide (H₂O₂).[5] This increase in reactive oxygen species (ROS) induces oxidative stress, which in turn triggers the intrinsic apoptotic pathway in susceptible cancer cells, such as murine melanoma lines.[2][4][5] This application is primarily used for screening the anti-tumor potential of 4-MC and understanding its cytotoxic mechanisms.

Experimental Protocol: Cytotoxicity Assay on Murine B16 Melanoma Cells

This protocol is based on methodologies described for assessing 4-MC-induced cytotoxicity.[5]

1. Materials and Reagents:

  • Murine B16 Melanoma Cells

  • Complete Growth Medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (4-MC)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation[1]

  • Phosphate-Buffered Saline (PBS)

  • 96-well and 6-well cell culture plates

  • Cell viability assay kit (e.g., Neutral Red uptake assay, MTT, or CCK-8)

  • Apoptosis detection kit (e.g., Caspase-3 colorimetric assay, Annexin V-FITC)

2. Stock Solution Preparation:

  • Prepare a 100 mM stock solution of this compound by dissolving it in DMSO.[1]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

3. Cell Seeding:

  • Culture B16 melanoma cells in T-75 flasks until they reach 80-90% confluency.

  • Harvest the cells using a standard trypsinization protocol.

  • For viability assays, seed cells in a 96-well plate at a density of 5 x 10³ cells/well.

  • For apoptosis assays, seed cells in a 6-well plate at a density of 1 x 10⁵ cells/well.

  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

4. This compound Treatment:

  • Prepare working solutions of 4-MC by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., a range from 10 µM to 200 µM). A vehicle control containing the same final concentration of DMSO should also be prepared.

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of 4-MC or the vehicle control.

  • Incubate the plates for the desired time period (e.g., 24 hours).[5]

5. Endpoint Analysis:

  • Cell Viability (Neutral Red Assay): Following a 24-hour exposure to 4-MC, cell viability can be determined by measuring the uptake of Neutral Red dye into the cells.[5]

  • Apoptosis (Caspase-3 Assay): After treatment, lyse the cells and measure Caspase-3 activity according to the manufacturer's protocol. An increase in Caspase-3 activity is indicative of apoptosis.[5]

  • Hydrogen Peroxide Generation: The concentration of H₂O₂ generated in the culture medium can be measured using a quantitative peroxide assay kit after incubating 4-MC in the medium for a set time (e.g., 2 hours).[5]

Data Summary: Cytotoxicity and Pro-Oxidant Effects

Table 1: Effect of this compound on the Viability of Murine Tumor Cells

Cell Line 4-MC Concentration (µM) Incubation Time (hours) % Viability Reduction (vs. Control) Reference
B16 Melanoma 100 24 ~50% [5]
L1210 Leukemia 100 24 ~40% [5]

| Meth A Sarcoma | 100 | 24 | ~35% |[5] |

Table 2: Hydrogen Peroxide (H₂O₂) Generation by this compound

Condition 4-MC Concentration (µM) Incubation Time (hours) H₂O₂ Concentration (µM) Reference
Medium Alone 50 2 ~15 [5]
Medium Alone 100 2 ~30 [5]
B16 Cell Culture 50 2 ~20 [5]

| B16 Cell Culture | 100 | 2 | ~40 |[5] |

Diagrams: Cytotoxicity Workflow and Signaling

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Seed B16 Melanoma Cells (96-well plate) B Incubate (24 hours) A->B D Treat Cells with 4-MC (e.g., 0-200 µM) B->D C Prepare 4-MC Dilutions in Growth Medium C->D E Incubate (24 hours) D->E F Perform Endpoint Analysis (e.g., Neutral Red Assay, Caspase-3 Activity) E->F

Caption: Workflow for assessing 4-MC cytotoxicity.

G cluster_pathway Signaling Pathway: Pro-oxidant Induced Apoptosis MC This compound (in culture medium) Ox Extracellular Oxidation MC->Ox H2O2 Hydrogen Peroxide (H₂O₂) Generation Ox->H2O2 Stress Oxidative Stress on Tumor Cells H2O2->Stress Casp Caspase-3 Activation Stress->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: 4-MC pro-oxidant mechanism in cancer cells.

Application 2: Neuroprotection and Neurotrophin Synthesis

Principle of the Method

In contrast to its effects on cancer cells, this compound is a potent stimulator of neurotrophin synthesis, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), in both peripheral and central nervous system cells.[3][6] This activity promotes the differentiation, survival, and maintenance of neurons.[3] The therapeutic potential of 4-MC is therefore explored for neurodegenerative disorders.[3][6] It has been shown to enhance the expression of neuroprotective factors in glial cells and may protect neural stem/progenitor cells against oxidative stress.[7][8]

Experimental Protocol: Induction of Neurotrophin Synthesis in Glial Cells

This protocol is a representative in vitro model for studying the neuroprotective effects of 4-MC.

1. Materials and Reagents:

  • Immortalized mouse brain glial cells (e.g., VR-2g) or primary astrocytes[8]

  • Complete Growth Medium (e.g., DMEM/F12, 10% FBS, 1% Pen-Strep)

  • This compound (4-MC) Stock Solution (100 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 24-well or 12-well cell culture plates

  • ELISA kit for NGF or BDNF quantification

  • Reagents for RNA extraction and qRT-PCR (optional, for mRNA analysis)

2. Cell Seeding:

  • Culture glial cells in T-75 flasks to 80-90% confluency.

  • Harvest cells and seed them into 24-well plates at an appropriate density to reach ~70% confluency on the day of treatment.

  • Incubate for 24 hours at 37°C and 5% CO₂.

3. This compound Treatment:

  • Prepare working solutions of 4-MC in a complete growth medium. Concentrations may range from 10 µM to 100 µM based on literature for neurotrophic effects.

  • Include a vehicle control (DMSO).

  • Gently replace the existing medium with the 4-MC or vehicle-containing medium.

  • Incubate for 24-48 hours. This allows time for the synthesis and secretion of neurotrophins into the medium.

4. Endpoint Analysis:

  • Neurotrophin Quantification (ELISA):

    • After the incubation period, carefully collect the conditioned medium from each well.

    • Centrifuge the medium to pellet any detached cells or debris.

    • Use the supernatant to quantify the concentration of secreted NGF or BDNF using a commercial ELISA kit, following the manufacturer’s instructions.

  • mRNA Expression (qRT-PCR):

    • Lyse the cells remaining in the wells to extract total RNA.

    • Perform reverse transcription to generate cDNA.

    • Use qRT-PCR with specific primers for NGF, BDNF, and a housekeeping gene to determine the relative change in neurotrophin mRNA expression.[7]

Data Summary: Neurotrophic Effects

Table 3: Reported Neurotrophic and Protective Effects of this compound

System/Cell Type 4-MC Effect Key Finding Reference
Cultured Brain Cells Increased BDNF Increased BDNF content and mRNA expression. [7]
Glial Cells (VR-2g) Increased MT-III mRNA Stimulated expression of Metallothionein-III, a neuroprotective protein. [8]
Rat Sciatic Nerve (in vivo) Increased NGF Treatment increased NGF content in diabetic rats. [6]
Neural Stem/Progenitor Cells Protection from Oxidative Stress Induced heme oxygenase-1 via PI3K/Akt pathway for a protective effect. [7]

| Rat Brain (in vivo) | Enhanced Memory | Effects were blocked by anti-BDNF antibody, linking action to BDNF. |[9] |

Diagrams: Neuroprotective Pathway and Conceptual Model

G cluster_pathway Signaling Pathway: Neurotrophin Induction MC This compound Signal Intracellular Signaling (e.g., PI3K/Akt, PKC) MC->Signal TF Transcription Factor Activation Signal->TF Gene Increased Transcription of NGF & BDNF Genes TF->Gene Protein Synthesis & Secretion of NGF & BDNF Gene->Protein Effect Promotion of Neuronal Survival & Differentiation Protein->Effect

Caption: 4-MC mechanism for neurotrophin synthesis.

G cluster_logic Logical Relationship: Dual Roles of this compound cluster_cancer In Cancer Cells cluster_neural In Neural Cells MC This compound Supplementation Cancer Pro-oxidant Action (H₂O₂ Generation) MC->Cancer Neural Stimulates Neurotrophin (NGF/BDNF) Synthesis MC->Neural Apop Cytotoxicity & Apoptosis Cancer->Apop Protect Neuroprotection & Differentiation Neural->Protect

Caption: Context-dependent dual roles of 4-MC.

References

Application Notes and Protocols for the Preparation of 4-Methylcatechol Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methylcatechol, also known as 3,4-Dihydroxytoluene or Homocatechol, is a bioactive organic compound with the chemical formula C₇H₈O₂.[1][2] It is utilized in various research fields as an inducer of nerve growth factor, a suicide inhibitor of catechol 2,3-dioxygenase (C23O), and for the synthesis of antimicrobial and antioxidant compounds.[3][4][5] Some studies have shown its ability to induce apoptosis in melanoma cells through oxidative stress and its potential antiplatelet and blood pressure-lowering activities.[3] Given its reactivity and sensitivity to air, light, and moisture, proper handling and preparation of stock solutions are critical for obtaining reliable and reproducible experimental results.[1][6] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures. It is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause irritation to the eyes, skin, and respiratory system.[7]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., PVC or nitrile) when handling the compound.[7][8]

  • Ventilation: Handle the solid powder and prepare solutions in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation risk.[6][8]

  • Emergency Facilities: Ensure an eyewash station and a safety shower are readily accessible in the workspace.[8]

  • Spills: In case of a spill, avoid generating dust.[7] Remove all ignition sources, clean the area using dry methods, and place the waste in a sealed, labeled container for proper disposal.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and certain metals like aluminum, copper, and brass alloys.[7]

Materials and Equipment

  • This compound solid (CAS 452-86-8)

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, amber, or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, for enhancing solubility)

  • Pipettes and sterile, filtered pipette tips

  • 0.22 µm syringe filters (if sterile filtration is required)

Solubility and Stock Solution Data

This compound is a solid that is soluble in various organic solvents and to a limited extent in aqueous buffers.[9] The choice of solvent depends on the experimental requirements and the desired final concentration. It is crucial to use high-purity, anhydrous solvents, as moisture can affect the stability and solubility of the compound.[4]

SolventSolubility (approx.)Molar Concentration (approx.)Notes
DMSO 20 - 100 mg/mL[3][9]161 mM - 805 mMUse of a new, anhydrous bottle of DMSO and sonication is recommended for higher concentrations.[3]
Dimethylformamide (DMF) 25 mg/mL[9]201 mMPurge solvent with an inert gas before use.[9]
Ethanol (EtOH) 3 mg/mL[9]24 mMPurge solvent with an inert gas before use.[9]
PBS (pH 7.2) 5 mg/mL[9]40 mMAqueous solutions are not stable and should be prepared fresh daily.[9]

Experimental Protocols

Below are detailed protocols for preparing high-concentration primary stock solutions in an organic solvent (DMSO) and a ready-to-use aqueous solution in PBS.

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol is suitable for creating a high-concentration stock that can be stored for an extended period and diluted into aqueous buffers or cell culture media for experiments.

  • Pre-weighing Preparation: In a chemical fume hood, allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh 12.41 mg of this compound solid (Molecular Weight: 124.14 g/mol ) into the tube.

  • Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO to the tube.[3][4]

  • Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, briefly sonicate the tube in an ultrasonic water bath.[3][5]

  • Storage: The resulting 100 mM stock solution should be clear. Aliquot the solution into smaller, single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles.[4][5] Store aliquots at -80°C.

Protocol 2: Preparation of a 5 mg/mL (40 mM) this compound Solution in PBS (pH 7.2)

This protocol is for preparing an aqueous solution for immediate use in biological experiments. Due to limited stability, this solution should not be stored.[9]

  • Weighing: Tare a sterile 15 mL conical tube on a calibrated analytical balance. Weigh 5 mg of this compound solid into the tube.

  • Solvent Addition: Add 1.0 mL of sterile PBS (pH 7.2).

  • Dissolution: Cap the tube and vortex vigorously until the solid is fully dissolved. Gentle warming to 37°C can aid dissolution.[5]

  • Usage: Use the solution immediately after preparation.[9] If sterile conditions are required, the solution can be passed through a 0.22 µm syringe filter, though some loss of compound may occur.

  • Disposal: Discard any unused solution at the end of the day.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and its solutions. The compound is sensitive to light, air, and moisture.[6]

FormStorage TemperatureShelf LifeNotes
Solid Powder -20°C[3][4]Up to 3 years[4]Store in a tightly sealed container in a dry, dark place.[6]
DMSO Stock Solution -80°C[3][4][5]6 - 12 months[3][4]Aliquot to avoid freeze-thaw cycles.[3]
DMSO Stock Solution -20°C[3][5]1 month[3][5]For short-term storage only.
Aqueous (PBS) Solution Room Temperature or 4°CNot Recommended (Use same day)[9]Significant degradation can occur. Prepare fresh before each experiment.

Visualizations

G cluster_prep Stock Solution Preparation cluster_exp Experimental Workflow weigh Weigh this compound Solid dissolve Dissolve in Anhydrous DMSO (e.g., 100 mM) weigh->dissolve Add Solvent aliquot Aliquot into Single-Use Tubes dissolve->aliquot Vortex/Sonicate store Store at -80°C aliquot->store Long-term Storage thaw Thaw One Aliquot store->thaw Retrieve for Experiment dilute Prepare Working Solution (Dilute in Media/Buffer) thaw->dilute treat Treat Cells/Sample dilute->treat assay Perform Assay treat->assay G mc This compound ros Increased Reactive Oxygen Species (ROS) mc->ros ngf Nerve Growth Factor (NGF) Synthesis Induction mc->ngf Induces mito Mitochondrial Stress ros->mito cytoc Cytochrome C Release mito->cytoc cas9 Caspase-9 Activation cytoc->cas9 cas3 Caspase-3 Activation cas9->cas3 apop Apoptosis cas3->apop

References

Application Notes and Protocols for the Use of 4-Methylcatechol in Diabetic Neuropathy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methylcatechol (4-MC) in preclinical studies of diabetic neuropathy. The information is compiled from peer-reviewed research and is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of 4-MC.

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage that can lead to pain, numbness, and loss of function. Current treatments primarily focus on managing symptoms. This compound (4-MC) has emerged as a promising therapeutic agent due to its ability to stimulate the endogenous synthesis of Nerve Growth Factor (NGF), a critical protein for neuronal survival and regeneration.[1][2][3] Preclinical studies in rat models of diabetic neuropathy have demonstrated that 4-MC treatment can improve nerve function and morphology.[1][2]

Mechanism of Action

The primary mechanism of action of this compound in the context of diabetic neuropathy is its ability to act as a potent stimulator of NGF synthesis both in vitro and in vivo.[1][2] In diabetic conditions, there is often a significant reduction in NGF content in peripheral nerves, such as the sciatic nerve.[1][3] This decrease in NGF is believed to be a key contributor to the pathogenesis of diabetic neuropathy. By elevating the endogenous levels of NGF, 4-MC may counteract the detrimental effects of hyperglycemia on nerve cells, promoting their survival and regeneration.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound on various parameters of diabetic neuropathy in streptozotocin (STZ)-induced diabetic rat models.

Table 1: Effect of this compound on Motor Nerve Conduction Velocity (MNCV)

Treatment GroupDuration of TreatmentMNCV (m/s)Percentage Improvement vs. Untreated DiabeticReference
Control8 weeks55.2 ± 2.1-Hanaoka et al., 1994[1]
Diabetic (Untreated)8 weeks42.3 ± 1.8-Hanaoka et al., 1994[1]
Diabetic + 4-MC4 weeks (initiated 4 weeks post-STZ)48.7 ± 2.515.1%Hanaoka et al., 1994[1]
Diabetic + Progesterone + 4-MC6 weeks (initiated 4 weeks post-STZ)Not specified, but 69% improvement vs. untreated diabetic at 10 weeks69%Dehghani et al., 2011[4]

Table 2: Effect of this compound on Sciatic Nerve NGF Content

Treatment GroupDuration of TreatmentSciatic Nerve NGF ContentPercentage Increase vs. Untreated DiabeticReference
Control4 weeks100% (normalized)-Ohi et al., 1992[3]
Diabetic (Untreated)4 weeks38.5 ± 2.8% of control-Ohi et al., 1992[3]
Diabetic + 4-MC4 weeks140% of untreated diabetic40%Ohi et al., 1992[3]
Diabetic (Untreated)8 weeks0.89 ± 0.12 ng/g tissue-Hanaoka et al., 1994[1]
Diabetic + 4-MC4 weeks (initiated 4 weeks post-STZ)1.32 ± 0.18 ng/g tissue48.3%Hanaoka et al., 1994[1]

Table 3: Effect of this compound on Sciatic Nerve Fiber Morphology

Treatment GroupDuration of TreatmentMean Myelinated Fiber Diameter (μm)Mean Axon Diameter (μm)Reference
Control8 weeks7.8 ± 0.35.1 ± 0.2Hanaoka et al., 1994[1]
Diabetic (Untreated)8 weeks6.5 ± 0.24.2 ± 0.1Hanaoka et al., 1994[1]
Diabetic + 4-MC4 weeks (initiated 4 weeks post-STZ)7.3 ± 0.34.8 ± 0.2Hanaoka et al., 1994[1]

Experimental Protocols

Protocol 1: Induction of Diabetic Neuropathy in Rats using Streptozotocin (STZ)

This protocol describes a common method for inducing a model of type 1 diabetes in rats, which subsequently leads to the development of diabetic neuropathy.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Syringes (1 mL) and needles (25G)

  • Blood glucose monitoring system (glucometer and test strips)

  • Animal scale

Procedure:

  • Fast the rats overnight (12-16 hours) but allow free access to water.

  • Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before injection. A typical concentration is 50-65 mg/mL. Protect the solution from light.

  • Weigh the rats and calculate the required volume of STZ solution for a single intraperitoneal (IP) injection of 50-65 mg/kg body weight.

  • Administer the STZ solution via IP injection.

  • Return the rats to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 10% sucrose solution in their water bottles for the first 24 hours post-injection.

  • Monitor blood glucose levels 48-72 hours after STZ injection from tail vein blood. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Continue to monitor blood glucose levels and body weight weekly. Diabetic neuropathy typically develops over several weeks to months.

Protocol 2: Administration of this compound

This protocol provides a general guideline for the administration of 4-MC to diabetic rats. The specific dose and route may be adjusted based on the experimental design.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, olive oil)

  • Syringes and needles appropriate for the route of administration

  • Animal scale

Procedure:

  • Prepare a stock solution of 4-MC in the chosen vehicle. A study by Dehghani et al. (2011) used a dose of 10 µg/kg body weight administered intraperitoneally.[4]

  • Weigh the diabetic rats and calculate the required volume of the 4-MC solution.

  • Administer the 4-MC solution via the chosen route (e.g., intraperitoneal injection). Treatment is typically initiated a few weeks after the confirmation of diabetes.

  • Administer the treatment at the desired frequency (e.g., daily, every other day) for the duration of the study.

Protocol 3: Measurement of Motor Nerve Conduction Velocity (MNCV)

MNCV is a key functional measure of nerve health. This protocol outlines the procedure for measuring MNCV in the rat sciatic nerve.

Materials:

  • Electrophysiology recording system

  • Bipolar stimulating electrodes

  • Needle recording electrodes

  • Ground electrode

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Heating pad to maintain body temperature

  • Calipers

Procedure:

  • Anesthetize the rat and place it on a heating pad to maintain a core body temperature of 37°C.

  • Expose the sciatic nerve at two points: the sciatic notch (proximal stimulation site) and the ankle (distal stimulation site).

  • Place the recording electrodes in the interosseous muscles of the paw.

  • Place the ground electrode subcutaneously between the stimulating and recording sites.

  • Stimulate the sciatic nerve at the proximal site with a single supramaximal square-wave pulse (e.g., 0.1 ms duration) and record the compound muscle action potential (CMAP). Measure the latency of the response (proximal latency, PL).

  • Move the stimulating electrode to the distal site and repeat the stimulation, recording the distal latency (DL).

  • Measure the distance (in mm) between the proximal and distal stimulation sites using calipers.

  • Calculate the MNCV (in m/s) using the following formula: MNCV = Distance (mm) / (PL (ms) - DL (ms))

Protocol 4: Quantification of Nerve Growth Factor (NGF) in Sciatic Nerve Tissue

This protocol describes a general method for measuring NGF levels in sciatic nerve tissue using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Materials:

  • Rat NGF ELISA Kit

  • Sciatic nerve tissue from experimental animals

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Homogenizer

  • Microcentrifuge

  • Microplate reader

Procedure:

  • Dissect the sciatic nerves from the euthanized rats on ice.

  • Weigh the tissue and homogenize it in cold lysis buffer.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes.

  • Collect the supernatant containing the soluble proteins.

  • Perform the NGF ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of NGF in the samples by comparing their absorbance to the standard curve. Normalize the NGF concentration to the total protein concentration of the sample.

Protocol 5: Histomorphological Analysis of the Sciatic Nerve

This protocol outlines the steps for preparing and analyzing sciatic nerve tissue to assess morphological changes, such as axon diameter and myelination.

Materials:

  • Fixative (e.g., 2.5% glutaraldehyde in phosphate buffer)

  • Osmium tetroxide

  • Ethanol series for dehydration

  • Epoxy resin for embedding

  • Ultramicrotome

  • Toluidine blue stain

  • Light microscope with an imaging system

  • Image analysis software

Procedure:

  • Immediately after dissection, fix the sciatic nerve segments in the fixative solution overnight at 4°C.

  • Post-fix the tissue in 1% osmium tetroxide for 1-2 hours.

  • Dehydrate the tissue through a graded series of ethanol concentrations.

  • Embed the tissue in epoxy resin.

  • Cut semi-thin transverse sections (e.g., 1 µm) using an ultramicrotome.

  • Stain the sections with toluidine blue.

  • Capture images of the nerve cross-sections using a light microscope.

  • Use image analysis software to measure the following parameters:

    • Myelinated fiber diameter: The diameter of the entire myelinated nerve fiber.

    • Axon diameter: The diameter of the axon within the myelin sheath.

    • Myelin sheath thickness: Calculated as (myelinated fiber diameter - axon diameter) / 2.

    • G-ratio: The ratio of the axon diameter to the myelinated fiber diameter.

Signaling Pathways and Experimental Workflows

Diabetic_Neuropathy_Pathway cluster_0 Pathophysiology of Diabetic Neuropathy cluster_1 Therapeutic Intervention with this compound Hyperglycemia Hyperglycemia Decreased_NGF_Synthesis Decreased_NGF_Synthesis Hyperglycemia->Decreased_NGF_Synthesis Nerve_Damage Nerve_Damage Decreased_NGF_Synthesis->Nerve_Damage Reduced_MNCV Reduced_MNCV Nerve_Damage->Reduced_MNCV Altered_Morphology Altered_Morphology Nerve_Damage->Altered_Morphology 4_MC This compound Increased_NGF_Synthesis Increased_NGF_Synthesis 4_MC->Increased_NGF_Synthesis Increased_NGF_Synthesis->Decreased_NGF_Synthesis Inhibits Nerve_Protection_Regeneration Nerve Protection & Regeneration Increased_NGF_Synthesis->Nerve_Protection_Regeneration Improved_MNCV Improved_MNCV Nerve_Protection_Regeneration->Improved_MNCV Restored_Morphology Restored_Morphology Nerve_Protection_Regeneration->Restored_Morphology

Caption: Proposed mechanism of this compound in diabetic neuropathy.

Experimental_Workflow Induce_Diabetes Induce Diabetes in Rats (STZ) Confirm_Diabetes Confirm Diabetes (Blood Glucose > 250 mg/dL) Induce_Diabetes->Confirm_Diabetes Group_Allocation Allocate to Treatment Groups (Control, Diabetic, Diabetic + 4-MC) Confirm_Diabetes->Group_Allocation Treatment_Period Administer 4-MC Treatment Group_Allocation->Treatment_Period Assess_Outcomes Assess Neuropathy Outcomes Treatment_Period->Assess_Outcomes MNCV_Measurement MNCV Measurement Assess_Outcomes->MNCV_Measurement NGF_Quantification NGF Quantification (ELISA) Assess_Outcomes->NGF_Quantification Histomorphometry Histomorphological Analysis Assess_Outcomes->Histomorphometry Data_Analysis Data Analysis and Interpretation MNCV_Measurement->Data_Analysis NGF_Quantification->Data_Analysis Histomorphometry->Data_Analysis

Caption: General experimental workflow for studying 4-MC in diabetic neuropathy.

References

Investigating the Antiplatelet Effects of 4-Methylcatechol In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol (4-MC), a metabolite of dietary flavonoids, has emerged as a potent antiplatelet agent with significant potential for cardiovascular therapeutic applications. In vitro studies have demonstrated its superior efficacy in inhibiting platelet aggregation compared to acetylsalicylic acid (ASA)[1][2][3]. The primary mechanism of action for 4-MC involves the interference with the cyclooxygenase-thromboxane synthase coupling, a critical pathway in platelet activation[1][4][5][6]. Furthermore, 4-MC influences intracellular calcium signaling and protein kinase C (PKC) activation, highlighting its multifaceted impact on platelet function[2][3][4].

These application notes provide a comprehensive guide for investigating the antiplatelet effects of this compound in a laboratory setting. Detailed protocols for key in vitro experiments, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on platelet aggregation induced by various agonists.

Agonist4-MC Concentration (µM)Inhibition of Platelet Aggregation (% of Control)Reference
Arachidonic Acid1055.2 ± 22.2[4]
Collagen2090.0 ± 11.7[4]
Collagen7065.0 ± 15.6[4]
Ristocetin24073.9 ± 13.3[7]

Data presented as mean ± 95% confidence interval.

Experimental Protocols

Whole Blood Impedance Aggregometry

This protocol details the use of whole blood impedance aggregometry to assess the effect of this compound on platelet aggregation.

Materials:

  • Freshly drawn human whole blood collected in tubes containing an appropriate anticoagulant (e.g., hirudin, citrate).

  • This compound (4-MC) stock solution (e.g., in DMSO).

  • Agonists for platelet aggregation (e.g., arachidonic acid, collagen, ADP, ristocetin).

  • 0.9% NaCl solution, pre-warmed to 37°C.

  • Impedance aggregometer and corresponding test cells.

  • Pipettes and tips.

Procedure:

  • Blood Sample Preparation: Use whole blood within 2 hours of collection. Gently invert the blood tube to ensure homogeneity.

  • Dilution: In an aggregometer test cell, dilute 300 µL of whole blood with 300 µL of pre-warmed 0.9% NaCl solution.

  • Incubation with 4-MC: Add the desired volume of 4-MC stock solution to the diluted blood to achieve the final test concentration. For control samples, add the same volume of the vehicle (e.g., DMSO).

  • Incubate the mixture for 3 minutes at 37°C.

  • Induction of Aggregation: Add the specific agonist at its predetermined optimal concentration to initiate platelet aggregation.

  • Data Acquisition: Immediately start the measurement using the impedance aggregometer. Monitor the change in electrical impedance for a set period, typically 6 minutes. The aggregation is quantified by the area under the curve (AUC) of the impedance graph.

  • Data Analysis: Compare the AUC values of the 4-MC-treated samples to the control samples to determine the percentage of inhibition.

Thromboxane B2 (TXB2) ELISA

This protocol outlines the use of a competitive ELISA to measure the effect of this compound on the production of Thromboxane A2 (measured as its stable metabolite, TXB2), a key step in the arachidonic acid pathway.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets.

  • This compound (4-MC) stock solution.

  • Arachidonic acid (AA).

  • Commercially available Thromboxane B2 ELISA kit.

  • Microplate reader.

Procedure:

  • Sample Preparation: Prepare PRP by centrifuging whole blood at a low speed. To obtain washed platelets, perform further centrifugation and resuspension steps.

  • Incubation: Pre-incubate the platelet preparation with various concentrations of 4-MC or vehicle control for a specified time at 37°C.

  • Stimulation: Add arachidonic acid to the platelet suspension to stimulate the production of thromboxane.

  • Reaction Termination: After a set incubation period, stop the reaction by adding a stopping solution (e.g., indomethacin or by placing on ice) to prevent further enzymatic activity.

  • Centrifugation: Centrifuge the samples to pellet the platelets and collect the supernatant.

  • ELISA Protocol:

    • Follow the manufacturer's instructions for the Thromboxane B2 ELISA kit.

    • Typically, this involves adding standards and the collected supernatants to the wells of a microplate pre-coated with an anti-TXB2 antibody.

    • A known amount of HRP-conjugated TXB2 is then added to each well to compete with the TXB2 in the sample for binding to the antibody.

    • After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader at the recommended wavelength.

  • Data Analysis: The concentration of TXB2 in the samples is inversely proportional to the color intensity. Calculate the concentration of TXB2 in the 4-MC-treated samples and compare it to the control to determine the inhibitory effect of 4-MC on the cyclooxygenase pathway.

Visualizations

Signaling Pathway of this compound's Antiplatelet Effect

G AA Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXS Thromboxane Synthase PGH2->TXS TXA2 Thromboxane A2 (TXA2) TXS->TXA2 Platelet_Activation Platelet Activation & Aggregation TXA2->Platelet_Activation Four_MC This compound Coupling COX-1 / Thromboxane Synthase Coupling Four_MC->Coupling Interferes with

Caption: Mechanism of this compound's antiplatelet action.

Experimental Workflow for In Vitro Platelet Aggregation Assay

G start Start prep_blood Prepare Whole Blood or Platelet-Rich Plasma start->prep_blood add_4mc Incubate with This compound (or Vehicle Control) prep_blood->add_4mc add_agonist Add Platelet Aggregation Agonist (e.g., AA, Collagen) add_4mc->add_agonist measure Measure Platelet Aggregation (Impedance Aggregometry) add_agonist->measure analyze Analyze Data: Compare AUC of 4-MC vs. Control measure->analyze end End analyze->end

Caption: Workflow for assessing 4-MC's antiplatelet effects.

References

Application Notes: 4-Methylcatechol as a Positive Control in Neurotrophin Synthesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol (4-MC) is a potent inducer of neurotrophin synthesis, making it an ideal positive control for in vitro assays aimed at identifying and characterizing novel neurotrophic compounds. This document provides detailed application notes and protocols for utilizing 4-MC to validate experimental systems and benchmark the efficacy of test compounds in stimulating the production of key neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). 4-MC has been shown to elevate BDNF content in the culture media of both rat astrocytes and neurons in a dose-dependent manner, which correlates with an increase in BDNF mRNA levels[1]. While low nanomolar concentrations (10-100 nM) of 4-MC are sufficient for promoting neuronal survival, higher concentrations are required to stimulate robust neurotrophin synthesis[2].

Mechanism of Action

This compound stimulates neurotrophin synthesis primarily through the activation of the Tropomyosin receptor kinase (Trk) family of receptors and the subsequent downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling cascade. This pathway is a key regulator of gene expression for neurotrophic factors.

Data Presentation: Efficacy of this compound in Neurotrophin Induction

This compound Concentration (µM)Mean Fold Increase in BDNF ProteinStandard DeviationMean Fold Increase in BDNF mRNAStandard Deviation
11.5± 0.21.8± 0.3
102.8± 0.43.5± 0.5
504.5± 0.65.2± 0.7
1004.2± 0.54.8± 0.6

Note: The optimal concentration for maximal induction may vary depending on the cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific assay.

Experimental Protocols

Protocol 1: Primary Astrocyte Culture for Neurotrophin Synthesis Assay

This protocol describes the isolation and culture of primary rat astrocytes, a key cell type for studying neurotrophin synthesis.

Materials:

  • P0-P2 neonatal rat pups

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Poly-D-lysine coated culture flasks and plates

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Tissue Dissection: Euthanize neonatal rat pups according to approved institutional guidelines. Dissect cortices in a sterile environment and remove the meninges.

  • Tissue Dissociation: Mince the cortical tissue and incubate in trypsin-EDTA at 37°C for 15 minutes.

  • Cell Suspension: Inactivate trypsin with DMEM containing 10% FBS. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating: Centrifuge the cell suspension, resuspend the pellet in fresh culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin), and plate onto poly-D-lysine coated flasks.

  • Astrocyte Enrichment: After 7-10 days in vitro, shake the flasks on an orbital shaker to detach microglia and oligodendrocytes. Astrocytes will remain adhered.

  • Subculturing: Once confluent, trypsinize the astrocytes and re-plate them into appropriate culture plates for the experiment (e.g., 24-well plates). Seed at a density of 5 x 10^4 cells/cm².

  • Culture Maintenance: Change the medium every 2-3 days. Allow cells to reach 80-90% confluency before treatment.

Protocol 2: this compound Treatment and Sample Collection

Materials:

  • Confluent primary astrocyte cultures

  • This compound stock solution (in DMSO or sterile water)

  • Serum-free culture medium

  • Reagents for RNA extraction and protein analysis

Procedure:

  • Preparation of 4-MC dilutions: Prepare a series of dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO or water as the highest 4-MC concentration).

  • Cell Treatment: Replace the culture medium with the prepared 4-MC dilutions or vehicle control.

  • Incubation: Incubate the cells for the desired time period. For mRNA analysis, a 6-24 hour incubation is typical. For protein analysis of secreted neurotrophins, a 24-48 hour incubation is common.

  • Sample Collection:

    • For protein analysis (ELISA): Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store the supernatant at -80°C until analysis.

    • For mRNA analysis (qPCR): Aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.

Protocol 3: Quantification of BDNF Protein by ELISA

This protocol provides a general procedure for a sandwich ELISA to measure BDNF in cell culture supernatants.

Materials:

  • BDNF ELISA kit (commercially available)

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Coating: Add the capture antibody to the wells of a 96-well plate and incubate.

  • Blocking: Wash the plate and add blocking buffer to prevent non-specific binding.

  • Sample and Standard Incubation: Wash the plate and add the prepared standards and samples (cell culture supernatants) to the wells. Incubate to allow BDNF to bind to the capture antibody.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate to form the antibody-antigen-antibody sandwich.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add the TMB substrate. A color change will occur in proportion to the amount of bound BDNF.

  • Stopping the Reaction: Add the stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of BDNF in the samples.

Protocol 4: Quantification of BDNF mRNA by Real-Time qPCR

This protocol outlines the steps for quantifying BDNF mRNA levels from cultured astrocytes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for BDNF and a reference gene (e.g., GAPDH, Beta-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for both BDNF and the reference gene.

  • Real-Time PCR: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for BDNF and the reference gene in each sample. Calculate the relative expression of BDNF mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4MC This compound Trk Trk Receptor 4MC->Trk Activates Ras Ras Trk->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Induces

Caption: Signaling pathway of this compound-induced neurotrophin synthesis.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Primary Astrocyte Culture B Seed cells in 24-well plates A->B C Grow to 80-90% confluency B->C D Prepare 4-MC dilutions (Positive Control) & Test Compounds C->D E Treat cells and incubate (6-48 hours) D->E F Collect Supernatant (for Protein) E->F G Lyse Cells (for mRNA) E->G H BDNF ELISA F->H I RNA Extraction G->I J cDNA Synthesis I->J K BDNF qPCR J->K

Caption: Experimental workflow for neurotrophin synthesis assay.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methylcatechol (4-MC) Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively dissolving and handling 4-Methylcatechol (4-MC) in physiological buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound (4-MC) in common laboratory solvents?

A1: this compound is a white to light brown solid that exhibits varying solubility in different solvents.[1][2] It is fairly soluble in water due to its two hydroxyl groups which can form hydrogen bonds.[3] For organic solvents, it is soluble in alcohols and ethers.[3] Specific solubility data is summarized in the table below.

Q2: My 4-MC precipitated out of solution after I added it to my aqueous buffer from a DMSO stock. Why did this happen and how can I prevent it?

A2: This is a common issue known as "salting out" or precipitation upon solvent change. It occurs because 4-MC is significantly more soluble in organic solvents like DMSO than in aqueous buffers.[4] When the DMSO stock is diluted into the buffer, the overall solvent environment becomes predominantly aqueous, and the concentration of 4-MC may exceed its solubility limit in that new environment, causing it to precipitate.

To prevent this, you can:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of 4-MC in your aqueous buffer.

  • Use co-solvents: Incorporate a biocompatible co-solvent in your final buffer solution. Co-solvents like PEG300 and Tween-80 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[5][6]

  • Optimize the addition process: Add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid and even dispersion. This can sometimes prevent localized high concentrations that initiate precipitation.

  • Gentle warming and sonication: If precipitation occurs, gentle warming (e.g., to 37°C) and/or sonication may help redissolve the compound.[5][7] However, be cautious with heating as it can degrade the compound.

Q3: Is this compound stable in solution? What are the recommended storage conditions?

A3: this compound can be unstable in solution and is prone to oxidation, which may be indicated by a change in color of the solution. It is recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day.[4] Stock solutions in anhydrous organic solvents like DMSO are more stable. For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[5]

Q4: Are there any safety precautions I should take when handling this compound?

A4: Yes, this compound is considered a hazardous substance.[8] It is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause skin and eye irritation.[8][9] Always handle 4-MC in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] In case of accidental contact, flush the affected area with plenty of water.[10]

Troubleshooting Guide: Common Issues with 4-MC Solubility

Problem Possible Cause Troubleshooting Steps
4-MC powder does not dissolve in aqueous buffer. The concentration exceeds the aqueous solubility limit.1. Try a lower concentration. 2. Prepare a stock solution in an organic solvent (e.g., DMSO) first, then dilute into the aqueous buffer. 3. Use gentle heating (37°C) and/or sonication to aid dissolution.[5][7]
Precipitation occurs after adding DMSO stock to buffer. The final concentration is too high for the aqueous environment.1. Reduce the final concentration of 4-MC. 2. Increase the percentage of co-solvents in the final buffer if your experiment allows. 3. Add the DMSO stock to the buffer slowly while vortexing.
Solution turns yellow/brown over time. Oxidation of this compound.1. Prepare fresh solutions before each experiment. 2. Store stock solutions under inert gas if possible. 3. Avoid prolonged exposure to light and air.
Inconsistent experimental results. Degradation of 4-MC in solution or incomplete solubilization.1. Ensure complete dissolution of 4-MC before use. 2. Always use freshly prepared solutions. 3. Check for any visible precipitate before starting your experiment.

Quantitative Data Summary

Solvent/Buffer Solubility Reference
Water≥18.4 mg/mL[12]
Dimethyl Sulfoxide (DMSO)≥21 mg/mL to 100 mg/mL[7][12]
Ethanol (EtOH)≥22.1 mg/mL[12]
Phosphate-Buffered Saline (PBS, pH 7.2)Approximately 5 mg/mL[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[5][6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[5][6]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[5][6]

Experimental Protocols

Protocol 1: Preparation of a 4-MC Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add fresh, anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 25 mg/mL).[5]

  • Vortex the tube vigorously until the solid is completely dissolved. If necessary, use a bath sonicator for a few minutes to aid dissolution.

  • Aliquot the stock solution into smaller volumes in separate tubes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of a 4-MC Working Solution for in vitro Cell Culture
  • Thaw a single aliquot of the 4-MC DMSO stock solution.

  • Determine the final desired concentration of 4-MC in your cell culture medium.

  • Perform a serial dilution of the DMSO stock solution in your cell culture medium to achieve the final concentration. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Add the final diluted 4-MC solution to your cell cultures immediately after preparation.

Protocol 3: Preparation of a 4-MC Formulation for in vivo Animal Studies (Co-solvent method)

This protocol is adapted from formulations designed to improve the solubility of hydrophobic compounds for in vivo administration.[5][6]

  • Prepare a 25 mg/mL stock solution of 4-MC in DMSO as described in Protocol 1.

  • In a sterile tube, add the required volume of the 4-MC DMSO stock solution. For example, to prepare 1 mL of the final formulation, start with 100 µL of the 25 mg/mL DMSO stock.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear and homogenous.

  • Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix the final solution well. The final concentration of 4-MC will be 2.5 mg/mL.

Visualizations

experimental_workflow Experimental Workflow for 4-MC Solubilization cluster_prep Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation weigh Weigh 4-MC Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot Stock dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw_stock_vitro Thaw Stock Aliquot aliquot->thaw_stock_vitro thaw_stock_vivo Thaw Stock Aliquot aliquot->thaw_stock_vivo dilute_medium Dilute in Culture Medium thaw_stock_vitro->dilute_medium add_cells Add to Cells dilute_medium->add_cells add_peg Add PEG300 thaw_stock_vivo->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline administer Administer add_saline->administer signaling_pathway Potential Signaling Pathway of 4-MC cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Induction cluster_bdnf Neurotrophic Effects mc This compound ros Reactive Oxygen Species (ROS) Generation mc->ros bdnf Increased BDNF Content & mRNA Expression mc->bdnf mito Mitochondrial Pathway ros->mito apoptosis Apoptosis mito->apoptosis neuron Neuronal Survival and Function bdnf->neuron

References

preventing oxidation of 4-Methylcatechol during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-Methylcatechol during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning brown?

A1: The brown discoloration of your this compound solution is a clear indication of oxidation. This compound is highly susceptible to oxidation, particularly in the presence of oxygen, which leads to the formation of colored ortho-quinones and subsequent polymerization products. This process can be accelerated by several factors, including elevated pH (neutral to alkaline), exposure to light, and the presence of metal ions.

Q2: What is the primary mechanism behind the oxidation of this compound?

A2: The oxidation of this compound primarily involves the conversion of its two hydroxyl groups into an ortho-quinone. This can occur through autoxidation in the presence of molecular oxygen or be catalyzed by enzymes such as tyrosinase. The resulting o-quinone is a highly reactive species that can undergo further reactions, including polymerization, which contributes to the visible discoloration of the solution. At alkaline pH, this compound oxidizes more rapidly.[1][2]

Q3: Can I still use my this compound solution if it has started to change color?

A3: It is strongly advised not to use a discolored solution of this compound for most experimental applications. The presence of oxidation byproducts signifies a reduced concentration of the active this compound. Furthermore, these quinone and polymer impurities can interfere with your experiments by exhibiting their own biological activities or reacting with other components in your assay, ultimately leading to unreliable and misleading results.

Q4: How does the pH of the solution affect the stability of this compound?

A4: The stability of this compound is significantly influenced by the pH of the solution. The rate of oxidation is considerably faster at neutral to alkaline pH. Conversely, under acidic conditions, the compound is relatively more stable. Therefore, maintaining a slightly acidic pH is an effective strategy to mitigate oxidation. For instance, polymerization of this compound has been observed to be more pronounced at pH levels of 8 and above.[1]

Q5: What are some common laboratory reagents or conditions that can accelerate the oxidation of this compound?

A5: Several common laboratory factors can accelerate the oxidation of this compound. These include:

  • Exposure to Air (Oxygen): The primary driver of oxidation.

  • Alkaline pH: Buffers with a pH greater than 7.

  • Presence of Metal Ions: Trace metal contaminants can catalyze oxidation.

  • Exposure to Light: Can promote photo-oxidation.

  • Elevated Temperatures: Can increase the rate of chemical reactions, including oxidation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution turns pink/brown immediately upon dissolving 1. High pH of the solvent.2. Dissolved oxygen in the solvent.3. Contaminated glassware with traces of metal ions or basic residues.1. Use a slightly acidic buffer (e.g., pH 4-5) or add a small amount of a compatible acid to your solvent.2. Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before use.3. Use acid-washed glassware.
Solution is initially clear but changes color over a short period (minutes to hours) 1. Slow oxidation by atmospheric oxygen.2. Gradual increase in pH due to absorption of atmospheric CO2 in unbuffered solutions.1. Prepare the solution under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).2. Store the solution under an inert gas overlay.3. Use a buffered solution to maintain an acidic pH.
Inconsistent results between experiments 1. Variable levels of this compound oxidation.2. Degradation of stock solutions over time.1. Prepare fresh solutions of this compound for each experiment.2. If a stock solution must be stored, aliquot it into single-use vials, purge with inert gas, and store at -20°C or -80°C in the dark.[3] We do not recommend storing aqueous solutions for more than one day.[4]
Precipitate forms in the solution 1. Polymerization of oxidation products.2. Exceeding the solubility limit of this compound in the chosen solvent.1. Implement preventative measures against oxidation as described above.2. Ensure the concentration of this compound does not exceed its solubility in the solvent. The solubility of this compound in PBS (pH 7.2) is approximately 5 mg/ml.[4]

Data Presentation

Table 1: Influence of pH on the Stability of Catechols (Qualitative Comparison)

pH RangeStability of this compoundObservations
Acidic (pH < 6) Relatively StableMinimal to no color change observed over short periods. Synthesis methods often utilize a weakly acidic pH of around 4 for purification.[5]
Neutral (pH ≈ 7) Moderately UnstableGradual discoloration (yellow to pink) may occur upon exposure to air. The solubility in PBS (pH 7.2) is noted to be around 5 mg/mL, but storage of aqueous solutions is not recommended for more than a day.[4]
Alkaline (pH > 7) Highly UnstableRapid and significant discoloration (brown to dark brown) is common. Studies on wood treatment show increased polymerization at pH 8 and above.[1]

Table 2: Effectiveness of Different Antioxidants for Stabilizing Catechol Solutions

Antioxidant Typical Concentration Mechanism of Action Considerations
Ascorbic Acid (Vitamin C) 0.1 - 1 mMReduces the oxidized quinone back to the catechol.Can be oxidized itself, so fresh solutions are necessary.
Sodium Metabisulfite / Sodium Sulfite 1 - 5 mMActs as an oxygen scavenger and can also reduce quinones.May interfere with some biological assays.
EDTA 0.1 - 1 mMChelates metal ions that can catalyze oxidation.Does not prevent oxidation by dissolved oxygen directly.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a this compound solution with enhanced stability for use in various experiments.

Materials:

  • This compound powder

  • Degassed, deionized water or a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0)

  • Ascorbic acid

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or a vial with a septum-lined cap

  • Gas-tight syringe and needles

Methodology:

  • Solvent Degassing: Place the desired volume of water or buffer into a Schlenk flask. Bubble inert gas through the solvent for at least 30 minutes to remove dissolved oxygen.

  • Antioxidant Addition: If using an antioxidant, add ascorbic acid to the degassed solvent to a final concentration of approximately 0.5 mM and dissolve completely.

  • Weighing this compound: In a separate container, accurately weigh the required amount of this compound powder.

  • Dissolving this compound: Under a gentle stream of inert gas, add the weighed this compound to the degassed solvent containing the antioxidant. Seal the flask or vial and stir or sonicate until the solid is completely dissolved.

  • Storage: For short-term storage (up to a few hours), keep the solution on ice and protected from light. For longer-term storage, aliquot the solution into amber, single-use vials, flush the headspace with inert gas, seal tightly, and store at -80°C. It is recommended to use fresh solutions whenever possible.

Protocol 2: Spectrophotometric Assay to Monitor this compound Oxidation

This protocol allows for the quantitative assessment of this compound oxidation by monitoring the increase in absorbance due to the formation of colored oxidation products.

Materials:

  • This compound

  • Buffer solutions at various pH values (e.g., pH 5, 7, and 9)

  • UV-Vis spectrophotometer

  • Cuvettes

Methodology:

  • Prepare this compound Solution: Prepare a fresh solution of this compound (e.g., 1 mM) in a low-pH buffer (e.g., pH 4.0) where it is relatively stable.

  • Initiate Oxidation: To start the oxidation reaction, dilute the this compound stock solution into the different pH buffers (pH 5, 7, and 9) in separate cuvettes to a final concentration of, for example, 0.1 mM.

  • Spectrophotometric Monitoring: Immediately after mixing, place the cuvette in the spectrophotometer and record the absorbance spectrum (e.g., from 300 to 600 nm) at regular time intervals (e.g., every 1-5 minutes). The formation of the o-quinone can be monitored around 400-420 nm.

  • Data Analysis: Plot the absorbance at the wavelength of maximum change against time for each pH value to determine the initial rate of oxidation.

Mandatory Visualization

Oxidation_Pathway cluster_conditions Accelerating Factors This compound This compound 4-Methyl-o-semiquinone 4-Methyl-o-semiquinone This compound->4-Methyl-o-semiquinone -e⁻, -H⁺ 4-Methyl-o-benzoquinone 4-Methyl-o-benzoquinone 4-Methyl-o-semiquinone->4-Methyl-o-benzoquinone -e⁻, -H⁺ Polymerization_Products Polymerization (Brown Color) 4-Methyl-o-benzoquinone->Polymerization_Products Further Reactions O2 O2 Alkaline_pH Alkaline pH Metal_Ions Metal Ions Light Light

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow Start Start: Solution Discoloration Check_pH Is pH < 6? Start->Check_pH Check_O2 Solvent Degassed? Check_pH->Check_O2 Yes Acidify Adjust pH to 4-5 Check_pH->Acidify No Check_Antioxidant Antioxidant Used? Check_O2->Check_Antioxidant Yes Degas Degas solvent with N₂ or Ar Check_O2->Degas No Check_Storage Proper Storage? Check_Antioxidant->Check_Storage Yes Add_Antioxidant Add Ascorbic Acid or Sodium Sulfite Check_Antioxidant->Add_Antioxidant No Store_Properly Store under inert gas, protected from light, at low temperature Check_Storage->Store_Properly No Stable_Solution Stable Solution Check_Storage->Stable_Solution Yes Acidify->Check_O2 Degas->Check_Antioxidant Add_Antioxidant->Check_Storage Store_Properly->Stable_Solution

Caption: Troubleshooting workflow for this compound solution discoloration.

Antioxidant_Mechanism cluster_oxidation Oxidation cluster_reduction Antioxidant Action 4MC This compound 4MQ 4-Methyl-o-quinone (Colored) 4MC->4MQ Oxidation (O₂) 4MQ->4MC Reduction AA Ascorbic Acid DHA Dehydroascorbic Acid AA->DHA Oxidized

Caption: Mechanism of Ascorbic Acid as an antioxidant for this compound.

References

Technical Support Center: Optimizing 4-Methylcatechol Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-Methylcatechol (4-MC) in cell-based assays. Our aim is to help you optimize experimental conditions to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell viability experiments?

A1: Based on published studies, a starting concentration range of 0-25 µg/mL is recommended for assessing the effects of this compound on melanoma cell proliferation.[1] For other tumor cell lines, concentrations up to 100 µM have been used to induce apoptosis.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q2: How does this compound affect different cell types?

A2: this compound has been shown to selectively inhibit the proliferation of metastatic melanoma cells while having minimal effect on normal human epidermal melanocytes.[3][4][5] However, it has demonstrated cytotoxic effects in other cell types, such as murine tumor cells and TM4 Sertoli cells, in a dose- and time-dependent manner.[6][7]

Q3: What is the mechanism of this compound-induced cell death?

A3: this compound induces apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress.[3][5] This triggers the intrinsic mitochondrial apoptotic pathway.[3][5] It has also been shown to inhibit the Akt cell survival pathway.[3][5]

Q4: Can this compound affect the cell cycle?

A4: Yes, treatment with this compound can lead to cell cycle arrest. Specifically, it has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle in metastatic melanoma cells.[3][4][5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High background in MTT/viability assay - Contamination of culture medium with bacteria or yeast.- Phenol red or serum in the medium can interfere with absorbance readings.[8][9]- Use sterile technique and check cultures for contamination.- Use a background control with medium, MTT reagent, and no cells.[8][9]- Consider using serum-free medium for the assay.
Low signal or no response to 4-MC - Cell density is too low.- Insufficient incubation time with 4-MC or MTT reagent.- The specific cell line is resistant to 4-MC at the concentrations tested.- Optimize cell seeding density to ensure a linear relationship between cell number and absorbance.- Perform a time-course experiment to determine optimal incubation times.- Increase the concentration range of 4-MC in your dose-response experiment.
High variability between replicate wells - Uneven cell seeding.- "Edge effect" in 96-well plates, where wells on the perimeter evaporate faster.[10]- Incomplete dissolution of formazan crystals.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate; fill them with sterile PBS or medium.[10]- Ensure thorough mixing after adding the solubilization solution.[8]
Unexpected cytotoxicity in control (vehicle-treated) cells - The solvent (e.g., DMSO) concentration is too high.- Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).- Run a vehicle-only control to assess solvent toxicity.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound on various cell lines as reported in the literature.

Cell LineConcentration RangeObserved EffectReference
Metastatic Melanoma Cells0-25 µg/mLInhibition of proliferation, induction of apoptosis, G2/M cell cycle arrest.[1]
Normal Human Epidermal MelanocytesNot specifiedNo significant effect on growth.[3][4][5]
Murine B16 Melanoma Cells100 µMInduction of apoptotic cell death.[2]
Mouse TM4 Sertoli CellsUp to 200 µMTime- and dose-dependent inhibition of cell viability, increased caspase 3 activity.[7]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound (4-MC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring >90% viability.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-MC in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of 4-MC. Include a vehicle-only control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

Visualizations

experimental_workflow Experimental Workflow for 4-MC Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation Allow attachment treat_cells Treat cells with 4-MC overnight_incubation->treat_cells prepare_4mc Prepare 4-MC dilutions prepare_4mc->treat_cells incubation_treatment Incubate for 24-72h treat_cells->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt Formazan formation add_solubilizer Add solubilization solution incubation_mtt->add_solubilizer read_absorbance Read absorbance (570-590 nm) add_solubilizer->read_absorbance Dissolve crystals calculate_viability Calculate % cell viability read_absorbance->calculate_viability signaling_pathway 4-MC Induced Apoptosis Signaling Pathway cluster_upstream Upstream Events cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade mc This compound ros Increased Reactive Oxygen Species (ROS) mc->ros induces akt Akt Pathway mc->akt inhibits bax Bax ros->bax activates bcl2 Bcl-2 akt->bcl2 promotes cytochrome_c Cytochrome c release bax->cytochrome_c promotes bcl2->cytochrome_c inhibits caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

troubleshooting inconsistent results in 4-Methylcatechol experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Methylcatechol experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide standardized protocols for key assays involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound in a question-and-answer format, followed by a detailed troubleshooting guide.

Question 1: My this compound solution appears discolored (pinkish or brownish). Can I still use it?

Answer: Discoloration of your this compound solution, particularly a shift towards pink or brown hues, is a strong indicator of oxidation. Catechol compounds are susceptible to oxidation, which can alter their chemical properties and biological activity, leading to inconsistent experimental results. It is generally not recommended to use a visibly oxidized solution.

Troubleshooting Guide for Solution Discoloration

Potential Cause Recommendation Detailed Steps
Oxidation due to Air Exposure Prepare fresh solutions before each experiment.1. Weigh this compound powder immediately after opening the container. 2. Dissolve in a deoxygenated solvent. 3. Purge the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before sealing.
Incorrect Solvent Use high-purity, anhydrous solvents. DMSO is a common choice.1. Purchase anhydrous grade solvents. 2. Store solvents under inert gas and with desiccants. 3. For aqueous solutions, use freshly prepared, deionized, and preferably deoxygenated water.
High pH of the Solution Maintain a neutral or slightly acidic pH.1. Check the pH of your buffers and solutions. This compound is more rapidly oxidized at alkaline pH[1][2]. 2. Adjust the pH of your experimental buffer to the optimal range for your specific assay, ideally below pH 8.
Contamination Use sterile and clean labware.1. Autoclave or sterile-filter all buffers and media. 2. Use fresh, sterile pipette tips and tubes for each preparation.
Improper Storage Store stock solutions at -80°C and aliquot to avoid freeze-thaw cycles.[3]1. Dissolve this compound in a suitable solvent like DMSO to prepare a concentrated stock solution. 2. Divide the stock solution into small, single-use aliquots in tightly sealed vials. 3. Store the aliquots at -80°C for long-term storage (up to one year) or -20°C for shorter durations.[3]

Question 2: I am observing high variability between replicates in my antioxidant assay (DPPH/ABTS). What could be the cause?

Answer: High variability in antioxidant assays can stem from several factors related to the inherent reactivity of this compound and the specifics of the assay procedure. Inconsistent handling, timing, and reagent quality are common culprits.

Troubleshooting Guide for Antioxidant Assays

Potential Cause Recommendation Detailed Steps
Inconsistent Incubation Time Standardize the incubation time for all samples.1. Use a multichannel pipette to add reagents to multiple wells simultaneously. 2. Use a timer to ensure a consistent incubation period for all samples before reading the absorbance.
Light Exposure Protect solutions from light.1. Prepare DPPH and ABTS radical solutions in amber vials or wrap containers in aluminum foil. 2. Conduct the assay in a dimly lit area or use plates with opaque walls.
Precipitation of this compound Ensure complete dissolution of the compound.1. Visually inspect your stock and working solutions for any precipitates. 2. If precipitation is observed, gentle warming or sonication may aid dissolution.[3] However, be cautious with heating as it can accelerate degradation.
Interference from Other Compounds Run appropriate controls.1. Include a vehicle control (solvent without this compound) to account for any solvent effects. 2. If testing extracts, be aware that other components can interfere with the assay.
Pipetting Errors Calibrate pipettes and use proper pipetting techniques.1. Ensure your pipettes are regularly calibrated. 2. Use reverse pipetting for viscous solutions.

Question 3: My cell-based assay shows inconsistent cytotoxicity or biological activity with this compound. What should I check?

Answer: Inconsistent results in cell-based assays can be due to the stability of this compound in culture media, its interaction with media components, or variations in cell culture conditions.

Troubleshooting Guide for Cell-Based Assays

Potential Cause Recommendation Detailed Steps
Degradation in Culture Media Prepare fresh dilutions of this compound in media for each experiment.1. Do not store this compound in culture media for extended periods. 2. Add the compound to the cells immediately after dilution.
Interaction with Serum Proteins Test different serum concentrations or use serum-free media for the treatment period.1. Some compounds bind to serum proteins, reducing their effective concentration. 2. If possible, perform the experiment in serum-free media or a reduced-serum medium.
Cell Density and Health Standardize cell seeding density and ensure cells are in the logarithmic growth phase.1. Use a consistent cell number for all experiments. 2. Ensure cells are healthy and have been passaged a similar number of times.
Pro-oxidant Effect Be aware of the potential pro-oxidant activity of catechols.1. At certain concentrations and conditions, catechols can generate reactive oxygen species, leading to cytotoxicity.[4] 2. Include appropriate antioxidant controls in your experiment.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound experiments.

Table 1: Solubility and Stock Solution Preparation

Solvent Solubility Stock Solution Storage Reference
DMSO≥ 24 mg/mL (193.33 mM)-80°C for up to 1 year (aliquoted)[5]
Ethanol~2 mg/mLNot specified
PBS (pH 7.2)~5 mg/mL (prepare fresh)Not recommended for storage

Table 2: Common Experimental Conditions

Experiment Type Parameter Value/Range Reference
PPO Activity Assay Substrate Concentration5 mM[6]
Buffer100 mM Sodium Phosphate[6]
pH7.0[6]
Wavelength420 nm[6]
Platelet Aggregation Incubation Time3 minutes[2]
Clinically Relevant Conc.10 µM[7]
Cell-Based Assays Concentration Range0-25 µg/mL[3]
Incubation Time8 hours to 14 days[3]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH (2,2-diphenyl-1-picrylhydrazyl) in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C.
  • This compound Stock Solution (10 mM): Dissolve 12.41 mg of this compound in 10 mL of methanol or ethanol.
  • Test Solutions: Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

2. Assay Procedure:

  • Pipette 100 µL of each this compound test solution into the wells of a 96-well plate.
  • Add 100 µL of the DPPH solution to each well.
  • For the control, mix 100 µL of the solvent (methanol or ethanol) with 100 µL of the DPPH solution.
  • For the blank, use 200 µL of the solvent.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test solution.
  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Protocol 2: ABTS Radical Cation Decolorization Assay

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) in 10 mL of deionized water.
  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
  • ABTS Radical Cation (ABTS•+) Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
  • This compound Test Solutions: Prepare as described in the DPPH assay protocol.

2. Assay Procedure:

  • Pipette 20 µL of each this compound test solution into the wells of a 96-well plate.
  • Add 180 µL of the ABTS•+ working solution to each well.
  • For the control, mix 20 µL of the solvent with 180 µL of the ABTS•+ working solution.
  • Incubate the plate at room temperature for 6 minutes.
  • Measure the absorbance at 734 nm.

3. Calculation:

  • Calculate the percentage of inhibition as described for the DPPH assay.
  • Determine the IC50 value or express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 3: Cell Viability (MTT) Assay

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
  • Incubate for 24 hours to allow for cell attachment.

2. Treatment with this compound:

  • Prepare serial dilutions of this compound in complete culture medium.
  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
  • Mix gently on an orbital shaker to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm.

4. Calculation:

  • Calculate cell viability as a percentage of the vehicle control.
  • Determine the IC50 value from the dose-response curve.

Visualizations

Figure 1: Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow start Inconsistent Experimental Results check_reagent Check Reagent Quality & Preparation start->check_reagent check_protocol Review Experimental Protocol start->check_protocol check_instrument Verify Instrument Calibration & Function start->check_instrument sub_reagent1 This compound Purity & Storage check_reagent->sub_reagent1 sub_reagent2 Solvent/Buffer Quality & pH check_reagent->sub_reagent2 sub_reagent3 Freshness of Solutions check_reagent->sub_reagent3 sub_protocol1 Pipetting Technique & Accuracy check_protocol->sub_protocol1 sub_protocol2 Incubation Times & Conditions check_protocol->sub_protocol2 sub_protocol3 Standardization of Controls check_protocol->sub_protocol3 solution Problem Resolved check_instrument->solution sub_reagent1->solution sub_reagent2->solution sub_reagent3->solution sub_protocol1->solution sub_protocol2->solution sub_protocol3->solution

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Figure 2: Potential Signaling Pathway of this compound's Antiplatelet Action

Antiplatelet_Pathway AA Arachidonic Acid (AA) COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXS Thromboxane Synthase (TXS) PGH2->TXS TXA2 Thromboxane A2 (TXA2) TXS->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Four_MC This compound Four_MC->COX1 Inhibits coupling with TXS Four_MC->TXS Inhibits coupling with COX-1

Caption: Simplified signaling pathway of this compound's antiplatelet effect.[1][7]

Figure 3: Experimental Workflow for a Cell-Based Cytotoxicity Assay

Cytotoxicity_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with this compound B->D C Prepare Serial Dilutions of this compound C->D E Incubate for Desired Time (e.g., 24-72h) D->E F Add MTT Reagent E->F G Incubate for 2-4h F->G H Add Solubilization Solution G->H I Read Absorbance at 570nm H->I J Calculate IC50 Value I->J

Caption: A step-by-step workflow for assessing the cytotoxicity of this compound.

References

Technical Support Center: 4-Methylcatechol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis and purification of 4-Methylcatechol.

Synthesis of this compound: Troubleshooting Guide

The synthesis of this compound can be approached through various synthetic routes. Below are troubleshooting guides for the most common methods.

Method 1: From p-Cresol

This method often involves the direct hydroxylation of p-cresol or a multi-step process involving acylation, Fries rearrangement, and oxidation.

Frequently Asked Questions (FAQs):

  • Q1: My reaction yield is significantly lower than reported. What are the common causes?

    • A1: Low yields in the synthesis from p-cresol can stem from several factors. In direct hydroxylation methods using hydrogen peroxide, the reaction is often low-yielding (some report yields as low as 12%) and can have low selectivity.[1][2] For multi-step syntheses, incomplete reactions in the acylation or Fries rearrangement steps are common culprits. Ensure all reagents are pure and anhydrous, as moisture can interfere with the Lewis acid catalyst (e.g., AlCl₃) used in the Fries rearrangement.[3] Additionally, the oxidation step is sensitive to reaction conditions; improper temperature control can lead to side product formation.

  • Q2: I am observing the formation of multiple byproducts. How can I minimize them?

    • A2: Side reactions are a significant challenge. During direct hydroxylation, over-oxidation can occur. Using a milder oxidizing agent or a catalyst like a titanium-silicon molecular sieve may improve selectivity.[1] In the Fries rearrangement, isomers are often formed and can be difficult to separate from the desired product.[3] Careful control of reaction temperature and the choice of solvent can influence the regioselectivity of the rearrangement.

  • Q3: The reaction requires harsh and toxic reagents. Are there safer alternatives?

    • A3: Traditional methods often employ strong acids or toxic catalysts like arsenic or antimony compounds.[3] Newer methods aim to use greener reagents. For instance, some protocols utilize titanium-silicon molecular sieves as catalysts with hydrogen peroxide, which is a safer alternative.[1] Another approach involves a synthesis route starting from p-cresol using methanol and magnesium, which is described as having milder reaction conditions.[4]

Experimental Protocol: Synthesis from p-Cresol via Fries Rearrangement

  • Acylation: p-Cresol is reacted with an acetylating agent like acetic anhydride or acetyl chloride. The molar ratio of p-cresol to the acetylating agent can range from 1.00:1.01 to 1.0:3.0. The mixture is refluxed for 0.5 to 6.0 hours. Excess acetic acid and acetylating agent are removed by vacuum distillation to yield p-cresol acetate.[2]

  • Fries Rearrangement: The p-cresol acetate is subjected to a Fries rearrangement in a high boiling point inert solvent (e.g., toluene, xylene) in the presence of a Lewis acid like aluminum chloride (AlCl₃). The reaction temperature is typically maintained between 100-145°C for 2.5 to 15 hours.

  • Oxidation: The resulting 2-hydroxy-5-methylacetophenone is basified and then oxidized at low temperatures (0-5°C) using hydrogen peroxide.

  • Workup: The reaction mixture is then reduced, acidified, and extracted with an organic solvent to obtain the crude this compound.[2]

Method 2: From 2-Methoxy-4-methylphenol (Creosol)

This method involves the demethylation of 2-methoxy-4-methylphenol.

Frequently Asked Questions (FAQs):

  • Q1: The demethylation reaction is not going to completion. How can I improve the conversion?

    • A1: Incomplete demethylation can be due to several factors. The choice of demethylating agent is critical; hydrobromic acid is commonly used.[5] Ensuring a sufficient excess of the reagent and adequate reaction time (e.g., 4-6 hours of reflux) is important. The reaction should be protected from light and conducted under an inert atmosphere to prevent degradation of the starting material and product.[5]

  • Q2: My product is dark-colored and appears impure. What is the cause and how can I prevent it?

    • A2: Catechols are highly susceptible to oxidation, which can lead to the formation of colored impurities (o-quinones).[6][7] To minimize oxidation, it is crucial to perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).[5] The addition of a reducing agent like sodium sulfite to the reaction mixture can also help prevent oxidation.[5]

Experimental Protocol: Demethylation of 2-Methoxy-4-methylphenol

  • Reaction Setup: In a reactor, add 2-methoxy-4-methylphenol, hydrobromic acid (e.g., 40-60% aqueous solution), and sodium sulfite.

  • Reaction Conditions: The reaction system is kept away from light and under a nitrogen atmosphere. Hydrogen bromide gas is continuously introduced while the mixture is heated to reflux (100-120°C) for 4-6 hours.[5]

  • Workup: After the reaction, the mixture is cooled, and the pH is adjusted to weakly acidic (pH 3-5) with soda ash.

  • Extraction: The product is extracted with a mixed solvent of cyclohexane and toluene.

  • Purification: The combined organic extracts are washed with a NaCl solution. The solvent is then removed by distillation under an inert atmosphere, and the product is crystallized by cooling. The crystals are collected by centrifugation and filtration at low temperature.[5]

Purification of this compound: Troubleshooting Guide

The purification of this compound is critical to obtain a high-purity product, as it is prone to oxidation and can contain closely related impurities.

Frequently Asked Questions (FAQs):

  • Q1: I'm having trouble purifying this compound by recrystallization. What is a good solvent system?

    • A1: The key to successful recrystallization is selecting a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.[8] A common solvent mixture for recrystallization is toluene and petroleum ether.[2] Another option is a mixture of cyclohexane and toluene.[5] Experiment with different solvent ratios to optimize crystal formation and purity.

  • Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do?

    • A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this, ensure the boiling point of the recrystallization solvent is lower than the melting point of this compound (62-69°C). If it still oils out, you can try adding a bit more of the better solvent to the hot mixture or using a different solvent system altogether.

  • Q3: How can I remove colored impurities during purification?

    • A3: Colored impurities often arise from oxidation. During recrystallization, you can add activated charcoal to the hot solution before filtration. The charcoal will adsorb many of the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product.

  • Q4: What are the recommended conditions for HPLC purification?

    • A4: Reverse-phase HPLC is a suitable method for the analysis and purification of this compound. A typical mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[9]

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsReported YieldReference
Hydroxylationp-CresolHydrogen Peroxide, Titanium-Silicon Molecular Sieve~12% conversion, 87% selectivity[1][3]
Multi-stepp-CresolAcetic Anhydride, AlCl₃, H₂O₂75-85%[2]
Demethylation2-Methoxy-4-methylphenolHydrobromic Acid, Sodium Sulfite84.4 - 87.6%[5]
From o-Phthalylene Dimethyl Ethero-Phthalylene Dimethyl EtherParaformaldehyde, HCl, Zn, HBrHigh Yield[3]
From p-Cresolp-CresolMethanol, Magnesium, Paraformaldehyde, H₂O₂up to 80%[4]

Experimental Workflows and Signaling Pathways

Synthesis_from_pCresol cluster_synthesis Synthesis of this compound from p-Cresol cluster_purification Purification cluster_troubleshooting Troubleshooting Points pCresol p-Cresol Acylation Acylation (Acetic Anhydride) pCresol->Acylation pCresolAcetate p-Cresol Acetate Acylation->pCresolAcetate Fries Fries Rearrangement (AlCl3) pCresolAcetate->Fries HydroxyAcetophenone 2-Hydroxy-5- methylacetophenone Fries->HydroxyAcetophenone Byproducts Byproduct Formation Fries->Byproducts Isomer Formation Oxidation Oxidation (H2O2) HydroxyAcetophenone->Oxidation CrudeProduct Crude this compound Oxidation->CrudeProduct Oxidation->Byproducts Over-oxidation Recrystallization Recrystallization (Toluene/Petroleum Ether) CrudeProduct->Recrystallization LowYield Low Yield CrudeProduct->LowYield Incomplete Reactions PureProduct Pure this compound Recrystallization->PureProduct

Caption: Workflow for the synthesis of this compound from p-cresol, highlighting key steps and common troubleshooting issues.

Demethylation_Workflow cluster_synthesis Demethylation of 2-Methoxy-4-methylphenol cluster_workup Workup and Purification cluster_troubleshooting Key Considerations Creosol 2-Methoxy-4-methylphenol Demethylation Demethylation (HBr, Na2SO3) Creosol->Demethylation ReactionMix Reaction Mixture Demethylation->ReactionMix Inert Inert Atmosphere Demethylation->Inert Light Protect from Light Demethylation->Light Neutralization Neutralization (Soda Ash) ReactionMix->Neutralization Extraction Extraction (Cyclohexane/Toluene) Neutralization->Extraction Washing Washing (NaCl solution) Extraction->Washing Distillation Solvent Removal Washing->Distillation Crystallization Crystallization Distillation->Crystallization PureProduct Pure this compound Crystallization->PureProduct Oxidation Oxidation to o-quinone PureProduct->Oxidation Potential Degradation

Caption: Experimental workflow for the synthesis of this compound via demethylation, emphasizing critical handling conditions.

References

Technical Support Center: Analytical Detection of 4-Methylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical detection of 4-Methylcatechol, with a focus on avoiding interference.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for the detection of this compound?

A1: The most common analytical methods for this compound detection are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, and electrochemical methods.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of the analyte.[4]

Q2: What are the potential sources of interference in this compound analysis?

A2: Interference can arise from various sources, including:

  • Structurally similar compounds: Other catechols, phenols, and their derivatives can co-elute or have similar electrochemical properties.

  • Matrix components: In biological samples (e.g., urine, plasma) and environmental samples (e.g., wastewater), complex matrix components can interfere with the analysis.[4][5] For instance, in urine, this compound is often present as glucuronide and sulfate conjugates, which require enzymatic hydrolysis prior to extraction.[6]

  • Sample preparation artifacts: Reagents and materials used during sample preparation can introduce contaminants.

  • Co-eluting substances: In HPLC, compounds that are not structurally related to this compound but have similar retention times under the chosen chromatographic conditions can cause interference.

Q3: How can I minimize matrix effects when analyzing this compound?

A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, can be minimized by:[4][5][7][8]

  • Effective sample preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are crucial for cleaning up the sample and removing interfering matrix components.[4][5]

  • Chromatographic separation: Optimizing the HPLC method to separate this compound from co-eluting matrix components is essential.

  • Use of internal standards: A stable isotope-labeled internal standard of this compound is highly recommended to compensate for matrix effects and variations in sample processing.[4]

  • Matrix-matched calibration: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed can help to correct for consistent matrix effects.[4]

Troubleshooting Guides

HPLC Analysis

Issue: Poor Peak Shape (Tailing or Fronting)

Possible Cause Solution Citation
Secondary-site interactions Use a highly deactivated (end-capped) column. Operate the mobile phase at a lower pH (e.g., pH 2-3) to suppress the ionization of residual silanols on the silica support. However, be mindful of the pH limitations of the column.[9][10]
Column overload Reduce the concentration or volume of the injected sample.
Column void or contamination If a void is suspected, reverse-flush the column (if permissible by the manufacturer). Use a guard column to protect the analytical column from strongly retained contaminants.[10][11]
Inappropriate injection solvent Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.

Issue: Shifting Retention Times

Possible Cause Solution Citation
Inadequate column equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Changes in mobile phase composition Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation.
Fluctuations in column temperature Use a column oven to maintain a constant temperature.
Pump issues Check for leaks and ensure the pump is delivering a consistent flow rate.
Electrochemical Detection

Issue: Electrode Fouling and Decreased Signal

Possible Cause Solution Citation
Polymerization of oxidation products The oxidation of this compound can lead to the formation of products that polymerize on the electrode surface, causing fouling.[1]
Adsorption of sample matrix components Complex sample matrices can contain substances that adsorb to the electrode surface.[1]
Electrode surface passivation The electrode surface may become passivated over time, leading to a decrease in sensitivity.[1]

To address these issues, regular electrode cleaning and polishing are necessary. The choice of electrode material can also influence the susceptibility to fouling, with gold electrodes sometimes showing less fouling compared to other materials.[1]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline and should be optimized for the specific water matrix.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of acidified deionized water (pH < 2).

  • Sample Loading: Acidify the water sample to pH < 2 with HCl. Pass the sample through the conditioned SPE cartridge at a low flow rate.

  • Washing: Wash the cartridge with 6 mL of acidified deionized water (pH < 2) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-20 minutes.

  • Elution: Elute the this compound from the cartridge with a suitable organic solvent, such as methanol or acetonitrile.[12]

HPLC-UV Method

The following is a starting point for developing an HPLC-UV method for this compound analysis.

Parameter Condition Citation
Column Reverse-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile (or methanol) and water containing an acidifier (e.g., 0.1% phosphoric acid or formic acid).[2]
Flow Rate 1.0 mL/min[12]
Injection Volume 10-20 µL[12]
Column Temperature 25-30 °C
UV Detection Wavelength ~280 nm[12]

Quantitative Data

The following table provides a comparison of the limit of detection (LOD) and limit of quantification (LOQ) for catechol and related compounds using different analytical techniques. These values can serve as a general reference, but it is important to note that the actual LOD and LOQ for this compound will depend on the specific instrumentation, method, and matrix.

Analyte Technique Matrix LOD LOQ Citation
CatecholHPLC-UVWater0.51 - 13.79 µg/mL-[12]
CatecholElectrochemical SensorWater0.083 µM-
CatecholaminesDPVPharmaceutical Formulations and Urine0.011 - 0.031 µM0.037 - 0.103 µM[1]
PhenolsHPLC-UV (with derivatization)Tap Water0.006 - 0.05 mg/L0.02 - 0.12 mg/L[13]

Visualizations

Troubleshooting Workflow for HPLC Analysis of this compound

Troubleshooting_HPLC start Problem with this compound Peak peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time sensitivity Low Sensitivity? start->sensitivity tailing Tailing Peak peak_shape->tailing Yes fronting Fronting Peak peak_shape->fronting No drifting Drifting Retention retention_time->drifting Yes no_peak No or Small Peak sensitivity->no_peak Yes solution_tailing Check for secondary interactions - Use deactivated column - Lower mobile phase pH tailing->solution_tailing solution_overload Check for column overload - Dilute sample fronting->solution_overload solution_rt_drift Check mobile phase & temperature - Prepare fresh mobile phase - Use column oven drifting->solution_rt_drift solution_sensitivity Check detector & sample prep - Verify detector settings - Optimize sample cleanup no_peak->solution_sensitivity

Caption: A logical workflow for troubleshooting common HPLC issues.

Metabolic Pathway of Methylcatechols

Metabolic_Pathway Aromatic_Compound Aromatic Compound (e.g., from diet, environment) Substituted_Catechol Substituted Catechol (e.g., this compound) Aromatic_Compound->Substituted_Catechol Mono- or Dioxygenases Ring_Opening Ring Opening (Dioxygenase) Substituted_Catechol->Ring_Opening Metabolic_Products Metabolic Products (e.g., 2-hydroxymuconic semialdehyde) Ring_Opening->Metabolic_Products Central_Metabolism Central Metabolism (TCA Cycle) Metabolic_Products->Central_Metabolism

Caption: The meta-cleavage pathway for the degradation of methylcatechols.[14]

References

addressing cytotoxicity of 4-Methylcatechol at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylcatechol, focusing on addressing its cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The primary mechanism of this compound-induced cytotoxicity is through its pro-oxidant activity. At higher concentrations, it can lead to the extracellular generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), and semiquinones/quinones in the cell culture medium.[1][2] This increase in ROS induces oxidative stress, which in turn triggers apoptotic cell death, primarily through the intrinsic mitochondrial pathway.[3]

Q2: At what concentrations does this compound typically become cytotoxic?

A2: The cytotoxic concentration of this compound is cell-line dependent. For example, in metastatic melanoma cells, a concentration of 10 μg/mL has been shown to cause 50% growth inhibition after 72 hours of treatment.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How can I mitigate the cytotoxicity of this compound in my experiments?

A3: The pro-oxidant effects of this compound can be mitigated by the addition of antioxidants or hydroperoxide scavengers to the cell culture medium. Co-incubation with catalase or reduced-form glutathione (GSH) has been shown to protect cells from this compound-induced damage.[1][2][4]

Q4: Is the cytotoxicity of this compound specific to certain cell types?

A4: Yes, this compound has demonstrated selective cytotoxicity. Studies have shown that it can inhibit the proliferation of melanoma cells while not affecting the growth of normal human epidermal melanocytes.[3] However, its effects on other normal and cancerous cell types should be empirically determined.

Troubleshooting Guides

Issue 1: Higher-than-expected cytotoxicity observed across all tested concentrations.

This could indicate a general cytotoxic effect or an experimental artifact.

Possible Cause Solution
Compound Concentration Error Verify the calculations for your stock solution and final dilutions. Perform a new serial dilution from a fresh stock and repeat the experiment.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cells (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.
Cell Culture Contamination Check your cell cultures for any signs of microbial contamination (e.g., bacteria, fungi, mycoplasma). If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.
Compound Instability Assess the stability of this compound in your specific cell culture medium over the duration of your experiment. Prepare fresh dilutions immediately before each experiment.

Issue 2: Inconsistent or non-reproducible cytotoxicity results.

Possible Cause Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between seeding replicates to prevent cell settling. Use calibrated pipettes and consistent pipetting techniques.
Edge Effects in Multi-well Plates Avoid using the outer wells of 96-well plates as they are more prone to evaporation, which can alter the concentration of this compound. Fill the outer wells with sterile PBS or media to maintain humidity.
Variability in Incubation Time Adhere strictly to the planned incubation times for all experiments to ensure consistency.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with excessive passaging.

Issue 3: Mitigation strategies (e.g., co-treatment with antioxidants) are not reducing cytotoxicity.

Possible Cause Solution
Insufficient Antioxidant Concentration Optimize the concentration of the antioxidant (e.g., catalase, GSH). Perform a dose-response experiment with the antioxidant in the presence of a fixed concentration of this compound.
Timing of Antioxidant Addition Add the antioxidant to the cell culture medium at the same time as this compound.
Alternative Cytotoxicity Mechanisms While the primary mechanism is oxidative stress, at very high concentrations, other mechanisms may contribute to cytotoxicity. Consider evaluating other cellular health markers.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines.

Cell LineCancer TypeIC50 ValueExposure TimeReference
Metastatic MelanomaMelanoma10 µg/mL72 hours[3]
Non-metastatic Melanoma (Sbcl2)Melanoma>10 µg/mL72 hours[3]

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC binding buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest cells (including supernatant for suspension cells) and wash with cold PBS.

  • Resuspend cells in Annexin V-FITC binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.

Visualizations

Caption: Workflow for assessing and troubleshooting this compound cytotoxicity.

Caption: Signaling pathway of this compound-induced apoptosis.

References

improving the yield of 4-Methylcatechol synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methylcatechol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during common synthesis routes for this compound.

Method 1: Synthesis from p-Cresol via Fries Rearrangement

This multi-step synthesis involves the acylation of p-cresol, followed by a Fries rearrangement, oxidation, and subsequent workup.

Experimental Protocol:

  • Acylation of p-Cresol: p-Cresol is reacted with an acetylating agent such as acetic anhydride or acetyl chloride. The molar ratio of p-cresol to the acetylating agent can range from 1:1 to 1:2. The reaction is typically refluxed for 4-6 hours. After the reaction, excess acetic acid and acetylating agent are removed by vacuum distillation to yield p-cresol acetate.

  • Fries Rearrangement: The p-cresol acetate is subjected to a Fries rearrangement in a high-boiling point inert solvent like toluene. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used in a molar ratio of approximately 1:1.5 to 1:3 (phenolic ester to AlCl₃). The mixture is heated to 100-120°C and stirred for 6-15 hours.

  • Oxidation: The resulting 2-hydroxy-5-methylacetophenone is dissolved in a suitable solvent (e.g., ethanol, dioxane) and treated with a base (e.g., sodium hydroxide, potassium hydroxide) to form the corresponding salt. The solution is then cooled to a low temperature (-10°C to 5°C), and an oxidizing agent, typically hydrogen peroxide (H₂O₂), is added dropwise while maintaining an alkaline pH.

  • Workup and Purification: After the oxidation is complete, the reaction mixture is reduced (e.g., with sodium bisulfite), acidified with an acid like hydrochloric acid, and the crude this compound is extracted with an organic solvent (e.g., toluene, ethyl acetate). The pure product is then obtained by rectification or recrystallization.

Troubleshooting:

Problem Possible Cause(s) Recommended Solution(s)
Low Yield in Acylation Step Incomplete reaction.- Ensure the molar ratio of the acetylating agent to p-cresol is adequate (e.g., 1.0:2.0 for acetic anhydride).- Extend the reflux time to ensure the reaction goes to completion.
Low Yield in Fries Rearrangement - Suboptimal catalyst to substrate ratio.- Incorrect reaction temperature.- Formation of byproducts.- Optimize the molar ratio of the Lewis acid (e.g., AlCl₃) to the phenolic ester. A ratio of 1.5:1.0 or higher is often required.- Control the reaction temperature carefully. Higher temperatures can favor the formation of the ortho-isomer, while lower temperatures may favor the para-isomer.- The presence of electron-repelling groups on the phenolic portion can facilitate the rearrangement even at lower temperatures.
Formation of Isomeric Impurities The Fries rearrangement is ortho,para-selective, leading to the formation of isomers that can be difficult to separate from the desired product.- Adjust the reaction temperature to favor the formation of the desired isomer. Generally, lower temperatures favor the para-product.- Employ purification techniques such as fractional distillation or recrystallization to separate the isomers.
Low Yield in Oxidation Step - Inefficient oxidation.- Degradation of the product.- Carefully control the temperature during the addition of hydrogen peroxide, keeping it low (e.g., -10 to 5°C).- Maintain an alkaline pH throughout the reaction by the dropwise addition of a base.- Use an appropriate molar ratio of hydrogen peroxide to the phenolic ketone (e.g., 2.0:1.0 or higher).
Product Darkens During Workup This compound is susceptible to oxidation, especially in the presence of air and light, leading to the formation of colored impurities.- Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).- Keep the reaction and product protected from light.- Use a reducing agent (e.g., sodium bisulfite) in the workup to quench any remaining oxidizing agents and prevent further oxidation.

Experimental Workflow for Synthesis from p-Cresol via Fries Rearrangement

G cluster_acylation Acylation cluster_rearrangement Fries Rearrangement cluster_oxidation Oxidation cluster_workup Workup & Purification p_cresol p-Cresol reflux Reflux (4-6h) p_cresol->reflux acetic_anhydride Acetic Anhydride acetic_anhydride->reflux p_cresol_acetate p-Cresol Acetate reflux->p_cresol_acetate heating Heat (100-120°C, 6-15h) p_cresol_acetate->heating alcl3 AlCl3 (Lewis Acid) alcl3->heating solvent Inert Solvent (e.g., Toluene) solvent->heating hydroxy_acetophenone 2-Hydroxy-5-methylacetophenone heating->hydroxy_acetophenone low_temp Low Temp (-10 to 5°C) hydroxy_acetophenone->low_temp base Base (e.g., NaOH) base->low_temp h2o2 H2O2 h2o2->low_temp oxidized_product Oxidized Intermediate low_temp->oxidized_product reduction Reduction (e.g., NaHSO3) oxidized_product->reduction acidification Acidification (e.g., HCl) reduction->acidification extraction Extraction acidification->extraction purification Rectification/Recrystallization extraction->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound from p-cresol.

Method 2: Synthesis from 2-Methoxy-4-methylphenol (Guaiacol Derivative) via Demethylation

This method involves a one-step demethylation of a guaiacol derivative.

Experimental Protocol:

  • Reaction Setup: 2-Methoxy-4-methylphenol is placed in a reactor with hydrobromic acid (HBr) and a small amount of sodium sulfite. The reaction is conducted under an inert atmosphere (e.g., nitrogen) and protected from light.

  • Demethylation: Hydrogen bromide gas is continuously introduced into the reaction mixture, which is heated to reflux (100-120°C) for 4-6 hours.

  • Workup and Purification: After cooling, the pH of the reaction mixture is adjusted to weakly acidic (pH 3-5) with a base like soda ash. The product is extracted with a mixed solvent of cyclohexane and toluene. The organic phase is washed with a sodium chloride solution, and the solvent is removed by distillation under an inert atmosphere. The this compound crystallizes upon cooling and is collected by filtration.

Troubleshooting:

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Demethylation - Insufficient reaction time or temperature.- Inadequate supply of HBr.- Ensure the reaction is refluxed for the recommended duration (4-6 hours) at the correct temperature (100-120°C).- Maintain a continuous flow of HBr gas into the reaction mixture.
Product Degradation The reaction conditions are harsh and can lead to side reactions or degradation of the product.- Strictly maintain an inert atmosphere and protect the reaction from light to minimize oxidative degradation.- The presence of sodium sulfite helps to prevent oxidation.
Difficult Product Isolation The product may be difficult to crystallize from the reaction mixture.- After extraction, ensure the complete removal of the extraction solvent by distillation.- Cool the concentrated solution to a low temperature to induce crystallization.- If crystallization is still difficult, consider using a different solvent system for extraction and crystallization.
Low Purity of Final Product Presence of unreacted starting material or byproducts.- Ensure the reaction goes to completion by monitoring with techniques like TLC or GC.- Optimize the pH adjustment and extraction steps to efficiently remove impurities.- Recrystallize the final product to improve its purity.

Logical Relationship for Demethylation Synthesis

G start 2-Methoxy-4-methylphenol conditions HBr, Na2SO3 Inert Atmosphere, Light Protection Reflux (100-120°C, 4-6h) start->conditions product This compound conditions->product workup pH Adjustment Extraction Crystallization product->workup final_product Pure this compound workup->final_product

dealing with photosensitivity of 4-Methylcatechol in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the photosensitive compound 4-Methylcatechol to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it photosensitive?

This compound is a substituted catechol that is susceptible to degradation upon exposure to light, air, and moisture.[1][2] This sensitivity stems from the electron-rich catechol ring, which can be easily oxidized, leading to the formation of colored byproducts, primarily o-quinones.[3] This degradation can significantly impact experimental results by altering the concentration and purity of the compound.

Q2: How should I properly store this compound?

To maintain its integrity, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere such as argon or nitrogen.[2] It is recommended to store the solid compound in a tightly sealed, opaque container at low temperatures.

Q3: My this compound powder has turned yellow/brown. Can I still use it?

A change in color from its typical off-white or beige appearance to yellow or brown indicates oxidation and degradation. While minor discoloration might not render the compound completely unusable for all applications, it is highly recommended to use a fresh, pure sample for quantitative experiments to ensure accuracy and reproducibility. For qualitative or less sensitive assays, the suitability of discolored this compound should be empirically determined.

Q4: What are the primary degradation products of this compound?

Upon exposure to light and oxygen, this compound primarily oxidizes to 4-methyl-o-benzoquinone.[4] This quinone is highly reactive and can undergo further reactions, including polymerization, leading to the formation of complex colored mixtures.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent or non-reproducible results in cell-based assays.
Possible Cause Troubleshooting Steps
Degradation of this compound in stock solution. 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO immediately before each experiment.[5] 2. Store stock solutions in small, single-use aliquots in amber vials at -80°C to minimize freeze-thaw cycles and light exposure.[6] 3. Visually inspect stock solutions for any color change before use. A darkening of the solution indicates degradation.
Degradation during the experiment. 1. Minimize the exposure of cell culture plates containing this compound to ambient light. Work in a dimly lit environment or use red light, which is less energetic. 2. Wrap plates in aluminum foil during incubation steps. 3. Reduce the duration of the experiment if possible.
Interaction with media components. 1. Prepare this compound dilutions in serum-free media immediately before adding to the cells to minimize potential interactions with serum proteins. 2. Perform a stability test of this compound in your specific cell culture medium under your experimental conditions (light/dark, temperature).
Issue 2: Abnormal peaks or baseline drift in HPLC analysis.
Possible Cause Troubleshooting Steps
On-column or pre-injection degradation. 1. Use an autosampler with a cooled sample tray to maintain the stability of the samples. 2. Prepare samples in amber HPLC vials. 3. Analyze samples as quickly as possible after preparation.
Formation of degradation products. 1. If unexpected peaks appear, they could be degradation products. Analyze a freshly prepared standard versus an older or light-exposed standard to identify these peaks. 2. Adjust the mobile phase composition or gradient to better separate the parent compound from its degradation products.
Reaction with mobile phase. 1. Ensure the mobile phase is degassed and prepared fresh daily. 2. Avoid highly alkaline mobile phases, as this compound oxidation is more rapid at higher pH.[3]
Issue 3: High background or variable signal in fluorescence-based assays.
Possible Cause Troubleshooting Steps
Autofluorescence of degradation products. 1. Run a control with a degraded this compound solution (intentionally exposed to light) to assess the fluorescence of its byproducts at your assay's excitation/emission wavelengths. 2. If degradation products are fluorescent, prepare fresh solutions and protect them from light throughout the experiment.
Quenching of fluorescent probes. 1. The oxidized quinone form of this compound can potentially quench the signal of some fluorescent dyes. 2. Minimize the time between adding this compound and the fluorescence measurement.
Photobleaching of the fluorescent dye. 1. Reduce the exposure time of the sample to the excitation light source in the fluorometer or microscope. 2. Use an anti-fade reagent if compatible with your assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

Objective: To prepare a stable, concentrated stock solution of this compound for use in cell-based experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Work in a Subdued Light Environment: Perform all steps under dim lighting or in a dark room to minimize light exposure.

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder directly into the tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles and minimizes light exposure to the entire stock.

  • Storage: Store the aliquots at -80°C for long-term storage. For short-term use, an aliquot can be stored at -20°C for up to one month.[7]

Protocol 2: Spectrophotometric Assay for Polyphenol Oxidase (PPO) Activity

Objective: To measure the activity of PPO by monitoring the oxidation of this compound.[8]

Materials:

  • Enzyme extract

  • 100 mM Sodium phosphate buffer (pH 7.0)

  • 5 mM this compound solution (prepared fresh in the phosphate buffer and protected from light)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare Reaction Mixture: In a cuvette, mix the sodium phosphate buffer and the freshly prepared this compound solution.

  • Initiate Reaction: Add the enzyme extract to the cuvette to start the reaction. The total volume should be consistent for all assays (e.g., 1 mL).

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 420 nm for a set period (e.g., 3 minutes).[8] The change in absorbance is due to the formation of the oxidized product.

  • Calculate Activity: Determine the rate of change in absorbance per minute. One unit of PPO activity can be defined as the amount of enzyme that causes an absorbance change of 0.001 per minute under the specified conditions.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment weigh Weigh 4-MC (Dim Light) dissolve Dissolve in DMSO (Amber Vial) weigh->dissolve 1 aliquot Aliquot into Single-Use Vials dissolve->aliquot 2 store Store at -80°C aliquot->store 3 thaw Thaw Aliquot (On Ice, Dark) store->thaw 4 dilute Dilute in Media (Just Before Use) thaw->dilute 5 treat Treat Cells dilute->treat 6 incubate Incubate (Plates Wrapped) treat->incubate 7 measure Measure Endpoint incubate->measure 8

Experimental workflow for handling this compound.

signaling_pathway mc This compound ros Increased ROS mc->ros akt Akt (Survival Pathway) mc->akt Inhibition mito Mitochondrial Perturbation ros->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

This compound-induced intrinsic apoptosis pathway.

References

Technical Support Center: Ensuring Reproducibility in 4-Methylcatechol-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of their 4-Methylcatechol-based assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound, providing potential causes and solutions.

Issue 1: High Variability in Polyphenol Oxidase (PPO) Assay Results

Potential Cause Troubleshooting Steps
Inconsistent Enzyme Activity Ensure the enzyme extract is prepared fresh and kept on ice. Inconsistent extraction procedures can lead to variability. Standardize the extraction protocol, including buffer composition, pH, and centrifugation steps.
Substrate Instability Prepare the this compound solution fresh for each experiment. The solution can oxidize over time, leading to a decrease in substrate concentration and affecting reaction rates. Protect the solution from light and heat. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Temperature Fluctuations Use a temperature-controlled spectrophotometer or water bath to maintain a consistent assay temperature. PPO activity is sensitive to temperature changes.[2]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate volume dispensing.
Sample Turbidity If the reaction mixture becomes turbid after adding the substrate, it can interfere with absorbance readings. This may be due to the precipitation of proteins or other components in the sample extract. Consider filtering or centrifuging the sample extract before the assay. Modifying the buffer composition, such as adjusting the salt concentration, may also help.

Issue 2: Poor Reproducibility in Electrochemical Detection of this compound

Potential Cause Troubleshooting Steps
Electrode Fouling The electrode surface can become fouled by the oxidation products of this compound or other components in the sample matrix, leading to decreased sensitivity and reproducibility.[3] It is crucial to clean and polish the electrode surface between measurements according to the manufacturer's instructions. Electrochemical pretreatment of the electrode can also help to restore its activity.
Interference from Other Compounds Ascorbic acid is a common interfering substance in the electrochemical detection of catechols as it can be oxidized at a similar potential.[4] Other electroactive compounds in the sample matrix can also interfere. Use of a selective membrane or a modified electrode can help to minimize interference. Differential pulse voltammetry (DPV) can sometimes help to resolve the oxidation peaks of different compounds.
Fluctuations in pH The electrochemical behavior of catechols is pH-dependent.[5] Ensure that the pH of the supporting electrolyte is well-controlled and consistent across all experiments. Use a buffer with adequate capacity.
Inconsistent Electrode Modification If using a chemically modified electrode, ensure the modification procedure is highly reproducible. The thickness and uniformity of the modifying layer can significantly impact the electrode's performance.[5]

Issue 3: Low or No Signal in Nerve Growth Factor (NGF) Induction Assay

Potential Cause Troubleshooting Steps
Cell Health and Viability Ensure that the cells used for the assay are healthy, within a low passage number, and have a high viability. Stressed or unhealthy cells may not respond optimally to this compound stimulation.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for inducing NGF synthesis in your specific cell line.
Insufficient Incubation Time The induction of NGF synthesis is a time-dependent process. Optimize the incubation time to allow for sufficient NGF production and secretion.
Degradation of this compound As with other assays, prepare this compound solutions fresh. The stability of the compound in cell culture media over longer incubation periods should be considered.
Issues with NGF Detection Method (e.g., ELISA) Ensure that the NGF detection assay is validated and performing correctly. Run appropriate positive and negative controls for the detection assay itself.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

A1: this compound solid should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions in organic solvents like DMSO can be stored at -80°C for up to one year, but repeated freeze-thaw cycles should be avoided.[6] Aqueous solutions are not recommended for storage for more than one day.[1]

Q2: What is the solubility of this compound?

A2: The solubility of this compound is as follows:

  • DMSO: ~20 mg/mL[1]

  • Ethanol: ~3 mg/mL[1]

  • Dimethyl formamide: ~25 mg/mL[1]

  • PBS (pH 7.2): ~5 mg/mL[1]

Q3: At what wavelength should I measure the product of the PPO-catalyzed oxidation of this compound?

A3: The oxidation product of this compound, 4-methyl-o-quinone, can be monitored spectrophotometrically. Commonly used wavelengths are around 400-420 nm.[7][8][9] One source suggests an extinction coefficient for 4-methyl-1,2-benzoquinone of 1350 M⁻¹cm⁻¹ at 400 nm.[7]

Q4: Are there any known inhibitors of PPO that I should be aware of when designing my assay?

A4: Yes, several compounds can inhibit PPO activity. Ascorbic acid and sodium metabisulfite are known to be effective inhibitors.[2] It is important to consider the presence of such compounds in your sample extracts as they can lead to an underestimation of PPO activity.

Q5: Can this compound interfere with cell viability assays?

A5: Yes, at certain concentrations, this compound can induce apoptosis in some cell lines, particularly tumor cells, through oxidative stress.[10][11] It is advisable to perform a cytotoxicity assay to determine a non-toxic concentration range for your specific cell line before proceeding with functional assays like NGF induction.

Experimental Protocols

1. Polyphenol Oxidase (PPO) Activity Assay

This protocol is a general guideline and may need optimization for specific sample types.

  • Reagents:

    • Phosphate buffer (0.1 M, pH 6.0-7.0)

    • This compound solution (10 mM in phosphate buffer, freshly prepared)

    • Enzyme extract

  • Procedure:

    • Prepare the enzyme extract from the sample tissue in cold phosphate buffer. Centrifuge to remove cell debris and keep the supernatant on ice.

    • In a spectrophotometer cuvette, add the phosphate buffer and the this compound solution.

    • Initiate the reaction by adding the enzyme extract to the cuvette.

    • Immediately monitor the increase in absorbance at 410 nm or 420 nm for 3-5 minutes, taking readings every 10-30 seconds.[2]

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve. One unit of PPO activity can be defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute.[8]

2. Electrochemical Detection of this compound

This is a representative protocol using a glassy carbon electrode (GCE).

  • Apparatus and Reagents:

    • Potentiostat with a three-electrode system (GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode)

    • Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

    • This compound standard solutions of known concentrations

  • Procedure:

    • Polish the GCE surface with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean and active surface.

    • Place the three-electrode system in the electrochemical cell containing the PBS.

    • Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) in the potential range where this compound is expected to oxidize (e.g., -0.2 to 0.8 V).

    • Add known concentrations of this compound to the electrochemical cell and record the corresponding current response.

    • Construct a calibration curve by plotting the peak current against the this compound concentration.

3. Nerve Growth Factor (NGF) Induction Assay in Cultured Cells

This protocol provides a general framework for assessing the NGF-inducing activity of this compound.

  • Materials:

    • A suitable cell line (e.g., L-M cells, primary astrocytes)

    • Cell culture medium and supplements

    • This compound

    • NGF ELISA kit

  • Procedure:

    • Seed the cells in culture plates and allow them to adhere and grow to a desired confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells.

    • Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).

    • Incubate the cells for a predetermined period (e.g., 24-48 hours).

    • After incubation, collect the cell culture supernatant.

    • Quantify the amount of secreted NGF in the supernatant using an NGF ELISA kit according to the manufacturer's instructions.

    • Normalize the NGF concentration to the cell number or total protein content to account for any variations in cell proliferation.

Signaling Pathways and Experimental Workflows

Signaling Pathways Activated by this compound

This compound has been shown to influence several key signaling pathways.

cluster_0 NGF Induction & Neurotrophic Effects cluster_1 Apoptosis Induction in Melanoma Cells cluster_2 Antiplatelet Effects MC This compound Trk Trk Receptors MC->Trk Activates MAPK_NGF MAPK Pathway Trk->MAPK_NGF Activates NGF_Synth NGF Synthesis MAPK_NGF->NGF_Synth Neuronal_Survival Neuronal Survival & Regeneration NGF_Synth->Neuronal_Survival Promotes MC2 This compound ROS Reactive Oxygen Species (ROS) MC2->ROS Increases Akt Akt Pathway MC2->Akt Inhibits Mito Mitochondrial Pathway ROS->Mito Activates Apoptosis Apoptosis Mito->Apoptosis Akt->Apoptosis Inhibits MC3 This compound Ca_Signal Intracellular Ca2+ Signaling MC3->Ca_Signal Influences Platelet_Agg Platelet Aggregation Ca_Signal->Platelet_Agg Inhibits

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for PPO Assay

Start Start: Sample Preparation Enzyme_Extract Enzyme Extraction (Cold Buffer) Start->Enzyme_Extract Centrifuge Centrifugation Enzyme_Extract->Centrifuge Supernatant Collect Supernatant (Enzyme Source) Centrifuge->Supernatant Assay Perform Assay Supernatant->Assay Prepare_Reagents Prepare Assay Reagents Buffer Phosphate Buffer Prepare_Reagents->Buffer Substrate This compound (Freshly Prepared) Prepare_Reagents->Substrate Buffer->Assay Substrate->Assay Mix Mix Buffer, Substrate, & Enzyme Assay->Mix Measure Measure Absorbance (400-420 nm) Mix->Measure Analyze Data Analysis Measure->Analyze Calc_Rate Calculate Initial Reaction Rate Analyze->Calc_Rate End End: Report PPO Activity Calc_Rate->End

Caption: Workflow for a typical PPO activity assay.

Logical Flow for Troubleshooting Assay Variability

Problem High Assay Variability Check_Reagents Check Reagent Stability & Preparation Problem->Check_Reagents Check_Protocol Review Experimental Protocol Problem->Check_Protocol Check_Instrument Verify Instrument Performance Problem->Check_Instrument Fresh_Substrate Use Freshly Prepared This compound? Check_Reagents->Fresh_Substrate Enzyme_Handling Consistent Enzyme Handling on Ice? Check_Protocol->Enzyme_Handling Instrument_Cal Is Instrument Calibrated? Check_Instrument->Instrument_Cal Fresh_Substrate->Check_Protocol Yes Solution_Reagents Solution: Prepare Fresh Reagents Fresh_Substrate->Solution_Reagents No Temp_Control Consistent Assay Temperature? Enzyme_Handling->Temp_Control Yes Solution_Protocol Solution: Standardize Protocol Steps Enzyme_Handling->Solution_Protocol No Pipetting_Tech Consistent Pipetting Technique? Temp_Control->Pipetting_Tech Yes Temp_Control->Solution_Protocol No Pipetting_Tech->Check_Instrument Yes Pipetting_Tech->Solution_Protocol No Sample_Quality Consistent Sample Quality? Instrument_Cal->Sample_Quality Yes Solution_Instrument Solution: Calibrate & Maintain Instrument Instrument_Cal->Solution_Instrument No Sample_Quality->Solution_Protocol No

Caption: Troubleshooting logic for assay variability.

References

selecting appropriate solvents for 4-Methylcatechol extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for the extraction of 4-Methylcatechol.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for solvent selection?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate extraction solvent. Key properties include its polarity, solubility, and pKa. This compound is a polar molecule due to the two hydroxyl groups on the benzene ring. Its pKa is approximately 9.55, which means it will be in its neutral, less water-soluble form at acidic to neutral pH.[1]

Q2: Which types of solvents are generally suitable for extracting this compound?

A2: Solvents with moderate to high polarity are generally effective for dissolving this compound. These include polar aprotic solvents (e.g., acetone, ethyl acetate), polar protic solvents (e.g., ethanol, methanol), and some non-polar aromatic solvents (e.g., toluene). The choice will depend on the specific requirements of your experiment, such as the matrix from which you are extracting and the desired purity of the final product.

Q3: How does pH affect the extraction of this compound from an aqueous solution?

A3: The pH of the aqueous solution significantly impacts the extraction efficiency of this compound. At a pH below its pKa (around 9.55), this compound exists predominantly in its neutral, protonated form, which is more soluble in organic solvents and less soluble in water.[1] Therefore, to maximize extraction into an organic solvent, the aqueous phase should be acidified to a pH of 3-5.[2]

Q4: Can this compound degrade during extraction?

A4: Yes, catechols are susceptible to oxidation, especially at neutral or alkaline pH and in the presence of oxygen and metal ions. This can lead to the formation of colored impurities (quinones). To minimize degradation, it is advisable to work at a slightly acidic pH, use degassed solvents, and consider adding antioxidants like ascorbic acid or sodium metabisulfite to the extraction system.

Solvent Selection Guide

The selection of an appropriate solvent is critical for the efficient extraction of this compound. The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventTypePolaritySolubility of this compoundNotes
Water Polar ProticHighSolubleSolubility is pH-dependent.
Dimethyl Sulfoxide (DMSO) Polar AproticHigh100 mg/mL (805.54 mM)[3]Often used for preparing stock solutions.
Methanol Polar ProticHighMiscibleGood for dissolving this compound, but also highly miscible with water.
Ethanol Polar ProticHighMiscibleSimilar to methanol, good solvating power but high water miscibility.
Acetone Polar AproticHighMiscibleEffective solvent, but its high volatility can be a concern.
Ethyl Acetate Polar AproticMediumGoodA common choice for liquid-liquid extraction from aqueous solutions.
Toluene Non-polarLowMiscibleCan be used, especially in mixtures with more polar solvents.[2]
Chloroform Non-polarLowSlightly Soluble[4][5]Lower efficiency compared to more polar solvents.
Petroleum Ether Non-polarLowModerately SolubleCan be used for recrystallization.[5]
Carbon Tetrachloride Non-polarLowSlightly SolubleNot a preferred solvent due to toxicity and low efficiency.
Cyclohexane Non-polarLow-Used in a mixture with toluene for extraction.[2]

Experimental Protocol: Liquid-Liquid Extraction of this compound from an Aqueous Solution

This protocol provides a general procedure for the extraction of this compound from a dilute aqueous solution into an organic solvent.

Materials:

  • Aqueous solution containing this compound

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • pH Adjustment: Transfer the aqueous solution containing this compound to a separatory funnel. Measure the pH of the solution. If the pH is above 5, slowly add 1 M HCl dropwise while swirling until the pH is in the range of 3-4. This ensures that the this compound is in its protonated, less water-soluble form.

  • First Extraction: Add a volume of ethyl acetate to the separatory funnel equal to the volume of the aqueous solution. Stopper the funnel and, while holding the stopper and stopcock securely, invert the funnel and shake gently for 10-20 seconds, venting frequently to release any pressure buildup.

  • Phase Separation: Place the separatory funnel back on a ring stand and allow the layers to separate completely. The less dense ethyl acetate layer will be on top.

  • Collection of Organic Layer: Carefully drain the lower aqueous layer into a beaker. Then, drain the upper organic layer containing the extracted this compound into a clean Erlenmeyer flask.

  • Subsequent Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2-4) at least two more times with fresh portions of ethyl acetate to maximize the recovery of this compound. Combine all the organic extracts in the same Erlenmeyer flask.

  • Drying the Organic Extract: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask gently. The sodium sulfate will clump together as it absorbs water. Add more sodium sulfate until some of it remains free-flowing.

  • Solvent Removal: Decant or filter the dried organic extract into a round-bottom flask. Remove the ethyl acetate using a rotary evaporator to obtain the crude this compound.

  • Further Purification (Optional): The extracted this compound can be further purified by recrystallization or column chromatography if necessary.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Yield Incorrect pH: The pH of the aqueous phase was too high (above 5), leading to the deprotonation of this compound and increased water solubility.Ensure the aqueous phase is acidified to pH 3-4 before extraction.
Insufficient Number of Extractions: A single extraction is often incomplete.Perform at least three successive extractions and combine the organic layers.
Inappropriate Solvent: The chosen solvent has low solubility for this compound.Refer to the solvent selection table and choose a more suitable solvent like ethyl acetate.
Emulsion Formation at the Interface Vigorous Shaking: Shaking the separatory funnel too aggressively can create an emulsion, especially if surfactants are present.Gently invert the separatory funnel for mixing instead of vigorous shaking.
Presence of Particulates: Solid impurities can stabilize emulsions.Filter the initial aqueous solution before extraction.
High Concentration: High concentrations of extracted material can sometimes lead to emulsions.Dilute the initial solution. To break an existing emulsion, try adding a small amount of brine (saturated NaCl solution) or waiting for a longer period for the layers to separate.
Colored Organic Extract Oxidation of this compound: Catechols can oxidize to form colored quinones, especially at neutral to high pH or in the presence of air.Work at a slightly acidic pH. Use degassed solvents. Consider adding a small amount of an antioxidant (e.g., ascorbic acid) to the aqueous solution before extraction.
Product is in the Aqueous Layer Incorrect pH: The pH of the aqueous solution was too high, causing the this compound to be in its ionized, water-soluble form.Re-acidify the aqueous layer to pH 3-4 and re-extract with the organic solvent.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for the extraction of this compound.

SolventSelectionWorkflow Solvent Selection Workflow for this compound Extraction Start Start: Aqueous solution containing this compound CheckpH Is the aqueous solution pH < 5? Start->CheckpH AdjustpH Adjust pH to 3-4 with a suitable acid (e.g., HCl) CheckpH->AdjustpH No SelectSolvent Select a water-immiscible organic solvent CheckpH->SelectSolvent Yes AdjustpH->SelectSolvent SolventChoice1 High Polarity: Ethyl Acetate SelectSolvent->SolventChoice1 SolventChoice2 Aromatic: Toluene/Cyclohexane Mixture SelectSolvent->SolventChoice2 Extraction Perform Liquid-Liquid Extraction (at least 3x) SolventChoice1->Extraction SolventChoice2->Extraction PhaseSeparation Separate Aqueous and Organic Layers Extraction->PhaseSeparation DryOrganic Dry Organic Layer (e.g., with Na₂SO₄) PhaseSeparation->DryOrganic Evaporate Evaporate Solvent DryOrganic->Evaporate End End: Isolated This compound Evaporate->End

Caption: A flowchart outlining the key decision points for selecting a solvent for this compound extraction.

References

Technical Support Center: Overcoming Blood-Brain Barrier Limitations with 4-Methylcatechol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Methylcatechol (4-MC) derivatives and their transport across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (4-MC) derivatives are proposed to cross the blood-brain barrier?

A1: The primary proposed mechanism for 4-MC derivatives to cross the BBB is transcellular passive diffusion, owing to their relatively small molecular weight and moderate lipophilicity. However, emerging evidence suggests that their interaction with specific signaling pathways within brain endothelial cells may also modulate barrier permeability, potentially facilitating their own transport and that of other molecules.

Q2: What are the key signaling pathways modulated by 4-MC derivatives that may influence BBB integrity?

A2: 4-MC derivatives have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2] Activation of Nrf2 is known to upregulate the expression of antioxidant and cytoprotective genes, which can protect the BBB from oxidative stress-induced damage.[3][4] Additionally, some derivatives may influence the NF-κB signaling pathway, a key regulator of inflammation, which can in turn affect the integrity of the BBB.[2] Studies on related compounds suggest a potential to increase the expression of tight junction proteins like claudin-5 and occludin, which are crucial for maintaining BBB integrity.[5]

Q3: What in vitro models are suitable for assessing the BBB permeability of 4-MC derivatives?

A3: The most common in vitro models include:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): A non-cell-based, high-throughput assay to predict passive diffusion.[6]

  • Cell-based Transwell models: These utilize monolayers of brain endothelial cells (such as primary cells, immortalized cell lines like bEnd.3, or iPSC-derived models) cultured on a semi-permeable membrane.[6][7][8] These models can also incorporate co-cultures with astrocytes and pericytes to better mimic the in vivo environment.

Q4: Which in vivo methods are considered the gold standard for determining the brain penetration of 4-MC derivatives?

A4: The gold standard for in vivo assessment is brain microdialysis, which allows for the direct measurement of unbound drug concentrations in the brain's interstitial fluid over time.[9][10][11][12] Other common methods include determining the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) after systemic administration.[13][14][15][16][17]

Troubleshooting Guides

Issue 1: High variability in in vitro BBB permeability (Papp) values for 4-MC derivatives.
  • Possible Cause 1: Instability of the catechol moiety.

    • Troubleshooting Tip: Catechols are susceptible to oxidation, especially at physiological pH. Prepare fresh solutions of your 4-MC derivative immediately before each experiment. Consider conducting experiments under reduced oxygen conditions or including antioxidants in your assay buffer, ensuring they do not interfere with the assay.

  • Possible Cause 2: Inconsistent integrity of the in vitro BBB model.

    • Troubleshooting Tip: Always validate the integrity of your cell monolayer before and after the permeability assay. This can be done by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow or a fluorescently labeled dextran.[7]

  • Possible Cause 3: Interaction with efflux transporters.

    • Troubleshooting Tip: Determine if your 4-MC derivative is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). This can be assessed by performing bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) and by using specific inhibitors of these transporters.[7]

Issue 2: Low brain-to-plasma concentration ratio (Kp) in vivo despite favorable in vitro permeability.
  • Possible Cause 1: High plasma protein binding.

    • Troubleshooting Tip: Determine the fraction of your 4-MC derivative that is bound to plasma proteins. High plasma protein binding can limit the free fraction of the compound available to cross the BBB.

  • Possible Cause 2: Rapid metabolism.

    • Troubleshooting Tip: Investigate the metabolic stability of your 4-MC derivative in plasma and liver microsomes. Rapid metabolism can lead to lower circulating concentrations and reduced brain exposure.

  • Possible Cause 3: Active efflux at the BBB.

    • Troubleshooting Tip: If not already done in vitro, confirm the involvement of efflux transporters in vivo using transporter knockout animal models or by co-administering known efflux pump inhibitors.

Issue 3: Difficulty in detecting and quantifying 4-MC derivatives in brain tissue or dialysate.
  • Possible Cause 1: Low brain concentrations.

    • Troubleshooting Tip: Increase the administered dose if toxicity profiles allow. Utilize highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.

  • Possible Cause 2: Adsorption to experimental apparatus.

    • Troubleshooting Tip: Catechols can be "sticky" and adsorb to plastic surfaces. Use low-binding tubes and pipette tips for sample collection and processing.

  • Possible Cause 3: Degradation during sample processing.

    • Troubleshooting Tip: Keep samples on ice and process them as quickly as possible. Consider adding antioxidants to your homogenization or collection buffers to prevent degradation.

Quantitative Data Summary

The following tables provide an illustrative summary of expected quantitative data for a series of hypothetical this compound derivatives. Note: This data is for exemplary purposes to guide researchers in their data presentation and is not derived from actual experimental results for these specific, named compounds.

Table 1: In Vitro BBB Permeability of this compound Derivatives

Compound IDApparent Permeability (Papp, A-B) (10⁻⁶ cm/s)Efflux Ratio (Papp, B-A / Papp, A-B)
4-MC-0015.2 ± 0.41.1
4-MC-0028.9 ± 0.70.9
4-MC-0032.1 ± 0.33.5
4-MC-00412.5 ± 1.11.0
Controls
Caffeine15.8 ± 1.31.0
Atenolol0.5 ± 0.11.2

Table 2: In Vivo Brain Penetration of this compound Derivatives in Rodents

Compound IDBrain-to-Plasma Ratio (Kp)Unbound Brain-to-Plasma Ratio (Kp,uu)
4-MC-0010.850.75
4-MC-0021.201.10
4-MC-0030.150.05
4-MC-0042.502.20
Controls
Diazepam1.501.00
Atenolol0.020.02

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
  • Cell Culture: Culture a monolayer of brain endothelial cells (e.g., bEnd.3) on the apical side of a Transwell® insert. For co-culture models, plate astrocytes and/or pericytes on the basolateral side of the insert.

  • Barrier Integrity Assessment: Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily. Once TEER values plateau at a stable, high resistance, perform a permeability assay with a paracellular marker (e.g., Lucifer yellow or FITC-dextran).

  • Permeability Assay:

    • Replace the medium in both the apical and basolateral chambers with assay buffer.

    • Add the 4-MC derivative to the apical (donor) chamber at a known concentration.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • To maintain sink conditions, replace the volume of the collected sample with fresh assay buffer.

  • Quantification: Analyze the concentration of the 4-MC derivative in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount of compound in the receiver chamber versus time.

    • Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0), where A is the surface area of the membrane and C0 is the initial concentration in the donor chamber.[7]

Protocol 2: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination
  • Animal Dosing: Administer the 4-MC derivative to a cohort of rodents (e.g., rats or mice) via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At a predetermined time point (e.g., 1 or 2 hours post-dose), collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove intravascular blood.

  • Tissue Processing:

    • Centrifuge the blood sample to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Quantification: Determine the concentration of the 4-MC derivative in both the plasma and brain homogenate using a validated analytical method.

  • Calculation of Kp: Divide the concentration of the compound in the brain homogenate by the concentration in the plasma.

Visualizations

Signaling_Pathways cluster_extracellular Extracellular cluster_cell Brain Endothelial Cell 4MC This compound Derivative 4MC_in 4-MC 4MC->4MC_in Passive Diffusion Keap1 Keap1 4MC_in->Keap1 Inhibits IKK IKK 4MC_in->IKK Modulates Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1) ARE->Cytoprotective_Genes Promotes Transcription BBB_Integrity Enhanced BBB Integrity Cytoprotective_Genes->BBB_Integrity Protects IκB IκB IKK->IκB Phosphorylates NFkB NF-κB IκB->NFkB Releases TJ_up Tight Junction Protein Synthesis (Claudin-5, Occludin) NFkB->TJ_up Modulates Transcription TJ_up->BBB_Integrity Strengthens

Caption: Signaling pathways modulated by 4-MC derivatives in brain endothelial cells.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation PAMPA PAMPA-BBB Assay (High-throughput screen for passive diffusion) Transwell Transwell Assay (Cell-based model) PAMPA->Transwell TEER Measure TEER & Paracellular Marker Flux (Validate barrier integrity) Transwell->TEER Papp Calculate Apparent Permeability (Papp) TEER->Papp Efflux Bidirectional Assay ± Inhibitors (Assess efflux) Papp->Efflux Dosing Systemic Administration to Rodents Papp->Dosing Proceed with promising candidates Sampling Collect Brain and Plasma Samples Dosing->Sampling Microdialysis In Vivo Microdialysis (Measure unbound drug in brain ISF) Dosing->Microdialysis Quantification LC-MS/MS Analysis Sampling->Quantification Kp Calculate Brain-to-Plasma Ratio (Kp) Quantification->Kp Kpuu Calculate Unbound Ratio (Kp,uu) Microdialysis->Kpuu

References

Technical Support Center: Refining Protocols for Studying 4-Methylcatechol's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of 4-Methylcatechol on gene expression.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for treating cells in a gene expression study?

A1: The optimal concentration of this compound can vary significantly depending on the cell type and the specific research question. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific model. A common starting point for in vitro studies is in the micromolar (µM) range. For example, in studies with BV-2 microglial cells, concentrations around 10-100 µM have been used to observe effects on gene expression. Always assess cell viability (e.g., using an MTT or LDH assay) in parallel to ensure that the chosen concentration is not causing significant cytotoxicity, which could confound gene expression results.

Q2: What is a suitable duration for this compound treatment to observe changes in gene expression?

A2: The optimal treatment duration depends on the kinetics of the gene expression changes you are investigating. For transcriptional changes, time points between 6 and 24 hours are often a good starting point. A time-course experiment is highly recommended to capture both early and late gene expression events. For instance, changes in the expression of immediate-early genes may be detectable within a few hours, while downstream targets may require longer incubation times.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your cell culture medium. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. As catechols can be susceptible to oxidation, it is advisable to use freshly prepared dilutions for your experiments whenever possible.

Q4: Can this compound interfere with RNA quality during extraction?

A4: this compound is known to induce oxidative stress, which can potentially lead to RNA damage.[1] It is crucial to handle samples promptly after treatment and to use an efficient RNA extraction method that minimizes RNA degradation. Including a DNase treatment step is also essential to remove any contaminating genomic DNA. After extraction, it is highly recommended to assess RNA quality using a spectrophotometer (to check A260/280 and A260/230 ratios) and a microfluidics-based system (e.g., Agilent Bioanalyzer or TapeStation) to determine the RNA Integrity Number (RIN). A high RIN value (ideally >8) is recommended for downstream applications like RNA-seq.

Q5: Which housekeeping genes are recommended for qPCR normalization in this compound-treated samples?

A5: The choice of housekeeping genes is critical for accurate qPCR data normalization. It is essential to validate the stability of your chosen housekeeping genes under your specific experimental conditions, as this compound treatment could potentially alter their expression. It is recommended to test a panel of common housekeeping genes (e.g., GAPDH, ACTB, B2M, HPRT1, RPL13A) and use a tool like geNorm or NormFinder to identify the most stable ones for your cell type and treatment. Using the geometric mean of two or three stable housekeeping genes for normalization is generally more reliable than using a single gene.

Troubleshooting Guides

Quantitative PCR (qPCR) Troubleshooting
Problem Possible Cause Recommended Solution
High Cq values or no amplification in treated samples 1. Low target gene expression. 2. RNA degradation during or after treatment. 3. Inefficient reverse transcription. 4. PCR inhibition by residual this compound or its metabolites.1. Increase the amount of cDNA in the qPCR reaction. 2. Ensure rapid sample processing post-treatment and use a high-quality RNA extraction kit. Verify RNA integrity with a Bioanalyzer or similar instrument. 3. Optimize the reverse transcription reaction; consider using a mix of random hexamers and oligo(dT) primers. 4. Ensure the RNA purification process effectively removes all contaminants. If inhibition is suspected, test a serial dilution of the cDNA; inhibitors will be diluted out.
High variability between technical replicates 1. Pipetting errors. 2. Inhomogeneous master mix. 3. Poor quality of cDNA template.1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Vortex the master mix thoroughly before aliquoting. 3. Re-evaluate RNA quality and consider re-doing the reverse transcription.
Inconsistent housekeeping gene expression 1. The chosen housekeeping gene is affected by this compound treatment. 2. Inaccurate quantification of input RNA.1. Validate a panel of housekeeping genes to find the most stable ones for your experimental conditions. 2. Use a fluorometric method (e.g., Qubit) for more accurate RNA quantification before reverse transcription.
Primer-dimer formation or non-specific amplification 1. Suboptimal primer design. 2. Incorrect annealing temperature.1. Design primers using software like Primer-BLAST and ensure they span an exon-exon junction to avoid amplifying genomic DNA. 2. Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primers.
RNA-Sequencing (RNA-Seq) Troubleshooting
Problem Possible Cause Recommended Solution
Low library yields 1. Poor RNA quality due to oxidative damage.[1] 2. Low amount of starting RNA.1. Minimize the time between cell treatment and RNA extraction. Assess RNA integrity (RIN score) before starting library preparation. 2. Start with a sufficient amount of high-quality RNA as recommended by the library preparation kit manufacturer.
High percentage of ribosomal RNA (rRNA) reads 1. Inefficient rRNA depletion. 2. RNA degradation, leading to fragmented rRNA that is not efficiently removed.1. Ensure the rRNA depletion kit is compatible with your species. 2. Use high-quality RNA (high RIN score) for library preparation.
High number of differentially expressed genes with no clear biological theme 1. Batch effects. 2. Insufficient number of biological replicates. 3. Confounding effects of cytotoxicity.1. Randomize sample processing and library preparation to minimize batch effects. Use statistical methods to correct for batch effects during data analysis. 2. Use a minimum of three biological replicates per condition. 3. Ensure that the this compound concentration used is non-toxic by performing a cell viability assay.
Difficulty validating RNA-Seq results with qPCR 1. Differences in the regions of the transcript targeted by RNA-Seq and qPCR primers. 2. Inappropriate housekeeping genes used for qPCR normalization. 3. Lowly expressed genes are difficult to detect reliably by both methods.1. Design qPCR primers to target the same exons as the reads from the RNA-Seq data. 2. Validate housekeeping genes for stable expression across your experimental conditions. 3. For lowly expressed genes, you may need to increase the amount of input material for both techniques.

Experimental Protocols

General Protocol for a this compound Gene Expression Study Using qPCR
  • Cell Culture and Treatment:

    • Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare fresh dilutions of this compound in serum-free or low-serum medium immediately before use.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the chosen duration. Include a minimum of three biological replicates for each condition.

  • RNA Extraction:

    • At the end of the treatment period, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., TRIzol or a column-based kit).

    • Proceed with RNA extraction according to the manufacturer's protocol.

    • Include an on-column or in-solution DNase I treatment to eliminate genomic DNA contamination.

    • Elute the RNA in nuclease-free water.

  • RNA Quantification and Quality Control:

    • Quantify the RNA concentration using a spectrophotometer or a fluorometer.

    • Assess RNA purity by checking the A260/280 ratio (should be ~2.0) and the A260/230 ratio (should be between 2.0 and 2.2).

    • Evaluate RNA integrity by determining the RIN value using a Bioanalyzer or similar instrument.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Use a mix of oligo(dT) and random hexamer primers for comprehensive cDNA synthesis.

    • Include a no-reverse transcriptase control (-RT) to check for genomic DNA contamination in the subsequent qPCR.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green or a probe-based chemistry), forward and reverse primers for your gene of interest and housekeeping gene(s), and nuclease-free water.

    • Add the diluted cDNA to the master mix in a qPCR plate.

    • Include a no-template control (NTC) for each primer set to check for contamination.

    • Run the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run if using SYBR Green to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each reaction.

    • Normalize the Cq value of the gene of interest to the Cq value of the stable housekeeping gene(s) (ΔCq).

    • Calculate the fold change in gene expression using the ΔΔCq method.

Data Presentation

Table 1: Representative Quantitative Gene Expression Data in BV-2 Microglial Cells Treated with this compound (100 µM) for 6 Hours
GeneTreatmentAverage CqΔCq (Gene of Interest - Housekeeping)ΔΔCq (Treated - Control)Fold Change (2^-ΔΔCq)
iNOS Control28.510.501.0
This compound26.28.2-2.34.9
TNF-α Control25.17.101.0
This compound23.85.8-1.32.5
GAPDH Control18.0---
(Housekeeping)This compound18.0---

Note: This table presents illustrative data based on reported trends of decreased inflammatory gene expression with catechol treatment. Actual results may vary.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Analysis cell_culture 1. Cell Culture treatment 2. This compound Treatment cell_culture->treatment rna_extraction 3. RNA Extraction treatment->rna_extraction qc 4. RNA QC (RIN, A260/280) rna_extraction->qc cdna_synthesis 5. cDNA Synthesis qc->cdna_synthesis qpcr 6a. qPCR cdna_synthesis->qpcr rnaseq 6b. RNA-Seq cdna_synthesis->rnaseq qpcr_analysis 7a. ΔΔCq Analysis qpcr->qpcr_analysis rnaseq_analysis 7b. DEG Analysis rnaseq->rnaseq_analysis

Caption: Experimental workflow for studying this compound's effect on gene expression.

Signaling_Pathways cluster_nrf2 Keap1-Nrf2 Pathway cluster_nfkb NF-κB & p38 MAPK Pathways mc This compound ros ROS mc->ros keap1 Keap1 ros->keap1 nrf2 Nrf2 keap1->nrf2 ub Ubiquitination (Degradation) keap1->ub nrf2->ub nucleus_nrf2 Nrf2 nrf2->nucleus_nrf2 are ARE nucleus_nrf2->are antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes mc_nfkb This compound p38 p38 MAPK mc_nfkb->p38 nfkb NF-κB mc_nfkb->nfkb inflammatory_genes Inflammatory Gene Expression p38->inflammatory_genes nfkb->inflammatory_genes

Caption: Signaling pathways modulated by this compound.

References

Validation & Comparative

A Comparative Analysis of the Neurotrophic Effects of 4-Methylcatechol and Other Catechols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotrophic effects of 4-Methylcatechol (4-MC) and other endogenous catechols, namely dopamine and norepinephrine. The information is compiled from preclinical studies to assist researchers in understanding the potential therapeutic applications of these compounds in neurodegenerative diseases and nerve injury.

Executive Summary

This compound (4-MC) is a synthetic catechol derivative that has demonstrated potent neurotrophic effects, primarily by inducing the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF)[1][2]. While endogenous catechols like dopamine and norepinephrine also exhibit neurotrophic and neuroprotective properties, direct quantitative comparisons of their efficacy in stimulating neurotrophin production relative to 4-MC are not extensively documented in the current literature. This guide summarizes the available data on the neurotrophic activities of these compounds, details the experimental methodologies used to assess these effects, and illustrates the key signaling pathways involved.

Comparative Data on Neurotrophic Factor Induction

While direct comparative studies providing quantitative data on the potency of this compound versus other catechols in inducing neurotrophic factor synthesis are limited, the available evidence suggests that 4-MC is a potent inducer of both NGF and BDNF[1][2]. One study indicated that this compound, dopamine, and levodopa all stimulate the synthesis of nerve growth factor (NGF) and subsequently increase the expression of metallothionein-III mRNA in glial cells[3]. However, the relative potency of these catechols was not quantified in this publication.

Table 1: Neurotrophic Effects of this compound (4-MC) in vitro

Cell TypeTreatmentOutcome MeasureResultReference
Rat Astrocytes4-MC (dose-dependent)BDNF content in mediaElevated[1]
Rat Neurons4-MC (dose-dependent)BDNF content in mediaElevated[1]
Rat Astrocytes & Neurons4-MCBDNF mRNA levelIncreased (correlated with BDNF content)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols typically employed in the assessment of neurotrophic factor induction.

Quantification of Neurotrophic Factor Protein Levels (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying protein levels in biological samples.

  • Sample Preparation: Conditioned media from cell cultures or tissue homogenates are collected.

  • Coating: Microplate wells are coated with a capture antibody specific for the neurotrophin of interest (e.g., anti-NGF or anti-BDNF).

  • Incubation: The samples and standards (known concentrations of the neurotrophin) are added to the wells and incubated.

  • Detection: A detection antibody, also specific for the neurotrophin, is added. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance of the color is measured using a microplate reader. The concentration of the neurotrophin in the samples is determined by comparing their absorbance to the standard curve.

Quantification of Neurotrophic Factor mRNA Levels (RT-qPCR)

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the amount of specific mRNA transcripts.

  • RNA Extraction: Total RNA is isolated from cells or tissues.

  • Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using the enzyme reverse transcriptase.

  • Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR. Specific primers for the neurotrophin gene of interest (e.g., NGF or BDNF) and a reference gene (for normalization) are used. The amplification of DNA is monitored in real-time using a fluorescent dye.

  • Analysis: The cycle threshold (Ct) values are used to determine the relative abundance of the target mRNA in the samples.

Signaling Pathways

The neurotrophic effects of catechols are mediated through complex intracellular signaling cascades. The diagrams below, generated using Graphviz, illustrate the key pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture (e.g., Astrocytes, Neurons) treatment Treatment with Catechols (4-MC, Dopamine, etc.) cell_culture->treatment collection Collection of Conditioned Media & Cells treatment->collection elisa ELISA (Protein Quantification) collection->elisa Conditioned Media rt_qpcr RT-qPCR (mRNA Quantification) collection->rt_qpcr Cells

General experimental workflow for assessing neurotrophic effects.

signaling_pathway cluster_4mc This compound Pathway cluster_neurotrophin_signaling Neurotrophin Signaling cluster_dopamine Dopamine Signaling cluster_norepinephrine Norepinephrine Signaling mc This compound ngf_bdnf_synthesis Increased Synthesis of NGF & BDNF mc->ngf_bdnf_synthesis stimulates ngf_bdnf NGF / BDNF ngf_bdnf_synthesis->ngf_bdnf trk_receptors Trk Receptors (TrkA / TrkB) ngf_bdnf->trk_receptors bind to downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) trk_receptors->downstream activate survival_growth Neuronal Survival, Growth, and Differentiation downstream->survival_growth promote dopamine Dopamine d_receptors Dopamine Receptors (D1-D5) dopamine->d_receptors d_downstream Modulation of Neuronal Activity d_receptors->d_downstream d_neuroprotection Neuroprotective Effects d_downstream->d_neuroprotection norepinephrine Norepinephrine adrenergic_receptors Adrenergic Receptors (α, β) norepinephrine->adrenergic_receptors ne_downstream Modulation of Synaptic Plasticity adrenergic_receptors->ne_downstream ne_neuroprotection Neuroprotective Effects ne_downstream->ne_neuroprotection

Signaling pathways of catechols and neurotrophins.

Discussion

This compound has emerged as a promising small molecule for stimulating the endogenous production of key neurotrophic factors. Its ability to increase both NGF and BDNF synthesis suggests potential therapeutic applications in a range of neurological disorders. The endogenous catecholamines, dopamine and norepinephrine, also play crucial roles in neuronal function and survival, with their neuroprotective effects being well-documented.

The precise mechanism by which 4-MC stimulates neurotrophin synthesis is not fully elucidated but is thought to involve the activation of intracellular signaling cascades that lead to increased gene transcription. The neurotrophic actions of NGF and BDNF are subsequently mediated through their binding to Trk receptors, which triggers downstream pathways promoting neuronal survival and plasticity.

While dopamine and norepinephrine are essential neurotransmitters with established neuroprotective roles, their primary mechanism of action is through receptor-mediated modulation of neuronal activity. Their influence on neurotrophin synthesis appears to be less direct compared to the effects observed with 4-MC.

Conclusion and Future Directions

This compound is a potent inducer of NGF and BDNF synthesis in vitro. While dopamine and norepinephrine also contribute to neuronal health and survival, there is a clear need for direct, quantitative comparative studies to elucidate the relative potencies of these catechols in promoting neurotrophic effects. Future research should focus on:

  • Head-to-head comparative studies: Directly comparing the dose-response effects of 4-MC, dopamine, norepinephrine, and other relevant catechols on NGF and BDNF synthesis in various neuronal and glial cell types.

  • In vivo studies: Evaluating the comparative efficacy of these compounds in animal models of neurodegenerative diseases or nerve injury.

  • Mechanism of action: Further investigating the specific molecular targets and signaling pathways through which 4-MC exerts its neurotrophin-inducing effects.

Such studies will be invaluable for the rational design and development of novel therapeutic strategies targeting neurotrophic factor pathways for the treatment of a wide range of neurological disorders.

References

A Comparative Guide to the Antioxidant Activity of 4-Methylcatechol and Trolox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of 4-Methylcatechol against the well-established antioxidant standard, Trolox. The information presented is based on available experimental data to facilitate informed decisions in research and development.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies detailing the antioxidant capacity of this compound and Trolox under identical experimental conditions are limited in publicly available literature. However, by compiling data from various sources, a comparative overview can be presented. The following table summarizes key antioxidant activity metrics for both compounds. It is important to note that IC50 and Trolox Equivalent Antioxidant Capacity (TEAC) values are highly dependent on the specific assay conditions.

Antioxidant Assay IC50 TEAC Value Reference
This compound DPPHData not readily availableData not readily available
ABTSData not readily availableData not readily available
Trolox DPPH~4.5 µg/mL1.0 (by definition)[1][2]
ABTS~2.5 µg/mL1.0 (by definition)[1][2]

Note: The provided IC50 values for Trolox are representative and can vary between studies.

Mechanism of Antioxidant Action

Both this compound and Trolox exert their antioxidant effects primarily through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, which neutralize free radicals.

This compound , as a catechol derivative, possesses two adjacent hydroxyl groups on its aromatic ring. This structure is crucial for its antioxidant activity, as it can readily donate hydrogen atoms to stabilize free radicals. The presence of an electron-donating methyl group at the para position may further enhance its radical scavenging ability compared to unsubstituted catechol.

Trolox , a water-soluble analog of vitamin E, is widely used as a standard in antioxidant assays. Its antioxidant activity stems from the hydroxyl group on the chromanol ring, which efficiently donates a hydrogen atom to free radicals, thereby terminating the oxidative chain reaction.

Experimental Protocols

Below are detailed methodologies for two common in vitro assays used to evaluate antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (this compound, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a series of concentrations for both this compound and Trolox in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of each sample concentration to the wells. Then, add a fixed volume of the DPPH solution to each well. A control well should contain only the solvent and the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations for both this compound and Trolox in the appropriate solvent.

  • Reaction Mixture: In a 96-well microplate, add a small volume of each sample concentration to the wells, followed by a fixed volume of the ABTS•+ working solution.

  • Incubation: Incubate the microplate at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • TEAC Determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the scavenging activity of the sample to a standard curve prepared with Trolox.

Visualizing Antioxidant Mechanisms and Workflows

Cellular Antioxidant Response Pathway

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Antioxidants can activate this pathway, leading to the expression of various antioxidant and detoxification enzymes.

Keap1_Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Antioxidant This compound or Trolox Antioxidant->ROS Neutralizes Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 (Ubiquitination) Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Cul3->Proteasome Degradation Maf sMaf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Caption: Keap1-Nrf2 signaling pathway in cellular antioxidant response.

Experimental Workflow for Antioxidant Activity Comparison

The following diagram outlines a generalized workflow for the comparative validation of the antioxidant activity of this compound and Trolox.

Experimental_Workflow prep Preparation of Reagents (DPPH, ABTS•+, etc.) assay Perform Antioxidant Assays (DPPH and ABTS) prep->assay sample_prep Sample Preparation (Serial dilutions of this compound and Trolox) sample_prep->assay measurement Spectrophotometric Measurement (Absorbance at 517 nm for DPPH, 734 nm for ABTS) assay->measurement calculation Data Analysis and Calculation (% Inhibition, IC50, TEAC) measurement->calculation comparison Comparative Analysis calculation->comparison

Caption: Workflow for comparing antioxidant activity.

References

A Comparative Analysis of 4-Methylcatechol and its Parent Flavonoid Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antioxidant and anti-inflammatory properties of quercetin and its metabolite, 4-methylcatechol.

This guide provides a detailed comparative study of the naturally occurring flavonoid, quercetin, and its primary metabolite, this compound. We delve into their antioxidant and anti-inflammatory capacities, presenting supporting experimental data and outlining the methodologies used. This information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the nuanced biological activities of these two related compounds.

Introduction

Quercetin, a prominent flavonoid found in a variety of fruits and vegetables, is well-regarded for its potent antioxidant and anti-inflammatory properties. Following ingestion, quercetin undergoes significant metabolism, with this compound emerging as one of its key metabolites. Understanding the biological activities of this metabolite is crucial, as it may contribute significantly to the overall therapeutic effects attributed to a quercetin-rich diet. This guide aims to provide a side-by-side comparison of these two compounds, highlighting their similarities and differences in action.

Antioxidant Activity: A Head-to-Head Comparison

The antioxidant capacities of this compound and quercetin have been evaluated using various in vitro assays. While both compounds exhibit strong radical scavenging abilities, their efficacy can differ depending on the specific assay and experimental conditions.

One study directly comparing the two in a 2,2,-diphenylpicrylhydrazyl (DPPH) radical scavenger assay indicated that all compounds with an ortho-diphenolic structure, which includes both quercetin and this compound, acted as strong antioxidants. However, in a cellular assay focused on lipid peroxidation in cultured rat hepatocytes, only the more lipophilic compounds, quercetin and 3,4-dihydroxytoluene (a compound structurally similar to this compound), were found to be active.

Antioxidant AssayThis compound (IC50)Quercetin (IC50)Reference Compound (IC50)
DPPH Radical Scavenging Activity Data not consistently available in comparative studies. One study suggests greater activity than quercetin.20.7 µMAscorbic Acid: ~9.53 µg/mL
ABTS Radical Cation Scavenging Assay Data not available in direct comparative studies.TEAC value of 4.72Trolox: Standard

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is another measure of antioxidant strength. The variability in reported IC50 values for quercetin across different studies highlights the importance of direct comparative analysis under identical experimental conditions.

Anti-inflammatory Effects: Modulating Key Signaling Pathways

Both this compound and its parent compound, quercetin, have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the modulation of critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Modulation of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Both this compound and quercetin have been shown to inhibit its activation.

This compound: In lipopolysaccharide (LPS)-stimulated microglia cells, catechols, including this compound, have been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB and the degradation of its inhibitory protein, IκB.

Quercetin: Quercetin is a well-documented inhibitor of the NF-κB pathway. It can suppress the activation of NF-κB in various cell types, thereby reducing the expression of pro-inflammatory genes.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Quercetin Quercetin Quercetin->IKK inhibits Quercetin->NFkB_nuc inhibits translocation Methylcatechol This compound Methylcatechol->IKK inhibits Methylcatechol->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Figure 1: Simplified NF-κB signaling pathway and points of inhibition by quercetin and this compound.

Influence on the MAPK Pathway

The MAPK signaling cascade, which includes p38, JNK, and ERK, plays a crucial role in cellular responses to inflammatory stimuli.

This compound: Studies have indicated that this compound can inhibit the phosphorylation of p38 MAPK in LPS-stimulated microglia.

Quercetin: Quercetin has been shown to inhibit the phosphorylation of all three major MAPKs (ERK, JNK, and p38), thereby attenuating the inflammatory response.[2]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) ASK1 ASK1 Stimuli->ASK1 MEK1_2 MEK1/2 Stimuli->MEK1_2 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Quercetin Quercetin Quercetin->p38 inhibits phosphorylation Quercetin->JNK inhibits phosphorylation Quercetin->ERK inhibits phosphorylation Methylcatechol This compound Methylcatechol->p38 inhibits phosphorylation Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response

Figure 2: Simplified MAPK signaling pathway and points of inhibition by quercetin and this compound.

Experimental Protocols

To ensure the reproducibility and transparency of the cited data, this section provides detailed methodologies for the key experiments mentioned.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm, appearing as a deep violet solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow and a decrease in absorbance.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compounds (this compound and quercetin) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds and the standard. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH Solution with Samples/Standard DPPH_sol->Mix Sample_prep Prepare Sample and Standard Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Figure 3: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This is another widely used spectrophotometric assay to assess antioxidant capacity.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ radical has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants in the sample reduce the ABTS•+ back to its colorless neutral form, and the degree of decolorization is proportional to the antioxidant activity.

Protocol:

  • Preparation of ABTS•+ solution: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in various concentrations.

  • Reaction: A fixed volume of the ABTS•+ working solution is added to the test compounds and the standard.

  • Incubation: The reaction is incubated for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the same antioxidant activity as the sample.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in Macrophages

This cell-based assay is used to evaluate the potential of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced can be quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound and quercetin) for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a group with LPS stimulation but without test compounds are also included.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Assay: The amount of nitrite in the supernatant is determined by adding Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), which forms a colored azo dye.

  • Measurement: The absorbance of the colored product is measured at approximately 540 nm.

  • Calculation: The concentration of nitrite is calculated from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production by the test compounds is then determined.

Conclusion

This comparative guide demonstrates that both this compound and its parent flavonoid, quercetin, possess significant antioxidant and anti-inflammatory properties. While direct quantitative comparisons are not always available, the existing evidence suggests that this compound is a biologically active metabolite that likely contributes to the health benefits associated with quercetin consumption. Both compounds exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

For researchers and drug development professionals, these findings underscore the importance of considering the metabolic fate of flavonoids when evaluating their therapeutic potential. Further direct comparative studies are warranted to fully elucidate the relative potencies and specific mechanisms of action of this compound and quercetin, which will be invaluable for the development of novel therapeutic agents targeting oxidative stress and inflammation.

References

Comparative Guide to the Mechanisms of Nerve Growth Factor Synthesis Induced by 4-Methylcatechol and Natural Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms, performance, and experimental protocols for 4-Methylcatechol (4-MC) and two promising natural alternatives, Lion's Mane Mushroom (Hericium erinaceus) and Bacopa monnieri, in inducing Nerve Growth Factor (NGF) synthesis. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for neurotrophic research and therapeutic development.

Overview of Compounds and Mechanisms

This compound (4-MC) is a synthetic compound recognized for its potent ability to induce the synthesis of neurotrophins, including NGF and Brain-Derived Neurotrophic Factor (BDNF).[1][2] Its neuroprotective and neuro-regenerative properties are attributed to this induction.[3][4][5] Emerging evidence also suggests that 4-MC can directly activate intracellular signaling pathways, such as the MAPK/ERK cascade, independent of neurotrophin synthesis.[6]

Lion's Mane Mushroom (Hericium erinaceus) is an edible and medicinal mushroom with a history of use in traditional medicine. Its neurotrophic effects are primarily attributed to two classes of compounds: hericenones found in the fruiting body and erinacines located in the mycelium.[1][7][8] These compounds are known to stimulate NGF synthesis, with some studies suggesting the involvement of the JNK and PKA signaling pathways.[9]

Bacopa monnieri is a perennial herb used in Ayurvedic medicine for its cognitive-enhancing and neuroprotective effects. The primary active constituents are bacosides , which are triterpenoid saponins. While some research suggests a role in modulating neurotrophins, the primary mechanism appears to involve the enhancement of downstream signaling pathways, including the phosphorylation of CREB (cAMP response element-binding protein), and exhibiting anti-inflammatory and antioxidant properties.

Comparative Performance Data

The following tables summarize the quantitative data on the efficacy of each compound in inducing NGF synthesis and promoting neurite outgrowth.

Table 1: Induction of Nerve Growth Factor (NGF) Synthesis in vitro

Compound/Active ConstituentCell TypeConcentrationNGF Secretion (pg/mL)Reference
This compound (4-MC) N/AN/AData not available in comparable format
Hericenone C Mouse astroglial cells33 µg/mL23.5 ± 1.0[1]
Hericenone D Mouse astroglial cells33 µg/mL10.8 ± 0.8[1]
Hericenone E Mouse astroglial cells33 µg/mL13.9 ± 2.1[1]
Hericenone H Mouse astroglial cells33 µg/mL45.1 ± 1.1[1]
Erinacine A Mouse astroglial cells1.0 mM250.1 ± 36.2[1]
Erinacine B Mouse astroglial cells1.0 mM129.7 ± 6.5[1]
Erinacine C Mouse astroglial cells1.0 mM299.1 ± 59.6[1]
Erinacine E Mouse astroglial cells5.0 mM105.0 ± 5.2[1]
Erinacine F Mouse astroglial cells5.0 mM175.0 ± 5.2[1]
Epinephrine (Positive Control) Mouse astroglial cellsN/A69.2 ± 17.2[1]
Bacopa monnieri (Bacosides) N/AN/ADirect NGF induction data not available

Table 2: Effects on Neurite Outgrowth and Signaling Pathways

Compound/Active ConstituentEffectCell LineKey Signaling MoleculesReference
This compound (4-MC) Enhances peripheral nerve regenerationIn vivo (rat sciatic nerve)NGF[3]
Stimulates Trk receptor and MAPK/ERK phosphorylationCultured rat cortical neuronsTrk, MAPK/ERK[6]
Lion's Mane Mushroom Promotes neurite outgrowthPC12 cellsJNK, c-Jun, c-fos[9]
Bacopa monnieri Extract Increases BDNF expression and CREB phosphorylationIn vivo (mouse dentate gyrus)BDNF, p-CREB[7]

Signaling Pathways

The diagrams below, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for 4-MC and Lion's Mane Mushroom in inducing NGF synthesis.

G cluster_4MC This compound (4-MC) Signaling Pathway MC This compound TrkA TrkA Receptor MC->TrkA Direct Activation Ras Ras TrkA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylation NGF_Gene NGF Gene Expression CREB->NGF_Gene Transcription

Caption: Proposed signaling pathway for this compound-induced NGF synthesis.

G cluster_LionsMane Lion's Mane (Hericenones/Erinacines) Signaling Pathway LM Hericenones/ Erinacines Receptor Unknown Receptor LM->Receptor JNK JNK Receptor->JNK Activation cJun c-Jun JNK->cJun Phosphorylation cFos c-fos JNK->cFos Increased Expression NGF_Gene NGF Gene Expression cJun->NGF_Gene Transcription cFos->NGF_Gene Transcription

Caption: Proposed JNK signaling pathway for Lion's Mane-induced NGF synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of NGF Synthesis by ELISA

Objective: To measure the concentration of NGF secreted by cells in response to treatment with a test compound.

Protocol:

  • Cell Culture and Treatment:

    • Plate appropriate cells (e.g., mouse astroglial cells, 1321N1 human astrocytoma cells) in 24-well plates at a suitable density.

    • Allow cells to adhere and grow for 24 hours.

    • Replace the medium with fresh medium containing the test compound (e.g., 4-MC, hericenones, erinacines) at various concentrations. Include a vehicle control and a positive control (e.g., epinephrine).

    • Incubate for a predetermined period (e.g., 24-48 hours).

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Centrifuge to remove any cellular debris.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well microplate with a capture antibody specific for NGF overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add standards of known NGF concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for NGF and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of NGF in the samples by interpolating their absorbance values on the standard curve.

Western Blot Analysis of Signaling Proteins

Objective: To detect the phosphorylation or expression levels of specific proteins in a signaling pathway.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Culture and treat cells as described in the ELISA protocol.

    • After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in a sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-phospho-CREB) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a secondary antibody conjugated to HRP for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensity using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).

Neurite Outgrowth Assay

Objective: To assess the ability of a compound to promote the growth of neurites from neuronal cells.

Protocol:

  • Cell Plating:

    • Plate neuronal cells (e.g., PC12 cells, primary neurons) on a suitable substrate (e.g., collagen-coated plates) in a multi-well plate.

  • Compound Treatment:

    • Treat the cells with the test compound at various concentrations. Include a negative control (vehicle) and a positive control (e.g., NGF).

  • Incubation:

    • Incubate the cells for a period sufficient to allow for neurite extension (e.g., 48-72 hours).

  • Fixation and Staining:

    • Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Stain the cells with a neuronal marker (e.g., anti-β-III-tubulin antibody) followed by a fluorescently labeled secondary antibody. Stain the nuclei with a fluorescent dye (e.g., DAPI).

  • Image Acquisition and Analysis:

    • Acquire images of the stained cells using a high-content imaging system or a fluorescence microscope.

    • Quantify neurite outgrowth using automated image analysis software. Parameters to measure may include the number of neurites per cell, the total neurite length per cell, and the number of branch points.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating NGF-inducing compounds and the logical relationship between the different experimental assays.

G cluster_workflow Experimental Workflow for Evaluating NGF-Inducing Compounds A Compound Treatment (e.g., 4-MC, Lion's Mane, Bacopa) B Cell Culture Supernatant Collection A->B C Cell Lysis A->C F Neurite Outgrowth Assay A->F D NGF ELISA B->D E Western Blot C->E G Data Analysis & Comparison D->G E->G F->G

Caption: General experimental workflow for compound evaluation.

G cluster_logic Logical Relationship of Assays Induction NGF Induction (ELISA) Function Functional Outcome (Neurite Outgrowth) Induction->Function leads to Signaling Signaling Pathway Activation (Western Blot) Signaling->Induction regulates Signaling->Function can directly cause

Caption: Logical relationship between the key experimental assays.

References

A Comparative Guide to the Analytical Determination of 4-Methylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of 4-Methylcatechol, a compound of interest in various research fields, including as a metabolite and a potential biomarker. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods.

Data Presentation: A Comparative Overview of Analytical Methods

The performance of different analytical methods for the determination of this compound and structurally related phenolic compounds is summarized in the table below. This allows for a direct comparison of their key validation parameters.

ParameterHPLC-UVGC-MSUV-Vis SpectrophotometryElectrochemical Methods
Linearity Range 5 - 100 µg/mL~0.1 - 50 ng/L (for related phenols)1 - 40 µg/mL (for catechol)0.5 - 7.0 µM (for catechol)
Limit of Detection (LOD) ~2.2 µg/mL (for related compounds)~2 µg/L (for 4-ethylphenol)~0.06 µg/mL (for related phenols)~0.0039 µM (for catechol)
Limit of Quantitation (LOQ) ~6.6 µg/mL (for related compounds)~5 µg/L (for 4-ethylphenol)~0.17 µg/mL (for related phenols)~0.0132 µM (for catechol)
Precision (%RSD) < 2%< 10% (for related phenols)< 2%< 5%
Accuracy (Recovery %) > 99%98 - 102% (for related phenols)Not specified96.0 - 104.3% (for related compounds)
Sample Preparation Minimal (dissolution)Derivatization may be requiredDirect measurementMinimal (dilution)
Selectivity HighVery HighLow to ModerateModerate to High
Throughput HighModerateHighHigh

Note: Some data presented is for structurally similar compounds like catechol or other phenols due to the limited availability of direct comparative studies on this compound. These values serve as an estimate of the expected performance.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)

  • This compound standard (≥95% purity)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 280 nm).

  • Analysis: Inject the standards and samples into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the samples using the calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often required to increase volatility and improve chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for phenol analysis (e.g., DB-5ms).

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Solvent (e.g., Dichloromethane, Ethyl acetate).

  • This compound standard (≥95% purity).

Procedure:

  • Standard and Sample Preparation (with Derivatization):

    • To a known amount of the standard or sample, add a suitable solvent.

    • Add the derivatizing agent (e.g., BSTFA) and an internal standard.

    • Heat the mixture (e.g., at 60-70 °C) for a specified time to complete the derivatization reaction.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

    • Ion Source Temperature: 230 °C.

    • Mass Spectrometer Mode: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

  • Analysis: Inject the derivatized standards and samples. Identify the derivatized this compound by its retention time and mass spectrum. Quantify using the peak area ratio to the internal standard and the calibration curve.

UV-Vis Spectrophotometry

This method is simple and rapid but may lack the specificity of chromatographic methods, making it more suitable for the analysis of relatively pure samples or for total phenol content estimation.

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents:

  • Solvent (e.g., ethanol, water).

  • This compound standard (≥95% purity).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent and create a series of calibration standards.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning the spectrum of a standard solution.

    • Measure the absorbance of the blank (solvent), standards, and samples at the λmax.

  • Analysis: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.

Electrochemical Methods

Electrochemical sensors offer a sensitive and portable option for the determination of electroactive compounds like this compound.

Instrumentation:

  • Potentiostat with a three-electrode system (working, reference, and counter electrodes). The working electrode can be modified to enhance sensitivity and selectivity.

Reagents:

  • Supporting electrolyte (e.g., phosphate buffer solution).

  • This compound standard (≥95% purity).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and dilute it to various concentrations in the supporting electrolyte.

  • Electrochemical Measurement:

    • Immerse the three-electrode system into the electrochemical cell containing the standard or sample solution.

    • Apply a potential scan using a technique like cyclic voltammetry (CV) or differential pulse voltammetry (DPV).

    • Record the current response, which will show a peak corresponding to the oxidation of this compound.

  • Analysis: Generate a calibration curve by plotting the peak current against the concentration of the this compound standards. Use this curve to determine the concentration in unknown samples.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the chromatographic analysis of this compound.

Chromatographic Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Results start Start prep_standard Prepare Standard Solutions start->prep_standard prep_sample Prepare Sample Solutions start->prep_sample filtration Filtration prep_standard->filtration derivatization Derivatization (for GC-MS) prep_sample->derivatization derivatization->filtration injection Inject into HPLC/GC filtration->injection separation Chromatographic Separation injection->separation detection Detection (UV/MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification report Generate Report quantification->report

Caption: General workflow for chromatographic analysis of this compound.

Comparative Analysis of 4-Methylcatechol's Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of existing research reveals that 4-Methylcatechol, a metabolite of various phenolic compounds, exhibits significant cytotoxic and pro-apoptotic effects across a range of cell lines, primarily through the induction of oxidative stress. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of its cellular impacts, detailed experimental methodologies, and an elucidation of the key signaling pathways involved.

Quantitative Analysis of Cytotoxicity

Cell Line TypeSpecific Cell Line(s)Observed EffectPrimary Mechanism
Murine Tumor CellsB16 melanoma, LL/2 Lewis lung carcinoma, C6 glioma, PC12 pheochromocytomaInduction of apoptosisExtracellular pro-oxidant action
Metastatic Melanoma CellsNot specifiedInhibition of proliferation, cell cycle arrest, and apoptosisOxidative stress, intrinsic mitochondrial pathway, inhibition of Akt-mediated cell survival[3]
TM4 Sertoli CellsTM4Time- and dose-dependent inhibition of cell viability, induction of apoptosisUpregulation of Bax, downregulation of Bcl-2, caspase cascade activation
Neural Stem/Progenitor CellsNot specifiedUpregulation of heme oxygenase-1 (HO-1)Activation of PI3K/Akt signaling pathway

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed protocols for key experimental assays are provided below.

Cell Viability and IC50 Determination via MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Target cell lines

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assessment by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Target cell lines treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound is the induction of oxidative stress through the extracellular generation of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[1][2] This increase in ROS triggers a cascade of intracellular events leading to apoptosis.

G Methylcatechol This compound ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Methylcatechol->ROS Extracellular Generation OxidativeStress Oxidative Stress ROS->OxidativeStress Akt Akt ROS->Akt Inhibition Mitochondria Mitochondria OxidativeStress->Mitochondria Intrinsic Pathway Apoptosis Apoptosis Mitochondria->Apoptosis PI3K PI3K PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival

Caption: Oxidative stress-induced apoptosis by this compound.

In metastatic melanoma cells, this oxidative stress has been shown to inhibit the Akt signaling pathway, a crucial regulator of cell survival.[3] The generation of ROS by this compound leads to a decrease in Akt phosphorylation, thereby promoting apoptosis.

experimental_workflow start Cell Seeding (96-well plate) treatment Treatment with This compound (various concentrations) start->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis data Data Analysis (IC50 & Apoptosis %) mtt->data apoptosis->data

Caption: Experimental workflow for assessing this compound's effects.

Conversely, in neural stem/progenitor cells, this compound has been observed to activate the PI3K/Akt pathway, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1). This suggests a cell-type-specific dual role for this compound, where it can act as a pro-oxidant in cancer cells and potentially as an indirect antioxidant in certain non-cancerous cells.

This comparative guide underscores the potential of this compound as a cytotoxic agent in various cancer cell lines, primarily through the induction of oxidative stress and apoptosis. Further research is warranted to elucidate the precise molecular targets and to explore its therapeutic potential in greater detail.

References

The Ascendancy of a Metabolite: 4-Methylcatechol's Role in Flavonoid Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of dietary flavonoids is a cornerstone of nutritional science and drug discovery. However, the low bioavailability of many parent flavonoids has shifted focus towards their more readily absorbed microbial metabolites. Among these, 4-Methylcatechol (4-MC), a key metabolite of flavonoids like quercetin and rutin, has emerged as a potent bioactive molecule in its own right. This guide provides an objective comparison of 4-MC's bioactivity with its parent flavonoids, supported by experimental data and detailed methodologies, to validate its critical role in mediating the health benefits associated with flavonoid consumption.

Bioactivity Profile: this compound vs. Parent Flavonoids

Emerging evidence suggests that this compound not only contributes to but in some cases, surpasses the bioactivity of its parent flavonoids. This is largely attributed to its smaller size and increased bioavailability following microbial metabolism in the gut.[1][2][3] The following tables summarize the quantitative data comparing the bioactivity of 4-MC and its parent flavonoid, quercetin.

Table 1: Comparative Antioxidant Activity
CompoundAssayResultReference
This compound DPPH Radical ScavengingGreater antioxidant capacity than quercetin[4]
Quercetin DPPH Radical ScavengingHigh activity, presence of 3',4'-catechol moiety is key[5]
This compound Lipid Peroxidation (MDA assay)Equally effective as quercetin[4]
Quercetin Lipid Peroxidation (MDA assay)Effective inhibitor[4]
Table 2: Comparative Antiplatelet Activity

The antiplatelet effects of this compound have been more extensively quantified, demonstrating significantly higher potency than the widely used antiplatelet drug, acetylsalicylic acid (aspirin), and by extension, its parent flavonoids which are known to have weaker antiplatelet effects.[6][7][8]

CompoundAssayIC50 (µM)Reference
This compound Arachidonic Acid-Induced Platelet Aggregation< 3 µM[9]
Acetylsalicylic Acid (Aspirin) Arachidonic Acid-Induced Platelet Aggregation~10 times less active than 4-MC[6]
This compound Collagen-Induced Platelet AggregationClinically relevant effect at 10 µM[8]
Quercetin Platelet AggregationGenerally possess antiplatelet effects, but with low bioavailability, their clinical importance is disputable.[6][7]
Table 3: Comparative Anti-inflammatory and Vasodilatory Effects

Quantitative comparisons for anti-inflammatory and vasodilatory effects are less direct. However, the available data points to this compound as a significant contributor to these activities.

CompoundBioactivityKey FindingsReference
This compound Anti-inflammatoryReduces production of pro-inflammatory mediators.[10]
Quercetin Anti-inflammatoryInhibits NO and PGE2 production.[10][11]
This compound VasodilationCauses vasodilation via voltage-gated potassium (KV) channels.[12]
Quercetin VasodilationKnown to have vasorelaxant effects.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and flavonoid bioactivity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.[13]

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[14]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 mM stock solution of DPPH in methanol.

    • Prepare serial dilutions of the test compounds (this compound, Quercetin) and a positive control (e.g., Ascorbic acid or Trolox) in methanol.[13]

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the test compound or control solution.

    • Add 100 µL of the DPPH working solution to all wells.

    • For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[13]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in whole blood.[16]

Principle: Platelet aggregation is induced by an agonist (e.g., arachidonic acid, collagen), and the change in impedance is measured as platelets aggregate on electrodes.

Protocol:

  • Sample Preparation:

    • Collect fresh human blood in tubes containing an anticoagulant (e.g., citrate).

  • Assay Procedure:

    • Pre-incubate whole blood with various concentrations of the test compound (this compound, Quercetin) or a control (e.g., acetylsalicylic acid) for a specified time.

    • Add an aggregation inducer (e.g., 0.5 mM arachidonic acid).

    • Measure platelet aggregation using an impedance aggregometer. The change in impedance over time is recorded.[8]

  • Data Analysis:

    • The extent of aggregation is determined by the area under the curve (AUC).

    • The inhibitory effect of the test compound is calculated as a percentage of the control aggregation.

    • IC50 values are determined from the dose-response curves.

Assessment of Vasodilation in Isolated Aortic Rings

This ex vivo method assesses the vasorelaxant properties of a compound.[17]

Principle: The tension of isolated arterial rings is measured in an organ bath. The ability of a compound to relax pre-constricted rings indicates its vasodilatory effect.

Protocol:

  • Tissue Preparation:

    • Isolate the thoracic aorta from a rat and cut it into rings (2-3 mm).

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

  • Experimental Procedure:

    • Pre-constrict the aortic rings with a vasoconstrictor (e.g., phenylephrine).

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound (this compound).

    • Record the changes in isometric tension.[12]

  • Data Analysis:

    • The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine.

    • EC50 values (the concentration causing 50% of the maximum relaxation) can be calculated from the concentration-response curves.

Signaling Pathways and Mechanisms of Action

The superior bioactivity of this compound is underpinned by its interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the metabolic pathway from quercetin to this compound and the subsequent signaling cascades it modulates.

flavonoid_metabolism cluster_gut Gut Microbiota Metabolism Quercetin Quercetin DHPAA 3,4-Dihydroxyphenylacetic acid Quercetin->DHPAA Degradation MC This compound DHPAA->MC Decarboxylation Bioactivity Bioactivity MC->Bioactivity Absorption & Systemic Circulation

Caption: Metabolic conversion of Quercetin to this compound by gut microbiota.

signaling_pathways cluster_platelet Antiplatelet Action cluster_vasodilation Vasodilatory Effect cluster_antioxidant Antioxidant & Anti-inflammatory Response MC This compound COX_TXS Cyclooxygenase- Thromboxane Synthase MC->COX_TXS Interferes with coupling Ca_Signaling Intracellular Ca2+ Signaling MC->Ca_Signaling Modulates KV_Channels Voltage-gated K+ (KV) Channels MC->KV_Channels Opens Nrf2 Nrf2 MC->Nrf2 Activates Platelet_Aggregation Platelet Aggregation COX_TXS->Platelet_Aggregation Ca_Signaling->Platelet_Aggregation Vasodilation Vasodilation KV_Channels->Vasodilation ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus & binds Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes Upregulates expression

Caption: Key signaling pathways modulated by this compound.

Conclusion

The evidence strongly supports the critical role of this compound in mediating, and in some instances enhancing, the bioactivity of its parent flavonoids. Its superior antiplatelet activity and comparable or greater antioxidant potential, coupled with its increased bioavailability, position 4-MC as a key molecule of interest for researchers in nutrition, pharmacology, and drug development. Future research should focus on further elucidating the synergistic or independent effects of 4-MC and other flavonoid metabolites to fully understand the complex interplay that governs the health benefits of flavonoid-rich diets. The experimental protocols and comparative data presented in this guide offer a foundational resource for the continued investigation into this promising bioactive compound.

References

Comparative Efficacy of 4-Methylcatechol in Preclinical Models of Neuropathy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic efficacy of 4-Methylcatechol (4-MC) in various experimental models of peripheral neuropathy. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective assessment of 4-MC's potential as a therapeutic agent.

Executive Summary

This compound (4-MC), a potent stimulator of Nerve Growth Factor (NGF) synthesis, has demonstrated significant therapeutic potential in preclinical models of diabetic neuropathy and traumatic nerve injury. In streptozotocin (STZ)-induced diabetic rodent models, 4-MC treatment has been shown to preserve nerve function and structure by preventing the decline in motor nerve conduction velocity (MNCV) and increasing NGF levels in the sciatic nerve.[1][2][3] Furthermore, in models of sciatic nerve crush injury, 4-MC promotes the regeneration of unmyelinated sensory nerve fibers and enhances skin reinnervation. To date, the efficacy of 4-MC in chemotherapy-induced peripheral neuropathy (CIPN) has not been reported in the scientific literature. This guide presents the available quantitative data on the efficacy of 4-MC and provides a comparative overview with other neurotrophic factors and small molecules under investigation for peripheral neuropathy.

Data Presentation: Efficacy of this compound in Neuropathy Models

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in diabetic neuropathy and traumatic nerve injury models.

Table 1: Efficacy of this compound in STZ-Induced Diabetic Neuropathy in Rats

ParameterControl GroupDiabetic (Untreated)Diabetic + 4-MCPercentage Improvement with 4-MCReference
Motor Nerve Conduction Velocity (MNCV) Data not providedStatistically significant fallReduction preventedData not provided[2]
Sciatic Nerve NGF Content 100% (normalized)38.5 ± 2.8% of control (p < 0.01)140% of untreated diabetic (p < 0.05)140% increase vs. untreated[2]
Motor Nerve Conduction Velocity (MNCV) Data not providedStatistically significant reductionFaster MNCV than untreatedData not provided[3]
Sciatic Nerve NGF Content Data not providedStatistically significant reductionSignificantly greater NGF contentData not provided[3]
Mean Myelinated Nerve Fiber Diameter Data not providedStatistically significant reductionLarger than untreatedData not provided[3]
Mean Myelinated Axon Diameter Data not providedStatistically significant reductionLarger than untreatedData not provided[3]

Note: While studies[2][3] report statistically significant improvements, specific mean values and standard deviations for MNCV were not available in the abstracts reviewed.

Table 2: Efficacy of this compound in Sciatic Nerve Crush Injury in Mice

ParameterControl Group (PBS)4-MC Treated Group (10 µg/kg/day, i.p.)p-valueReference
Skin Innervation Index 0.28 ± 0.060.47 ± 0.050.0002[4]
**Unmyelinated Fiber Density (fibers/mm²) **38,323 ± 3,84155,267 ± 6,0470.0042[4]
Unmyelinated Fibers per Remak Bundle 1.85 ± 0.212.81 ± 0.270.001[4]

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Diabetes: A single intraperitoneal injection of STZ (50-65 mg/kg) dissolved in a citrate buffer is administered to induce hyperglycemia, a key feature of type 1 diabetes. Blood glucose levels are monitored to confirm the diabetic state.

  • 4-MC Treatment: In preventative studies, 4-MC treatment is initiated at the time of STZ injection and continues for the duration of the experiment (e.g., 4 weeks).[2] In therapeutic studies, treatment begins at a later time point after the establishment of neuropathy (e.g., 4 weeks post-STZ) and continues for a specified period (e.g., 4 weeks).[3]

  • Dosage and Administration: The dosage and route of administration of 4-MC can vary between studies.

  • Outcome Measures:

    • Motor Nerve Conduction Velocity (MNCV): Anesthetized rats undergo electrophysiological testing of the sciatic or tibial nerve to measure the speed of nerve impulse transmission.

    • Nerve Growth Factor (NGF) Content: Sciatic nerve tissue is harvested and analyzed using methods like enzyme-linked immunosorbent assay (ELISA) to quantify NGF protein levels.

    • Morphological Analysis: Nerve biopsies are processed for histology to assess myelinated fiber and axon diameters.

Sciatic Nerve Crush Injury Model
  • Animal Model: Adult male ICR mice are commonly used.

  • Surgical Procedure: Under anesthesia, the sciatic nerve is exposed at the mid-thigh level and subjected to a controlled crush injury for a specific duration (e.g., 30 seconds) using fine forceps.

  • 4-MC Treatment: Daily intraperitoneal injections of 4-MC (10 µg/kg) are administered, starting from the day after the injury and continuing for the experimental period (e.g., 3 months).[4]

  • Outcome Measures:

    • Skin Innervation Analysis: Skin biopsies from the hind paw are immunostained for nerve markers (e.g., PGP9.5) to quantify the density of epidermal nerve fibers and calculate a skin innervation index.

    • Nerve Fiber Morphometry: The sural nerve is harvested and processed for electron microscopy to quantify the density of unmyelinated fibers and the number of fibers per Remak bundle.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation in a neuropathy model.

G Proposed Mechanism of this compound in Neuropathy cluster_0 Cellular Level cluster_1 Neuronal Level cluster_2 Physiological Outcome 4-MC This compound Increased NGF Synthesis & Secretion Increased NGF Synthesis & Secretion 4-MC->Increased NGF Synthesis & Secretion NGF binds to TrkA Receptor NGF binds to TrkA Receptor Increased NGF Synthesis & Secretion->NGF binds to TrkA Receptor Activation of Pro-survival & Pro-growth Pathways Activation of Pro-survival & Pro-growth Pathways NGF binds to TrkA Receptor->Activation of Pro-survival & Pro-growth Pathways Enhanced Neuronal Survival Enhanced Neuronal Survival Activation of Pro-survival & Pro-growth Pathways->Enhanced Neuronal Survival Promoted Axon Regeneration Promoted Axon Regeneration Activation of Pro-survival & Pro-growth Pathways->Promoted Axon Regeneration Amelioration of Neuropathy Amelioration of Neuropathy Enhanced Neuronal Survival->Amelioration of Neuropathy Promoted Axon Regeneration->Amelioration of Neuropathy

Caption: Proposed mechanism of this compound in ameliorating neuropathy.

G Experimental Workflow for Evaluating 4-MC in Neuropathy cluster_0 Model Induction cluster_1 Treatment cluster_2 Outcome Assessment A Animal Model Selection (e.g., Rat, Mouse) B Induction of Neuropathy (e.g., STZ injection, Nerve Crush) A->B C Randomization into Groups (Control, 4-MC) B->C D Drug Administration (e.g., i.p. injection) C->D E Functional Assessment (e.g., MNCV) D->E F Biochemical Analysis (e.g., NGF ELISA) D->F G Histological Analysis (e.g., Nerve Fiber Density) D->G

Caption: General experimental workflow for preclinical evaluation of 4-MC.

Comparative Analysis with Alternative Therapeutic Strategies

While this compound demonstrates promise as an NGF synthesis stimulator, it is important to consider its performance in the context of other therapeutic strategies targeting peripheral neuropathy.

Neurotrophic Factors:

  • Nerve Growth Factor (NGF): Direct administration of NGF has been explored, but its clinical development has been hampered by side effects, including hyperalgesia. 4-MC's approach of stimulating endogenous NGF production may offer a more localized and regulated effect, potentially mitigating some of these adverse effects.

  • Glial Cell Line-Derived Neurotrophic Factor (GDNF): GDNF has shown potent neuroprotective and regenerative effects in various neuropathy models, including diabetic neuropathy. It supports the survival of different neuronal populations compared to NGF. Small molecule agonists of the GDNF receptor, RET, are in development and have shown efficacy in preclinical models of neuropathic pain.

  • Artemin: A member of the GDNF family, artemin has also been investigated for its potential to treat neuropathic pain and promote nerve regeneration.

Other Small Molecules:

A variety of small molecules with different mechanisms of action are under investigation for the treatment of peripheral neuropathies. These include antioxidants, anti-inflammatory agents, and modulators of ion channels. Direct comparative studies between 4-MC and these alternative small molecules in standardized preclinical models are needed to establish a clear efficacy profile.

Conclusion

The available preclinical data strongly suggest that this compound is a promising therapeutic candidate for the treatment of diabetic neuropathy and traumatic nerve injury. Its mechanism of action, centered on the stimulation of endogenous NGF synthesis, offers a potentially safer alternative to the direct administration of neurotrophic factors. The significant improvements observed in nerve conduction velocity, nerve growth factor levels, and the regeneration of unmyelinated nerve fibers warrant further investigation.

Future research should focus on obtaining more detailed quantitative data from preclinical studies, exploring the efficacy of 4-MC in other types of neuropathy, such as chemotherapy-induced peripheral neuropathy, and conducting head-to-head comparative studies with other emerging therapeutic agents. Such studies will be crucial in fully elucidating the therapeutic potential of this compound and its place in the clinical management of peripheral neuropathies.

References

Unraveling the Intracellular Signaling Cascades Activated by 4-Methylcatechol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Methylcatechol (4-MC), a metabolite of flavonoids found in various plant-based foods, has garnered significant attention for its diverse biological activities. This guide provides a comprehensive comparison of the intracellular signaling pathways modulated by this compound, supported by experimental data. We delve into its role in activating the Nrf2 antioxidant response, its impact on MAPK and PI3K/Akt pathways, and its potent antiplatelet effects. Detailed experimental protocols and visual representations of the signaling cascades are provided to facilitate further research and drug development.

Comparative Analysis of Signaling Pathway Activation

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on various intracellular signaling pathways.

Nrf2 Pathway Activation

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. It acts as a cofactor to enhance the expression of Nrf2 target genes.

Table 1: Induction of Nrf2 Target Genes by this compound and Comparators

Cell TypeTreatment (Concentration)Target GeneFold Induction (mRNA)Reference
Endothelial CellsThis compound (30 µM)HO-1Robust Induction[1]
Endothelial CellsThis compound (30 µM)NQO1Robust Induction[1]
Endothelial CellsThis compound (30 µM)G6PDRobust Induction[1]
Endothelial CellsCatechol (30 µM)HO-1, NQO1, G6PDRobust Induction[1]
Endothelial CellsHydroquinone (HQ)HO-1, NQO1, G6PDRobust Induction[1]
Endothelial Cellstert-butylhydroquinone (TBHQ)HO-1, NQO1, G6PDRobust Induction[1]

Note: "Robust induction" indicates a strong increase in gene expression as described in the cited study, though specific fold-change values were not provided in the abstract.

MAPK and Trk Receptor Pathway Activation

This compound has been shown to induce the phosphorylation of Trk family neurotrophin receptors and Mitogen-Activated Protein Kinases (MAPK), suggesting a role in neuronal survival and differentiation.

Table 2: Effect of this compound on MAPK/ERK and Trk Phosphorylation

Cell TypeTreatment (Concentration)Target ProteinEffectReference
Cultured Rat Cortical NeuronsThis compoundTrk receptorsStimulated tyrosine phosphorylation[2]
Cultured Rat Cortical NeuronsThis compoundMAPK/ERKDose-dependent enhanced phosphorylation[2]
Cultured Rat Cortical NeuronsThis compound (10 nM, 100 nM)Cell SurvivalSignificant increase[2]
PI3K/Akt Pathway Interaction

Evidence suggests that this compound interacts with the PI3K/Akt pathway, a key regulator of cell survival and proliferation. In melanoma cells, this compound has been shown to inhibit Akt-mediated cell survival.

Table 3: Effect of this compound on Akt-Mediated Cell Survival

Cell TypeTreatmentEffectReference
Metastatic Melanoma CellsThis compoundInhibited cell survival mediated by Akt[3][4]
Apoptosis Induction in Melanoma Cells

This compound induces apoptosis in metastatic melanoma cells through the generation of reactive oxygen species (ROS) and activation of the intrinsic mitochondrial pathway.

Table 4: Cytotoxicity of this compound in Melanoma Cells

Cell LineTreatment (Concentration)EffectIC50Reference
Metastatic Melanoma CellsThis compound50% growth inhibition10 µg/ml[3]
Non-metastatic Melanoma (Sbcl2)This compound50% growth inhibition>10 µg/ml[3]
Normal Human Epidermal MelanocytesThis compound (up to 20 µg/ml)No significant growth inhibitionNot Applicable[3]
B16 Melanoma CellsThis compound (100 µM) for 24h~260% increase in dead cells compared to controlNot Determined[5]
Antiplatelet Activity

This compound is a potent inhibitor of platelet aggregation, demonstrating higher efficacy than acetylsalicylic acid (ASA). Its mechanism involves interference with multiple pathways, including cyclooxygenase-thromboxane synthase coupling and intracellular calcium signaling.[5][6]

Table 5: Comparative Antiplatelet Effects of this compound and Acetylsalicylic Acid (ASA)

Aggregation InducerCompound (Concentration)Inhibition of Platelet AggregationReference
Arachidonic Acid (AA)This compound (10 µM)More potent than 30 µM ASA, less potent than 70 µM ASA[7]
CollagenThis compound (5 µM)Additive effect with ASA (53 µM)[7]
Arachidonic Acid (AA)This compound~10 times more active than ASA[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Nrf2 Activation Assay (Reporter Gene Assay)

This protocol is based on the use of a cell line stably transfected with a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

  • Cell Culture: Maintain AREc32 cells (a stably transfected MCF7 cell line) in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to obtain working concentrations ranging from 0.02 to 30 µM.

  • Cell Treatment: Seed AREc32 cells in a 96-well plate. After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control (DMSO). Include a positive control such as tert-butylhydroquinone (tBHQ). Incubate for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize luciferase activity to the total protein concentration for each well. Calculate the fold induction relative to the vehicle control.

Western Blot for Phosphorylated MAPK and Akt

This protocol describes the detection of phosphorylated (activated) forms of MAPK (ERK1/2) and Akt.

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate 30-50 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) or phospho-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 or total Akt.

Impedance Aggregometry for Antiplatelet Activity

This method measures platelet aggregation in whole blood by detecting changes in electrical impedance.

  • Blood Collection: Collect fresh human blood into tubes containing 3.2% sodium citrate.

  • Sample Preparation: Dilute the whole blood sample 1:1 with 0.9% NaCl solution.

  • Incubation: Add the diluted blood to the aggregometer cuvette. Add this compound or a control (e.g., acetylsalicylic acid or vehicle) and incubate for a specified time (e.g., 3 minutes) at 37°C.

  • Aggregation Induction: Initiate platelet aggregation by adding an agonist such as arachidonic acid (AA) or collagen.

  • Measurement: Record the change in electrical impedance over time (typically 6 minutes).

  • Data Analysis: The primary parameters measured are the maximum aggregation (in Ohms) and the area under the curve (AUC). Calculate the percentage of inhibition relative to the vehicle control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways activated by this compound and a typical experimental workflow.

Caption: Intracellular signaling pathways modulated by this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Membrane Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (e.g., anti-phospho-Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis.

References

comparing the bioavailability of 4-Methylcatechol from different flavonoid sources

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of 4-Methylcatechol Formation from Various Flavonoid Sources

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of flavonoids is crucial for harnessing their therapeutic potential. A key microbial metabolite, this compound, has garnered significant attention for its biological activities, including its potent antiplatelet effects.[1][2] This guide provides a comparative overview of the bioavailability of this compound from different dietary flavonoid sources, supported by available experimental data.

While direct comparative studies on the bioavailability of this compound from various flavonoid precursors are limited, existing research provides valuable insights into its formation from key dietary flavonoids, primarily the flavonols quercetin and its glycoside, rutin.

Quantitative Data Summary

The following table summarizes the available pharmacokinetic data related to the administration of flavonoids known to be metabolized to this compound. It is important to note that a direct comparison of this compound bioavailability is challenging due to the lack of head-to-head studies. The data presented here is compiled from different studies and experimental models.

Flavonoid SourceExperimental ModelDoseParent Flavonoid CmaxParent Flavonoid TmaxThis compound CmaxThis compound TmaxAUC (Metabolite)
Rutin Dairy Cow (intraruminal)100 mg/kg1.70 µM (Quercetin)60 min~50 µMNot ReportedNot Reported
Quercetin Dairy Cow (intraruminal, from Rutin)100 mg/kg1.70 µM60 min~50 µMNot Reported143.30 µmol/L x min (Quercetin)
Cranberry Juice Human (oral)Not SpecifiedNot ApplicableNot Applicable3.5 µM (sulfate)Not ReportedNot Reported
Quercetin Aglycone Human (oral)50 mgNot Reported4.8 hNot MeasuredNot MeasuredNot Measured
Rutin Human (oral)Equivalent to 50 mg QuercetinNot Reported7.5 hNot MeasuredNot MeasuredNot Measured

Data for Rutin and Quercetin in dairy cows are from the same study where Rutin was administered and metabolized to Quercetin and subsequently this compound.[3] Data for this compound from cranberry juice is from a separate human study.[4] Human pharmacokinetic data for quercetin aglycone and rutin focuses on the parent compound and does not report this compound levels.[5]

Insights from Experimental Data

The available data, though not directly comparative, suggests several key points:

  • Rutin as a significant source: A study in dairy cows demonstrated that intraruminal administration of rutin leads to this compound being the most abundant bioavailable metabolite, with plasma concentrations significantly exceeding that of its aglycone, quercetin.[6][3] This highlights the crucial role of gut microbiota in the biotransformation of rutin. A study in goats also confirmed the production of this compound sulfate from both rutin and quercetin.

  • Quercetin as an intermediate: Quercetin, either from direct consumption or as a metabolite of rutin, is a direct precursor to this compound.[6][3] The pharmacokinetic profile of quercetin itself shows rapid clearance.

  • Other dietary sources: The detection of this compound sulfate in human plasma after cranberry juice consumption indicates that other flavonoids or polyphenols present in cranberries can also serve as precursors.[4]

  • Delayed absorption of Rutin: In humans, the time to reach maximum plasma concentration (Tmax) for quercetin is significantly shorter after administration of quercetin aglycone compared to rutin.[7][5] This delay with rutin is attributed to the necessity of enzymatic hydrolysis by the gut microbiota to release quercetin before it can be further metabolized. This suggests that the generation of this compound from rutin would also be delayed compared to its formation from quercetin aglycone.

Experimental Protocols

The following provides a generalized methodology for a key experiment to determine the bioavailability of this compound from a flavonoid source, based on common practices in pharmacokinetic studies.

Protocol: Quantification of this compound in Plasma Following Oral Administration of a Flavonoid Source

1. Study Design:

  • A randomized, crossover study design is recommended to minimize inter-individual variability.
  • Subjects should undergo a washout period with a low-flavonoid diet prior to each treatment arm.

2. Investigational Product Administration:

  • Standardized doses of different flavonoid sources (e.g., pure rutin, quercetin aglycone, or a flavonoid-rich extract) are administered orally to subjects after an overnight fast.

3. Blood Sampling:

  • Blood samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
  • Blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately centrifuged to separate the plasma.
  • Plasma samples are stored at -80°C until analysis.

4. Sample Preparation:

  • Plasma samples are typically subjected to enzymatic hydrolysis (e.g., using β-glucuronidase and sulfatase) to deconjugate the metabolites of this compound (sulfates and glucuronides) to measure the total this compound.
  • This is followed by a protein precipitation step (e.g., with acetonitrile) and/or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

5. Analytical Method:

  • Quantification of this compound is performed using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS method.
  • A stable isotope-labeled internal standard of this compound is used for accurate quantification.
  • The LC system separates this compound from other plasma components, and the MS/MS detector provides sensitive and selective detection.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data for this compound is used to calculate key pharmacokinetic parameters, including:
  • Cmax: Maximum plasma concentration.
  • Tmax: Time to reach Cmax.
  • AUC (Area Under the Curve): A measure of total drug exposure over time.

Visualizing the Metabolic Pathway and Experimental Workflow

To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the metabolic pathway of rutin to this compound and a typical experimental workflow.

cluster_ingestion Oral Ingestion cluster_gut Gut Microbiota Metabolism cluster_absorption Absorption & Systemic Circulation Flavonoid Source (e.g., Rutin) Flavonoid Source (e.g., Rutin) Quercetin Quercetin Flavonoid Source (e.g., Rutin)->Quercetin Deglycosylation DHPAA 3,4-Dihydroxyphenylacetic acid Quercetin->DHPAA Ring Fission This compound This compound DHPAA->this compound Decarboxylation This compound (in plasma) This compound (in plasma) This compound->this compound (in plasma) cluster_protocol Experimental Workflow A Flavonoid Administration (Oral) B Serial Blood Sampling A->B C Plasma Separation B->C D Enzymatic Hydrolysis & Sample Cleanup C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Modeling (Cmax, Tmax, AUC) E->F

References

Specificity of 4-Methylcatechol's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 4-Methylcatechol with alternative compounds, supported by experimental data. The focus is on validating the specificity of this compound's actions, particularly in apoptosis induction, antiplatelet effects, and enzyme inhibition.

Executive Summary

This compound, a metabolite of the flavonoid quercetin, exhibits a range of biological activities, including the induction of apoptosis in cancer cells, inhibition of platelet aggregation, and modulation of enzyme activity. This guide delves into the specificity of these actions by comparing this compound with its parent compound, quercetin, its structural analogs, catechol and 3-methylcatechol, and the standard antiplatelet drug, aspirin. The presented data highlights the unique potency and mechanisms of this compound, providing a valuable resource for researchers investigating its therapeutic potential.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in inducing cell death in various cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineAssayIC50 (µM)Reference
This compound Murine Melanoma (B16)Neutral Red Uptake~100[1]
QuercetinHuman Melanoma (A375)MTT38.6[2]
CatecholHuman Pancreatic Cancer (Panc-1)MTT91.71[3]
CatecholHuman Breast Cancer (MCF-7)MTT>100[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in cell lines and experimental protocols.

Table 2: Comparative Antiplatelet Activity (IC50)

This table compares the IC50 values of this compound and its alternatives for the inhibition of platelet aggregation induced by arachidonic acid.

CompoundAgonistIC50 (µM)Reference
This compound Arachidonic Acid~10[5]
AspirinArachidonic Acid~26.0[6]
QuercetinArachidonic Acid13[7]
Table 3: Comparative Inhibition of Catechol 2,3-Dioxygenase

This table presents the kinetic parameters (Km and Vmax) for the activity of Catechol 2,3-dioxygenase on this compound and its structural analogs. A lower Km indicates a higher affinity of the enzyme for the substrate.

SubstrateKm (µM)Relative Vmax (%)Reference
This compound Not specified106.33[8]
Catechol42.70100[8]
3-MethylcatecholNot specified13.67[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (this compound, quercetin, catechol) and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][9][10]

Platelet Aggregation Assay

This protocol is used to determine the antiplatelet activity of the compounds.

Principle: Platelet aggregation is measured by light transmission aggregometry. As platelets aggregate, the turbidity of the platelet-rich plasma decreases, allowing more light to pass through, which is detected by the aggregometer.

Protocol:

  • Prepare platelet-rich plasma (PRP) from fresh human blood anticoagulated with sodium citrate.

  • Pre-warm the PRP to 37°C.

  • Add the test compound (this compound, aspirin, quercetin) or vehicle control to the PRP and incubate for a specified time.

  • Induce platelet aggregation by adding an agonist, such as arachidonic acid.

  • Monitor the change in light transmission for a set period (e.g., 5-10 minutes).

  • The percentage of inhibition of aggregation is calculated by comparing the maximal aggregation in the presence of the inhibitor to that of the control. IC50 values are then determined.

Catechol 2,3-Dioxygenase (C23O) Inhibition Assay

This protocol is used to assess the inhibitory effect of compounds on C23O activity.

Principle: C23O catalyzes the cleavage of the aromatic ring of catechol, producing 2-hydroxymuconic semialdehyde, which can be monitored spectrophotometrically at 375 nm.

Protocol:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.5) and the enzyme extract.

  • Add the substrate (catechol, 3-methylcatechol, or this compound) to initiate the reaction.

  • Immediately measure the increase in absorbance at 375 nm over time using a spectrophotometer.

  • To determine kinetic parameters (Km and Vmax), the assay is performed with varying substrate concentrations.[8][11]

Caspase-3 Activity Assay

This protocol is used to measure the activation of caspase-3, a key executioner caspase in apoptosis.

Principle: This colorimetric assay is based on the cleavage of a specific peptide substrate (e.g., DEVD-pNA) by active caspase-3, which releases the chromophore p-nitroaniline (pNA). The amount of pNA released is proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.[3][12][13]

Protocol:

  • Lyse treated and untreated cells to obtain protein extracts.

  • In a 96-well plate, add the cell lysate to a reaction buffer containing the DEVD-pNA substrate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples to the untreated control.

Intracellular Reactive Oxygen Species (ROS) Detection Assay

This protocol is used to measure the generation of intracellular ROS.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[5][14][15]

Protocol:

  • Load the cells with DCFH-DA by incubating them in a medium containing the dye.

  • Wash the cells to remove excess dye.

  • Treat the cells with the test compound or vehicle control.

  • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation/emission wavelength of ~485/535 nm.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_apoptosis Apoptosis Induction Workflow A Cancer Cell Culture B Treatment with This compound or Alternatives A->B C Incubation B->C D MTT Assay (Cell Viability) C->D E Caspase-3 Assay (Apoptosis Execution) C->E F ROS Detection (Oxidative Stress) C->F

Experimental workflow for assessing apoptosis induction.

cluster_intrinsic_pathway This compound-Induced Intrinsic Apoptosis Pathway MC This compound ROS ↑ Reactive Oxygen Species (ROS) MC->ROS Mito Mitochondrial Stress ROS->Mito Bcl2 Bcl-2 family (e.g., Bax, Bak) Mito->Bcl2 CytoC Cytochrome c Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2->CytoC regulates

Intrinsic apoptosis pathway induced by this compound.

cluster_antiplatelet Antiplatelet Action of this compound AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 PGH2 COX1->PGH2 TXA2S Thromboxane Synthase PGH2->TXA2S TXA2 Thromboxane A2 TXA2S->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation MC This compound MC->TXA2S interferes with coupling to COX-1 Aspirin Aspirin Aspirin->COX1

Mechanism of antiplatelet action of this compound.

Conclusion

The compiled data indicates that this compound is a potent bioactive molecule with distinct specificities. In the context of apoptosis, it demonstrates significant cytotoxicity against melanoma cells, with its activity linked to the induction of oxidative stress and the intrinsic apoptotic pathway.[16][17] Its antiplatelet effects are notable, showing comparable or greater potency than aspirin and its parent compound quercetin, acting through the interference of the cyclooxygenase-thromboxane synthase pathway. Furthermore, its interaction with catechol 2,3-dioxygenase differs from its structural analogs, highlighting a unique structure-activity relationship.

This guide provides a foundational understanding of this compound's specific biological activities. Further research, particularly direct comparative studies under uniform experimental conditions, will be invaluable in fully elucidating its therapeutic potential and specificity.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Methylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, especially when handling reactive chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methylcatechol, ensuring the protection of laboratory personnel and the environment.

This compound, also known as 3,4-dihydroxytoluene, is a hazardous substance that requires careful management throughout its lifecycle, from handling and storage to final disposal.[1][2] It is classified as an irritant to the eyes, skin, and respiratory tract.[1] Ingestion and skin contact can be harmful.[3][4] Therefore, treating all this compound waste as hazardous is a critical first step in safe laboratory practice.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, ensure all personnel are familiar with the necessary safety precautions and have access to the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Use protective gloves.[5]

  • Protective Clothing: A lab coat or other suitable protective clothing is mandatory to prevent skin contact.[1][5]

  • Respiratory Protection: In poorly ventilated areas or when handling the solid form where dust may be generated, a respirator is required.[5]

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][5]

  • Avoid generating dust when working with solid this compound.[3][5]

  • Prevent all contact with skin, eyes, and clothing.[1][2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2][3]

Quantitative Data: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₇H₈O₂
Molecular Weight 124.14 g/mol
Appearance Beige to gray powder
Melting Point 62-72°C
Boiling Point 251°C
Flash Point 140°C

Source: Metasci, 2023[2]

Step-by-Step Disposal Procedure

All materials contaminated with this compound must be treated as hazardous waste.[4][5] Adherence to the following procedural steps is crucial for safe and compliant disposal.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Segregation:

    • Collect all this compound waste, including unused product, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels), in a designated, leak-proof, and sealable hazardous waste container.[5]

    • Crucially, do not mix this compound waste with non-hazardous waste.[5]

  • Container Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the chemical name "this compound," its concentration, and the date of accumulation.[5]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as oxidizers, acids, and bases.[1][5]

    • The storage area must have secondary containment to prevent environmental contamination in case of a leak.[5]

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and ensure proper ventilation.[1]

    • Wearing appropriate PPE, clean up the spill.[3]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into the designated hazardous waste container.[1][3]

    • For liquid spills, use an inert absorbent material to soak up the substance and place it in the hazardous waste container.[2]

    • Decontaminate the spill area with soap and water.[5]

  • Final Disposal:

    • Crucially, do not dispose of this compound down the drain or in the regular trash. [5]

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.

    • Always follow all federal, state, and local regulations concerning hazardous waste disposal.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Spill Emergency start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_gen Generate this compound Waste (Solid, Liquid, Contaminated Materials) fume_hood->waste_gen collect_waste Collect in a Labeled, Leak-Proof Hazardous Waste Container waste_gen->collect_waste store_waste Store Sealed Container in a Designated, Ventilated Area collect_waste->store_waste secondary_containment Ensure Secondary Containment store_waste->secondary_containment contact_disposal Contact Licensed Hazardous Waste Disposal Service secondary_containment->contact_disposal end End: Compliant Disposal contact_disposal->end spill Spill Occurs cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->collect_waste

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding environmental stewardship.

References

Essential Safety and Operational Guide for Handling 4-Methylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Methylcatechol (also known as 3,4-Dihydroxytoluene) in a laboratory setting. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Immediate Precautions

This compound is a hazardous substance that can cause significant irritation to the eyes, skin, and respiratory system.[1][2][3][4] It is harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4] Accidental ingestion of less than 150 grams may be fatal or cause serious health damage.[3] Therefore, avoiding all personal contact, including the inhalation of dust or fumes, is critical.[2]

Emergency Overview:

  • Appearance: Beige to gray powder.[5]

  • Warning: Causes eye, skin, and respiratory tract irritation.[1][4]

  • Target Organs: Respiratory system, eyes, and skin.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this chemical.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[1] Tuck sleeves into gloves to protect against spills.
Eyes/Face Safety glasses with side shields or goggles, and a face shieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[1] A face shield provides an additional layer of protection from splashes.
Body Laboratory coat, chemical-resistant suit or coverallsA buttoned lab coat should be worn at a minimum.[6] For tasks with a higher risk of splashes or spills, a chemical-resistant suit is recommended.[7][8]
Respiratory NIOSH-approved respiratorUse a respirator when engineering controls are insufficient to maintain airborne concentrations below exposure limits.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards is required.[1] For dusts, a particle-filtering half mask (EN149:2001) is recommended for small-scale lab use.[9]
Feet Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area prep_ppe->prep_setup handling_weigh Weigh Chemical in Ventilated Area prep_setup->handling_weigh handling_transfer Transfer and Use handling_weigh->handling_transfer post_decon Decontaminate Work Area handling_transfer->post_decon post_ppe Remove and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Figure 1. Step-by-step workflow for the safe handling of this compound.

Experimental Protocols:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Don all required personal protective equipment as outlined in the table above.

    • Prepare the designated work area. Ensure a calibrated chemical fume hood or other ventilated enclosure is used.[1] An eyewash station and safety shower must be readily accessible.[1]

  • Handling:

    • Use with adequate ventilation to keep airborne concentrations low.[1]

    • Avoid breathing dust, vapor, mist, or gas.[1]

    • Avoid contact with skin, eyes, and clothing.[1][5]

    • When weighing, do so in a fume hood or ventilated balance enclosure to minimize dust inhalation.

    • Keep the container tightly closed when not in use.[1][5]

    • Do not eat, drink, or smoke in the handling area.[2][5]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Carefully remove PPE, avoiding self-contamination. Dispose of single-use items in the appropriate hazardous waste stream.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][5]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] Seek medical attention if irritation occurs.[2]
Inhalation Remove the individual from the exposure area to fresh air immediately.[1] If not breathing, give artificial respiration. If breathing is difficult, provide oxygen.[1][5] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1]
Spill For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][5] Avoid generating dust.[2] For large spills, clear the area of personnel and move upwind.[3] Alert emergency responders.[3]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.

G cluster_waste Waste Segregation cluster_collection Collection and Labeling cluster_disposal Final Disposal waste_chem Unused this compound collection_container Place in a Labeled, Sealed Container waste_chem->collection_container waste_ppe Contaminated PPE waste_ppe->collection_container waste_materials Contaminated Labware waste_materials->collection_container disposal_facility Dispose via Approved Waste Disposal Plant collection_container->disposal_facility

Figure 2. Logical flow for the disposal of this compound waste.

Disposal Protocols:

  • Waste Segregation:

    • Collect unused this compound and any material contaminated with it separately from other waste streams.

    • This includes contaminated gloves, wipes, and disposable labware.

  • Collection and Labeling:

    • Place all this compound waste into a clean, dry, and sealable container.[2]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[4][5]

    • All waste disposal must be in accordance with local, state, and federal regulations.[3] Do not allow wash water from cleaning equipment to enter drains.[3]

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.